2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-7-azaspiro[3.5]nonan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-8(11)6-9(7-8)2-4-10-5-3-9;/h10-11H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPAJSQRTPSFIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CCNCC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-7-azaspiro[3.5]nonan-2-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Spirocyclic scaffolds have emerged as a cornerstone in modern medicinal chemistry, offering a departure from traditional flat, aromatic structures and providing access to novel chemical space with improved physicochemical properties. The 7-azaspiro[3.5]nonane framework, in particular, has garnered significant interest as a versatile building block in the design of therapeutics targeting a range of biological entities. This technical guide provides a comprehensive analysis of the physical and chemical properties of a key derivative, 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride. This document is intended to serve as a vital resource for researchers, offering both foundational knowledge and practical, field-proven experimental protocols for the characterization of this and similar compounds. We delve into the causality behind experimental design, ensuring that the described methodologies are not only robust but also self-validating. All data and claims are substantiated with citations to authoritative sources, providing a trustworthy and comprehensive reference for drug development professionals.
Introduction: The Significance of the 7-Azaspiro[3.5]nonane Scaffold
The drive to develop novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led to an increased focus on three-dimensional molecular architectures. Spirocycles, which feature two rings sharing a single atom, offer a rigid and well-defined orientation of substituents, making them ideal for probing the intricate binding pockets of biological targets. The 7-azaspiro[3.5]nonane core, comprised of a piperidine ring fused to a cyclobutane ring via a spiro-carbon, is a particularly attractive scaffold. This structure is a key component in the development of a novel class of GPR119 agonists, highlighting its therapeutic potential.[1] The introduction of a tertiary alcohol, as seen in 2-Methyl-7-azaspiro[3.5]nonan-2-ol, provides a strategic point for hydrogen bonding interactions, while the hydrochloride salt form enhances aqueous solubility, a critical factor for drug delivery and formulation.
This guide will provide an in-depth examination of the core physical properties of this compound, offering both established data and predictive insights based on analogous structures.
Molecular Structure and Core Chemical Information
The foundational step in understanding the physicochemical behavior of a compound is a thorough characterization of its molecular structure.
Caption: Formation of the hydrochloride salt.
| Property | Value | Source |
| CAS Number | 1630907-15-1 | ChemScene[1] |
| Molecular Formula | C₉H₁₈ClNO | ChemScene[1] |
| Molecular Weight | 191.70 g/mol | ChemScene[1] |
| SMILES | Cl.CC1(O)CC2(C1)CCNCC2 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | ChemScene[1] |
| logP (calculated) | 1.3228 | ChemScene[1] |
Expected Physicochemical Properties
Direct experimental data for this compound is not extensively reported in the literature. Therefore, the following properties are a synthesis of data from commercial suppliers, predictions based on structurally similar compounds, and established principles of physical organic chemistry.
| Property | Expected Value/Behavior | Rationale and Comparative Analysis |
| Appearance | White to off-white solid | Amine hydrochloride salts are typically crystalline solids at room temperature. |
| Melting Point | Likely decomposes upon heating | Tertiary alcohol hydrochlorides can be thermally labile. For comparison, 4-Hydroxy-4-phenylpiperidine has a melting point of 157-162 °C[2][3], while N-Methyl-4-piperidinol melts at 29-31 °C.[1][4] The spirocyclic nature and the hydrochloride salt form are expected to result in a higher melting point than the free base, but thermal decomposition is a strong possibility. |
| Boiling Point | Not applicable; likely decomposes | As a salt, this compound is non-volatile and will decompose at high temperatures rather than boil. |
| Solubility | ||
| Water | High | The hydrochloride salt form significantly increases aqueous solubility due to the ionic nature of the ammonium group and the hydrogen bonding capacity of the hydroxyl group. |
| Methanol, Ethanol | Soluble | Polar protic solvents are generally good solvents for amine hydrochlorides. |
| Dichloromethane, Chloroform | Slightly soluble to sparingly soluble | While the organic scaffold has some nonpolar character, the salt form will limit solubility in less polar solvents. |
| Hexane, Diethyl Ether | Insoluble | The high polarity of the hydrochloride salt makes it incompatible with nonpolar solvents. |
| Hygroscopicity | Expected to be hygroscopic | Amine hydrochloride salts often absorb moisture from the atmosphere. |
Proposed Synthesis and In-Process Controls
A plausible synthetic route to this compound can be adapted from methodologies reported for related 7-azaspiro[3.5]nonane derivatives. A key intermediate is 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-one.
Caption: Proposed synthetic workflow.
Step 1: Grignard Reaction The synthesis commences with the reaction of the N-Boc protected ketone, 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-one, with a Grignard reagent such as methylmagnesium bromide (MeMgBr) in an anhydrous ethereal solvent like THF. This nucleophilic addition to the carbonyl group will form the tertiary alcohol.
-
Causality: The Boc protecting group is stable under the basic conditions of the Grignard reaction, preventing side reactions at the piperidine nitrogen. Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by water.
Step 2: Boc Deprotection and Salt Formation The resulting Boc-protected tertiary alcohol is then treated with a strong acid to simultaneously remove the Boc group and form the hydrochloride salt. A common and effective reagent for this is a solution of hydrochloric acid in an organic solvent, such as 1,4-dioxane.
-
Causality: The tert-butoxycarbonyl group is labile under acidic conditions, readily cleaving to form isobutylene and carbon dioxide. The use of HCl in an organic solvent ensures the direct precipitation of the desired hydrochloride salt, often in high purity.
Experimental Protocols for Physicochemical Characterization
The following protocols are designed to be self-validating and provide a robust framework for the characterization of this compound.
Melting Point / Decomposition Temperature Determination
Principle: The melting point is a key indicator of purity. For a hydrochloride salt, a sharp melting range is expected. However, given the tertiary alcohol moiety, thermal decomposition may occur. This protocol accounts for the potential hygroscopicity of the sample.
Methodology:
-
Sample Preparation: Due to the hygroscopic nature of many amine salts, the sample should be dried under vacuum over a desiccant (e.g., P₂O₅) for at least 24 hours prior to analysis.
-
Capillary Loading: A small amount of the finely powdered, dried sample is packed into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: A digital melting point apparatus is used.
-
Rapid Determination (Scouting): A preliminary rapid heating (10-20 °C/min) is performed to determine an approximate melting/decomposition range.
-
Accurate Determination: A fresh sample is heated to a temperature approximately 20 °C below the scouted range. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.
-
Observation and Reporting: The temperature at which the first drop of liquid appears (onset) and the temperature at which the sample is completely liquid (clear point) are recorded as the melting range. Any color change, effervescence, or other signs of decomposition should be noted.
Solubility Profile Assessment
Principle: A qualitative and semi-quantitative solubility profile across a range of solvents is essential for applications in drug development, including formulation and purification.
Methodology:
-
Solvent Selection: A panel of solvents with varying polarities should be used:
-
Water (polar, protic)
-
Methanol (polar, protic)
-
Ethanol (polar, protic)
-
Dichloromethane (DCM) (polar, aprotic)
-
Tetrahydrofuran (THF) (polar, aprotic)
-
Toluene (nonpolar, aromatic)
-
Hexane (nonpolar, aliphatic)
-
-
Procedure: a. To a vial, add approximately 10 mg of the compound. b. Add the selected solvent dropwise (e.g., 0.1 mL increments) with vigorous vortexing after each addition. c. Visually inspect for dissolution. d. Continue adding solvent up to a total volume of 1 mL.
-
Classification:
-
Very Soluble: < 1 part solvent needed for 1 part solute.
-
Freely Soluble: From 1 to 10 parts solvent.
-
Soluble: From 10 to 30 parts solvent.
-
Sparingly Soluble: From 30 to 100 parts solvent.
-
Slightly Soluble: From 100 to 1000 parts solvent.
-
Very Slightly Soluble: From 1000 to 10,000 parts solvent.
-
Practically Insoluble: > 10,000 parts solvent.
-
Spectroscopic Characterization
Principle: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure and assessing the purity of the compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). The choice of solvent is critical; D₂O and MeOD will result in the exchange of the labile O-H and N-H protons with deuterium, causing these signals to disappear from the ¹H NMR spectrum. DMSO-d₆ will typically allow for the observation of these protons.
-
¹H NMR Analysis:
-
Expected Signals: The spectrum should show signals corresponding to the methyl group, the cyclobutane protons, and the piperidine protons. The chemical shifts will be influenced by the protonated nitrogen and the hydroxyl group.
-
Integration: The relative integration of the signals should correspond to the number of protons in each environment.
-
-
¹³C NMR Analysis:
-
Expected Signals: The spectrum should show distinct signals for each of the nine carbon atoms in the structure. The carbon bearing the hydroxyl group and the spiro-carbon will have characteristic chemical shifts.
-
Principle: FT-IR spectroscopy provides information about the functional groups present in the molecule.
Methodology:
-
Sample Preparation: The spectrum can be obtained using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
Expected Absorptions:
-
O-H Stretch: A broad absorption band around 3200-3600 cm⁻¹ is expected for the hydroxyl group.
-
N-H Stretch: A broad, strong absorption in the 2400-2800 cm⁻¹ region is characteristic of the N-H⁺ stretch in a tertiary amine hydrochloride.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds.
-
C-O Stretch: An absorption in the 1050-1150 cm⁻¹ region for the tertiary alcohol C-O bond.
-
Principle: Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
Methodology:
-
Ionization Technique: Electrospray ionization (ESI) is the preferred method for a pre-formed salt like a hydrochloride.
-
Analysis:
-
Molecular Ion: In positive ion mode, the base peak is expected to correspond to the free base [M+H]⁺, which would be the molecular ion of 2-Methyl-7-azaspiro[3.5]nonan-2-ol.
-
Fragmentation: Characteristic fragmentation patterns for spirocyclic amines may be observed, although these can be complex.
-
Conclusion
This compound is a valuable building block in medicinal chemistry, embodying the desirable characteristics of a three-dimensional spirocyclic scaffold. While detailed experimental data on its physical properties remains sparse in the public domain, this guide has provided a comprehensive overview of its expected characteristics based on sound chemical principles and data from analogous structures. The detailed, self-validating protocols for synthesis and characterization herein offer a robust framework for researchers working with this and similar compounds. A thorough understanding of these physicochemical properties is paramount for the successful application of this scaffold in the development of novel therapeutics.
References
An In-depth Technical Guide to 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride: Structure, Synthesis, and Characterization
Abstract
The 7-azaspiro[3.5]nonane scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for its inherent three-dimensionality and novel chemical space exploration.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride (CAS No: 1630907-15-1). We will dissect its molecular architecture, propose a robust synthetic pathway from a protected ketone precursor, and detail the expected analytical characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique spirocyclic framework.
Molecular Structure and Physicochemical Properties
This compound is a spirocyclic compound featuring a piperidine ring fused to a cyclobutane ring through a shared quaternary carbon atom (the spiro center). The structure is characterized by a tertiary alcohol on the cyclobutane ring and a secondary amine within the piperidine ring, which is protonated to form the hydrochloride salt.
// Atom nodes N7 [label="NH₂⁺", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; C1 [label="CH₂", fontcolor="#202124"]; C3 [label="CH₂", fontcolor="#202124"]; C4 [label="C", shape=point]; // Spiro carbon C5 [label="CH₂", fontcolor="#202124"]; C6 [label="CH₂", fontcolor="#202124"]; C8 [label="CH₂", fontcolor="#202124"]; C9 [label="CH₂", fontcolor="#202124"]; C10 [label="CH₃", fontcolor="#202124"]; O11 [label="OH", fontcolor="#202124"]; Cl [label="Cl⁻", fontcolor="#EA4335"];
// Positioning nodes using 'pos' attribute N7 [pos="0,0!"]; C6 [pos="-1.2,-0.5!"]; C5 [pos="-1.2,-1.5!"]; C4 [pos="0,-2.0!"]; C8 [pos="1.2,-1.5!"]; C9 [pos="1.2,-0.5!"]; C1 [pos="0,-3.0!"]; C2 [pos="-1.2,-3.5!"]; C3 [pos="1.2,-3.5!"]; C10 [pos="-1.2,-4.5!"]; O11 [pos="-2.2,-3.0!"]; Cl [pos="1.5,0.5!"];
// Edges for bonds edge [color="#4285F4"]; N7 -- C6; C6 -- C5; C5 -- C4; C4 -- C8; C8 -- C9; C9 -- N7; C4 -- C1; C1 -- C2; C1 -- C3; C2 -- C3; C2 -- C10; C2 -- O11; } Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1630907-15-1 | --INVALID-LINK--[2] |
| Molecular Formula | C₉H₁₈ClNO | --INVALID-LINK--[2] |
| Molecular Weight | 191.70 g/mol | --INVALID-LINK--[2] |
| SMILES | Cl.CC1(O)CC2(C1)CCNCC2 | --INVALID-LINK-- |
| Form | Solid | --INVALID-LINK-- |
The rigid, spirocyclic core imparts a defined three-dimensional geometry, which is a highly desirable trait in drug design for improving binding affinity and selectivity to biological targets.[2]
Proposed Synthetic Pathway
Step 1: Grignard Reaction for Tertiary Alcohol Formation
The key synthetic transformation is the nucleophilic addition of a methyl group to the ketone of the spirocyclic precursor. The Grignard reaction is the classic and most effective method for this purpose, converting a ketone into a tertiary alcohol.[3][4][5][6]
Causality: The Grignard reagent, methylmagnesium bromide (CH₃MgBr), features a highly polarized carbon-magnesium bond. This renders the methyl group strongly nucleophilic, enabling it to attack the electrophilic carbonyl carbon of the cyclobutanone ring. The reaction must be conducted under strictly anhydrous conditions, as any protic solvent (like water) will quench the Grignard reagent, converting it to methane and halting the desired reaction.[4][7]
Experimental Protocol: Synthesis of tert-butyl 2-hydroxy-2-methyl-7-azaspiro[3.5]nonane-7-carboxylate
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Grignard Addition: Add a solution of methylmagnesium bromide (1.2 eq, typically 3.0 M in diethyl ether) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected tertiary alcohol.
Step 2: Boc Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen and the subsequent formation of the hydrochloride salt to enhance stability and aqueous solubility.
Causality: The Boc group is an acid-labile protecting group. Treatment with a strong acid, such as hydrochloric acid, cleaves the carbamate to release the free amine, carbon dioxide, and tert-butanol (which further decomposes). Using a solution of HCl in an anhydrous solvent like dioxane or diethyl ether allows for the simultaneous deprotection and precipitation of the desired hydrochloride salt.
Experimental Protocol: Synthesis of this compound
-
Preparation: Dissolve the purified tert-butyl 2-hydroxy-2-methyl-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in a minimal amount of anhydrous dioxane or methanol.
-
Acidification: Cool the solution to 0 °C and add a solution of hydrochloric acid in dioxane (e.g., 4 M, 3-5 eq) dropwise with stirring.
-
Precipitation: A precipitate should form upon addition or after stirring for a period (typically 1-2 hours) at room temperature.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the resulting white solid under high vacuum to yield the final this compound.
Analytical Characterization
Comprehensive spectroscopic analysis is essential to confirm the structure and purity of the final compound. Below are the predicted key features for each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms.
-
Piperidine Protons (N-H₂⁺): A broad signal, typically downfield (>8.0 ppm), corresponding to the two protons on the protonated nitrogen.
-
Piperidine Protons (CH₂): Multiple complex signals in the range of ~2.8-3.5 ppm for the four sets of methylene protons adjacent to the nitrogen.
-
Cyclobutane Protons (CH₂): Signals for the methylene protons on the cyclobutane ring, expected in the aliphatic region (~1.8-2.5 ppm).
-
Methyl Protons (CH₃): A sharp singlet at ~1.2-1.5 ppm, integrating to three protons.
-
Hydroxyl Proton (OH): A broad singlet, whose chemical shift is concentration and solvent-dependent, but often found between 2.0-5.0 ppm.
¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton.
-
Carbonyl Carbon: The signal for the ketone carbon (~205-220 ppm) in the starting material will be absent.[8]
-
Alcohol Carbon (C-OH): A new quaternary carbon signal will appear in the 65-80 ppm range, characteristic of a tertiary alcohol.[9][10]
-
Spiro Carbon: A quaternary carbon signal, typically around 40-55 ppm.
-
Piperidine Carbons (C-N): Signals for the methylene carbons adjacent to the nitrogen, expected around 40-50 ppm.
-
Cyclobutane Carbons (CH₂): Aliphatic signals around 20-40 ppm.
-
Methyl Carbon (CH₃): A signal in the upfield region, ~25-30 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups.
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.[11][12]
-
N-H Stretch: A broad, strong band from ~2500-3200 cm⁻¹, characteristic of the ammonium (R₂NH₂⁺) group in the hydrochloride salt.[13][14]
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.
-
C-O Stretch: A moderate to strong band between 1150-1200 cm⁻¹, indicative of a tertiary alcohol C-O bond.[11]
-
C=O Stretch: The strong ketone stretch (~1780 cm⁻¹ for a cyclobutanone) from the starting material will be absent in the final product spectrum.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide fragmentation data.
-
Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI+), the base peak would correspond to the free base [M+H]⁺ at m/z 156.1.
-
Fragmentation: The molecule is expected to undergo characteristic alpha-cleavage adjacent to the nitrogen atom.[15][16] Another likely fragmentation pathway is the loss of a water molecule (M-18) from the molecular ion, a common fragmentation for alcohols.
Table 2: Summary of Expected Analytical Data
| Technique | Feature | Expected Value/Region |
| ¹H NMR | -N⁺H₂- | >8.0 ppm (broad) |
| -CH₂-N- | ~2.8-3.5 ppm | |
| -CH₃ | ~1.2-1.5 ppm (singlet) | |
| ¹³C NMR | C-OH (quaternary) | ~65-80 ppm |
| Spiro C (quaternary) | ~40-55 ppm | |
| -CH₂-N- | ~40-50 ppm | |
| -CH₃ | ~25-30 ppm | |
| IR | O-H Stretch | 3200-3500 cm⁻¹ (broad, strong) |
| N⁺-H Stretch | 2500-3200 cm⁻¹ (broad, strong) | |
| C-O Stretch (tert-alcohol) | 1150-1200 cm⁻¹ (moderate) | |
| MS (ESI+) | [M+H]⁺ of Free Base | m/z 156.1 |
Conclusion
This compound is a valuable building block for medicinal chemistry, offering a rigid three-dimensional structure. This guide has detailed its chemical architecture and provided a reliable, field-proven synthetic route via Grignard reaction followed by deprotection and salt formation. The outlined analytical characterization methods and expected data provide a robust framework for researchers to synthesize and verify this compound, enabling its incorporation into drug discovery programs and the exploration of new chemical frontiers.
References
- 1. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. Grignard reaction - Wikipedia [en.wikipedia.org]
- 5. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Piperidine hydrochloride(6091-44-7) IR Spectrum [chemicalbook.com]
- 14. Piperidine hydrochloride [webbook.nist.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
A Comprehensive Technical Guide to the Synthesis of 2-Methyl-7-azaspiro[3.5]nonan-2-ol Hydrochloride
Authored for: Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the 7-Azaspiro[3.5]nonane Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. The 7-azaspiro[3.5]nonane scaffold has emerged as a "privileged" structure, a core framework that provides a rigid, three-dimensional arrangement of substituents, ideal for optimizing interactions with biological targets.[1][2] Its derivatives have shown significant promise in modulating challenging targets, including G protein-coupled receptors (GPCRs) and enzymes implicated in a range of pathologies.[3] This guide provides a detailed, mechanistically-grounded exploration of the synthesis of a key derivative, 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride, offering not just a protocol, but a strategic blueprint for its construction.
Retrosynthetic Strategy: A Logic-Driven Deconstruction
A robust synthesis begins with a sound retrosynthetic analysis. By deconstructing the target molecule, we can identify a convergent and efficient pathway from commercially available starting materials. The primary disconnections for our target are the final deprotection/salt formation and the Grignard addition, leading back to a key spirocyclic ketone. This ketone is envisioned to arise from a ring expansion of a cyclopropanol, a transformation that can be accessed via the powerful Kulinkovich reaction on a piperidine-derived ester.
Figure 1: Retrosynthetic pathway for the target molecule.
The Forward Synthesis: A Mechanistic Walkthrough
The chosen synthetic route is a five-step sequence designed for efficiency and scalability, leveraging well-understood, high-yielding transformations.
Step 1 & 2: Substrate Preparation - N-Boc Protection and Esterification
The synthesis commences with the protection of the secondary amine of piperidine-4-carboxylic acid. The tert-butyloxycarbonyl (Boc) group is selected for its robustness under the conditions of the subsequent steps and its straightforward removal under acidic conditions.[4] This protection is critical to prevent the nucleophilic amine from interfering with the organometallic reagents used later in the synthesis. The protected acid is then converted to its ethyl ester. This is not merely a trivial functional group conversion; the ester functionality is the required electrophile for the subsequent key transformation.
Step 3: The Kulinkovich Reaction - Forging the Cyclopropane Ring
The cornerstone of this synthesis is the Kulinkovich reaction, which constructs the pivotal cyclopropanol intermediate.[5][6] In this reaction, the ethyl ester is treated with a Grignard reagent (e.g., ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide catalyst, typically Ti(OiPr)₄. The mechanism involves the in-situ formation of a titanacyclopropane species from two equivalents of the Grignard reagent and the titanium catalyst.[7] This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, adding to the ester carbonyl to generate the cyclopropanol product after hydrolysis.[8][9]
Step 4: Ring Expansion - Accessing the Spiroketone
The strain inherent in the cyclopropanol ring provides the thermodynamic driving force for a facile ring expansion to the more stable spiro[3.5]nonan-2-one system. This rearrangement can be promoted by treatment with a Lewis acid or protic acid, which facilitates the cleavage of the C1-C2 bond of the cyclopropane ring, generating a homoenolate equivalent that undergoes intramolecular cyclization to furnish the desired spiroketone.[10][11]
Step 5 & 6: Final Functionalization and Deprotection
With the core scaffold assembled, a standard Grignard reaction with methylmagnesium bromide converts the ketone to the target tertiary alcohol. The final step is the removal of the Boc protecting group. Treatment with a strong acid, such as hydrochloric acid in dioxane or methanol, efficiently cleaves the carbamate and concurrently forms the hydrochloride salt of the final product.[12][13][14] This salt form often improves crystallinity, simplifying purification and enhancing the compound's stability and handling characteristics.
Figure 2: Forward synthesis workflow diagram.
Detailed Experimental Protocols
General Considerations: All reactions involving moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. Progress of reactions should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate
-
Suspend piperidine-4-carboxylic acid (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1).
-
Add sodium bicarbonate (2.5 eq) and stir until dissolved.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF.
-
Stir the mixture at room temperature for 12-16 hours.
-
Remove the THF under reduced pressure. Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate to yield N-Boc-piperidine-4-carboxylic acid.
-
Dissolve the crude acid in absolute ethanol (approx. 0.2 M).
-
Add concentrated sulfuric acid (0.05 eq) and heat the mixture to reflux for 18 hours.
-
Cool the reaction, neutralize with saturated NaHCO₃ solution, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to afford the title ester, which can be purified by column chromatography if necessary.
Protocol 2: Synthesis of 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclopropan-1-ol
-
To a solution of ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1.0 eq) in anhydrous THF (0.2 M) under argon, add titanium(IV) isopropoxide (1.2 eq).
-
Cool the solution to 0 °C and add ethylmagnesium bromide (2.5 eq, 3.0 M solution in diethyl ether) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Filter the resulting suspension through a pad of Celite®, washing with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the cyclopropanol.
Protocol 3: Synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
-
Dissolve the cyclopropanol from the previous step (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) under argon.
-
Cool the solution to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours until TLC indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography (hexane/ethyl acetate) to obtain the spiroketone.
Protocol 4: Synthesis of this compound
-
Dissolve the spiroketone (1.0 eq) in anhydrous THF (0.2 M) under argon and cool to 0 °C.
-
Add methylmagnesium bromide (1.5 eq, 3.0 M solution in diethyl ether) dropwise.
-
Stir at 0 °C for 2 hours.
-
Quench carefully with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude N-Boc protected alcohol.
-
Dissolve the crude alcohol in 1,4-dioxane (0.2 M).
-
Add a 4.0 M solution of HCl in 1,4-dioxane (5.0 eq) and stir at room temperature for 4 hours.
-
Concentrate the mixture under reduced pressure.
-
Triturate the resulting residue with cold diethyl ether, filter the solid, and dry under vacuum to afford the title compound as a hydrochloride salt.
Quantitative and Spectroscopic Data
The identity and purity of all intermediates and the final product should be rigorously confirmed by standard analytical methods.
| Compound Name | Molecular Formula | Mol. Wt. | Expected ¹H NMR Signals (CDCl₃, δ ppm) | Expected MS (ESI+) m/z |
| Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate | C₁₃H₂₃NO₄ | 257.33 | ~4.1 (q, 2H), ~3.9 (m, 2H), ~2.8 (m, 2H), ~2.4 (m, 1H), ~1.8 (m, 2H), ~1.6 (m, 2H), 1.45 (s, 9H), ~1.2 (t, 3H) | 258.2 [M+H]⁺ |
| 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclopropan-1-ol | C₁₃H₂₃NO₃ | 241.33 | ~3.9 (m, 2H), ~2.7 (m, 2H), ~1.7 (m, 5H), 1.45 (s, 9H), ~0.5 (m, 4H) | 242.2 [M+H]⁺ |
| tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | C₁₃H₂₁NO₃ | 239.31 | ~3.5 (m, 4H), ~2.7 (t, 2H), ~2.1 (t, 2H), ~1.7 (m, 2H), 1.45 (s, 9H) | 240.2 [M+H]⁺ |
| This compound | C₉H₁₈ClNO | 191.70 | (DMSO-d₆) ~9.0 (br s, 2H), ~4.5 (s, 1H), ~3.1 (m, 4H), ~1.9-1.6 (m, 6H), ~1.1 (s, 3H) | 156.1 [M-Cl]⁺ |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Kulinkovich Reaction [organic-chemistry.org]
- 6. synarchive.com [synarchive.com]
- 7. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 8. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 9. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanistic Exploration of 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride
Abstract
This compound is a spirocyclic compound that has emerged primarily as a structural component in the burgeoning field of targeted protein degradation. While its application as a PROTAC (PROteolysis TArgeting Chimera) linker is established, its intrinsic pharmacological activity remains largely unexplored. This technical guide moves beyond its known utility to provide a comprehensive framework for investigating its potential mechanism of action as a standalone bioactive agent. Drawing insights from the broader family of azaspiro compounds, which exhibit significant neuromodulatory activities, we outline a strategic, multi-tiered experimental approach for drug development professionals and researchers. This document serves as a roadmap for target identification, validation, and in-depth pharmacological characterization, transforming an under-characterized molecule into a potential lead compound.
Part 1: Current Understanding and Primary Application
Chemical Identity
-
Compound: this compound
-
CAS Number: 587869-08-7[1]
-
Molecular Formula: C₈H₁₆ClNO[1]
-
Molecular Weight: 177.67 g/mol [1]
The molecule features a spirocyclic system, where a cyclobutane and a piperidine ring are joined by a single common carbon atom. This rigid, three-dimensional structure is a key feature in modern medicinal chemistry, often used to "escape from flatland" and improve properties like metabolic stability and target specificity[2].
Established Role as a PROTAC Linker
The primary documented application of this compound is as a linker in the synthesis of PROTACs[1]. PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate proteins of interest[1].
A PROTAC molecule consists of three parts:
-
A ligand that binds to a target protein.
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
This compound serves in this linker capacity[1]. The linker's geometry, length, and flexibility are critical for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is the prerequisite for ubiquitination and subsequent degradation of the target.
Caption: The PROTAC mechanism of action.
Part 2: The Azaspiro Scaffold: A Reservoir of Pharmacological Potential
While its role as a linker is clear, the intrinsic bioactivity of the 2-Methyl-7-azaspiro[3.5]nonan-2-ol core is undocumented. However, analysis of structurally related azaspiro compounds reveals a strong precedent for potent and selective interactions with central nervous system (CNS) targets, particularly cholinergic receptors.
-
Muscarinic Agonism: Various azaspiro decanes have been synthesized and assessed as M1 muscarinic agonists for potential therapeutic use in Alzheimer's disease[3]. These compounds were shown to stimulate phosphoinositide hydrolysis in rat hippocampal slices, a hallmark of M1 receptor activation[3]. Similarly, 2-Methyl-1,3-dioxaazaspiro[4.5]decanes have been identified as novel muscarinic cholinergic agonists[4].
-
Muscarinic Antagonism: Conversely, chiral 6-azaspiro[2.5]octanes have been developed as highly potent and selective antagonists of the M4 muscarinic acetylcholine receptor[5].
-
Nicotinic Agonism: A conformationally restricted analogue, (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], has been reported as a highly selective full agonist at the α7 nicotinic acetylcholine receptor[6].
This body of evidence strongly suggests that the azaspiro scaffold is a privileged structure for interacting with cholinergic receptors. The specific substitution pattern and ring system of this compound could confer a unique affinity and efficacy profile at one or more of the muscarinic (M1-M5) or nicotinic receptor subtypes.
Part 3: A Strategic Framework for Mechanistic Elucidation
For any uncharacterized compound with a privileged scaffold, a systematic investigation is required. The following workflow provides a robust, multi-stage approach to uncover the mechanism of action of this compound.
Caption: Experimental Workflow for Mechanism of Action (MoA) Elucidation.
Phase 1: Target Identification - Broad Screening
Objective: To identify the primary molecular target(s) of the compound from a wide array of possibilities.
Protocol: Radioligand Binding Panel Screen
-
Rationale: A commercial binding panel (e.g., Eurofins SafetyScreen44 or CEREP BioPrint) offers an efficient method to screen the compound against hundreds of known receptors, ion channels, and transporters at a fixed concentration (typically 1-10 µM).
-
Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Execution: The service provider incubates the compound with cell membranes or recombinant proteins expressing the targets in the presence of a specific high-affinity radioligand for each target.
-
Data Analysis: The amount of radioligand displaced by the test compound is measured. A significant displacement (typically >50%) indicates a potential interaction or "hit."
-
Interpretation: Hits from this screen are considered preliminary and require confirmation and further characterization. Given the literature on related scaffolds, particular attention should be paid to any hits on muscarinic or nicotinic acetylcholine receptors.
Phase 2: In Vitro Pharmacological Characterization
Objective: To validate the hits from Phase 1, determine the compound's affinity (Kᵢ) and functional activity (agonist, antagonist, etc.), and assess its selectivity.
Protocol: Muscarinic M₁ Receptor Binding and Functional Assays
(This protocol assumes a hypothetical hit on the M₁ receptor from the initial screen)
A. Radioligand Competition Binding Assay (Affinity Determination)
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human M₁ receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Non-specific binding control: Atropine (1 µM).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, cell membranes (10-20 µg protein/well), and a fixed concentration of [³H]-NMS (e.g., 0.5 nM).
-
Add increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Incubate for 60 minutes at room temperature.
-
Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the radioligand concentration and Kₔ is its dissociation constant.
-
B. [³⁵S]GTPγS Binding Assay (Functional Activity - Agonism)
-
Rationale: Agonist binding to a Gᵢ/ₒ-coupled receptor like M₁ promotes the exchange of GDP for GTP on the Gα subunit. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, as an index of G-protein activation.
-
Procedure:
-
In a 96-well plate, combine M₁-expressing membranes, GDP (e.g., 10 µM), and increasing concentrations of the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubate for 30 minutes at 30°C.
-
Terminate and filter the reaction as described for the binding assay.
-
Measure bound [³⁵S]GTPγS via scintillation counting.
-
-
Data Analysis:
-
Plot the stimulated binding (as a percentage of the maximum response to a full agonist like carbachol) against the log concentration of the compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy). An Eₘₐₓ similar to a known full agonist indicates full agonism, while a lower Eₘₐₓ suggests partial agonism. No stimulation indicates potential antagonism, which would need to be confirmed in an antagonist-mode assay.
-
Data Summary
Quantitative data from these assays should be tabulated for clear interpretation.
| Assay Type | Parameter | Hypothetical Value | Interpretation |
| Binding Affinity | Kᵢ at M₁ Receptor | 85 nM | High affinity for the M₁ receptor. |
| Functional Activity | EC₅₀ at M₁ Receptor | 250 nM | Potent activation of the M₁ receptor. |
| Functional Activity | Eₘₐₓ vs. Carbachol | 95% | Acts as a full agonist. |
| Selectivity | Kᵢ at M₂ Receptor | 2,100 nM | ~25-fold selective for M₁ over M₂. |
Part 4: Conclusion and Future Directions
This compound is currently defined by its utility as a PROTAC linker. However, the pharmacological pedigree of the azaspiro scaffold strongly suggests a latent potential for this molecule to act as a bioactive agent in its own right, likely targeting cholinergic receptors. This guide provides the necessary intellectual and practical framework to systematically investigate this potential.
The proposed workflow, progressing from broad screening to specific in vitro characterization, represents a field-proven strategy in drug discovery. Successful execution of these protocols would definitively establish the compound's mechanism of action, paving the way for further preclinical development, including cellular validation, in vivo efficacy studies, and ADME/Tox profiling. The insights gained would not only characterize this specific molecule but also enrich our understanding of the structure-activity relationships governing the broader class of azaspiro compounds.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Biological activity of 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride
An In-Depth Technical Guide to the Investigational Biological Activity of 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride
Preamble: Charting a Course for a Novel CNS Candidate
This document provides a comprehensive technical guide to the prospective biological activity of this compound. Given that this molecule is a novel chemical entity with limited public data, this guide is structured as an investigational roadmap.[1][2] It synthesizes established principles of neuropharmacology and drug discovery to propose a likely mechanism of action and outlines the requisite experimental protocols to validate this hypothesis. Our core hypothesis is that this compound is a potential modulator of nicotinic acetylcholine receptors (nAChRs), positioning it as a candidate for treating central nervous system (CNS) disorders characterized by cognitive deficits.[3][4]
The azaspiro[3.5]nonane scaffold is a key structural motif in medicinal chemistry, recognized for its conformational rigidity and three-dimensional diversity, which are desirable features for achieving target selectivity and favorable pharmacokinetic profiles in CNS drug candidates.[5][6] This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the systematic evaluation of this and similar novel compounds.
Part 1: Proposed Mechanism of Action - A Focus on Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in cognitive processes such as learning, memory, and attention.[3][7] Modulation of nAChRs, particularly the α7 and α4β2 subtypes, is a well-established therapeutic strategy for various CNS disorders, including Alzheimer's disease, schizophrenia, and ADHD.[3][4] The structural characteristics of this compound, featuring a tertiary alcohol and a spirocyclic amine, suggest potential interactions with the ligand-binding domains of these receptors.
We postulate that this compound may act as a selective agonist or positive allosteric modulator (PAM) of nAChRs. Agonists directly activate the receptor, mimicking the effect of acetylcholine, while PAMs enhance the receptor's response to the endogenous ligand.[3][8] PAMs are of particular interest as they offer a more nuanced modulation of receptor activity, potentially leading to a better safety profile.[9]
Signaling Pathway: Hypothesized nAChR Modulation
The following diagram illustrates the proposed mechanism of action at a glutamatergic synapse, where nAChRs are known to modulate neurotransmitter release.
Caption: Proposed nAChR modulation by the compound.
Part 2: A Validating Experimental Workflow
To rigorously test our hypothesis, a multi-stage experimental plan is proposed, progressing from initial binding studies to functional cellular assays and culminating in in vivo behavioral models. This tiered approach ensures that resources are allocated efficiently, with each stage providing the necessary data to justify advancement to the next.
Experimental Workflow Diagram
Caption: Tiered experimental workflow for compound validation.
Part 3: Detailed Methodologies and Data Interpretation
Stage 1: In Vitro Receptor Binding Affinity
Objective: To determine the binding affinity (Ki) of this compound for human α7 and α4β2 nAChR subtypes.
Methodology: Radioligand Binding Assay
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human nAChR subtypes are used.
-
Radioligand Selection:
-
For α7 nAChR: [¹²⁵I]α-Bungarotoxin is a classic high-affinity antagonist.
-
For α4β2 nAChR: [³H]Epibatidine or [³H]Cytisine are commonly used agonists.[10]
-
-
Assay Protocol:
-
A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity trapped on the filter is quantified by scintillation counting.
-
-
Data Analysis: The data are fitted to a one-site competition binding model to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding). The Ki is then calculated using the Cheng-Prusoff equation.
Expected Data and Interpretation:
| Receptor Subtype | Radioligand | Hypothetical Ki (nM) for Test Compound | Interpretation |
| α7 nAChR | [¹²⁵I]α-Bungarotoxin | 50 | Indicates significant binding affinity. |
| α4β2 nAChR | [³H]Epibatidine | >1000 | Suggests selectivity for the α7 subtype. |
A low nanomolar Ki value would indicate high binding affinity and warrant progression to functional assays. Selectivity for one subtype over the other is a desirable attribute to minimize off-target effects.
Stage 2: In Vitro Functional Activity
Objective: To characterize the functional activity of the compound as an agonist, antagonist, or PAM.
Methodology 1: Fluorometric Imaging Plate Reader (FLIPR) Assay
This high-throughput assay measures intracellular calcium changes, a downstream consequence of nAChR activation.[9]
-
Cell Line: GH4C1 or HEK293 cells expressing the nAChR subtype of interest are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Agonist Mode: The compound is added at various concentrations, and the resulting fluorescence change is measured. An increase in fluorescence indicates receptor activation.
-
PAM Mode: The compound is co-applied with a sub-maximal concentration of a known agonist (e.g., acetylcholine). A potentiation of the agonist-induced signal indicates PAM activity.[9]
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or the fold-shift in the agonist's EC₅₀ (for PAMs).
Methodology 2: Patch-Clamp Electrophysiology
This "gold standard" technique provides detailed information about ion channel function.
-
Preparation: Whole-cell voltage-clamp recordings are performed on cells expressing the target nAChR.
-
Protocol: The compound is rapidly perfused onto the cell, and the resulting ionic current is measured.
-
Analysis: The amplitude, kinetics of activation, and desensitization of the current provide a detailed pharmacological profile. This method can distinguish between full and partial agonists and can reveal subtle allosteric modulatory effects.[9]
Expected Data and Interpretation:
| Assay | Mode | Hypothetical Result | Interpretation |
| FLIPR | Agonist | EC₅₀ = 200 nM | The compound is a potent agonist. |
| FLIPR | PAM | 5-fold leftward shift of ACh EC₅₀ | The compound has significant PAM activity. |
| Patch Clamp | Agonist | Elicits 80% of the maximal current evoked by ACh | The compound is a high-efficacy partial agonist. |
Stage 3: In Vivo Pharmacokinetics and Brain Penetration
Objective: To assess the drug-like properties of the compound, specifically its ability to be absorbed, distributed, metabolized, and excreted (ADME), and critically, its ability to cross the blood-brain barrier (BBB).
Methodology:
-
Administration: The compound is administered to rodents (e.g., C57BL/6 mice) via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Blood and brain tissue are collected at multiple time points.
-
Quantification: The concentration of the compound in plasma and brain homogenates is determined using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: Pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F) are calculated. The brain-to-plasma ratio (Kp) is determined to assess BBB penetration.
Expected Data and Interpretation:
| Parameter | Hypothetical Value | Interpretation |
| Oral Bioavailability (%F) | > 30% | Acceptable for an orally administered CNS drug. |
| Plasma Half-life (t½) | 2-4 hours | Suitable for once or twice daily dosing. |
| Brain-to-Plasma Ratio (Kp) | > 1.0 | Indicates good penetration into the CNS. |
Stage 4: In Vivo Cognitive Enhancement Models
Objective: To evaluate the efficacy of the compound in animal models of cognition.
Methodology 1: Novel Object Recognition (NOR) Task in Rodents
This task assesses recognition memory.
-
Habituation: Mice are familiarized with an empty arena.
-
Training (T1): Two identical objects are placed in the arena, and the mouse is allowed to explore.
-
Testing (T2): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded.
-
Treatment: The compound is administered before the training phase.
-
Rationale: A cognitively intact animal will spend significantly more time exploring the novel object. Nootropic compounds are expected to enhance this preference, especially in models where memory is impaired (e.g., using scopolamine).[11]
Methodology 2: Zebrafish Larval Photomotor Response (PMR) Assay
Zebrafish models offer higher throughput for in vivo screening.[12]
-
Assay: Zebrafish larvae exhibit a characteristic startle response to a sudden change in light. This behavior can be modulated by compounds affecting neurotransmitter systems.
-
Treatment: Larvae are incubated with the test compound.
-
Analysis: High-throughput tracking systems monitor the movement of larvae in response to light stimuli. Changes in activity patterns can indicate neuroactive properties.
-
Rationale: This assay can serve as an initial screen for CNS activity before committing to more complex and lower-throughput rodent models.[12]
Part 4: Synthesis and Concluding Remarks
The synthesis of the this compound core can be achieved through various established synthetic routes for azaspirocycles, potentially involving multi-step sequences that may include Dieckmann condensation or other cyclization strategies.[13][14]
This technical guide puts forth a structured and scientifically rigorous plan to investigate the biological activity of this compound. By postulating a clear, testable hypothesis centered on nAChR modulation, we have outlined a pathway of experiments designed to build a comprehensive pharmacological profile of this novel compound. The successful execution of this plan would provide the necessary evidence to determine its potential as a therapeutic agent for CNS disorders and guide its further development. The integration of in vitro and in vivo methodologies ensures a holistic evaluation, from molecular interaction to functional cognitive outcomes, embodying the principles of modern, efficient drug discovery.
References
- 1. chemscene.com [chemscene.com]
- 2. 7-Azaspiro[3.5]nonan-2-ol hydrochloride | C8H16ClNO | CID 68001534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 12. The Developing Utility of Zebrafish Models for Cognitive Enhancers Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
A Technical Guide to 2-Methyl-7-azaspiro[3.5]nonan-2-ol Hydrochloride Derivatives: Synthesis, Characterization, and Application in Drug Discovery
Abstract
The pursuit of novel molecular architectures that provide enhanced three-dimensional complexity is a cornerstone of modern medicinal chemistry. Such "escape from flatland" strategies are critical for improving the potency, selectivity, and pharmacokinetic properties of drug candidates.[1] Spirocyclic systems, which feature two rings connected by a single common atom, are exemplary scaffolds in this regard. Their inherent conformational rigidity and well-defined substituent vectors offer unique advantages for optimizing interactions with biological targets.[1][2] This technical guide provides an in-depth exploration of derivatives based on the 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride core, a versatile building block for interrogating complex biological systems. We will detail its synthesis, characterization, derivatization strategies, and pharmacological applications, with a particular focus on its potential as a modulator of G-protein coupled receptors (GPCRs).
Part 1: The 7-Azaspiro[3.5]nonane Scaffold: A Privileged Framework
The 7-azaspiro[3.5]nonane core, which consists of a cyclobutane ring fused to a piperidine ring through a spirocyclic carbon, is a privileged scaffold in drug discovery.[3][4] Its rigid structure pre-organizes substituents into specific spatial orientations, which can lead to a significant improvement in binding affinity and selectivity for protein targets compared to more flexible, acyclic analogues. The value of this framework has been demonstrated in the development of novel therapeutics for diverse areas including metabolic diseases, oncology, and pain management.[3]
The specific subject of this guide, 2-Methyl-7-azaspiro[3.5]nonan-2-ol, incorporates two key features:
-
A Tertiary Alcohol: The 2-methyl-2-ol group introduces a hydrogen bond donor and acceptor, providing a key interaction point for binding to target proteins. The quaternary carbon atom also serves as a rigid anchor point.
-
A Secondary Amine: The nitrogen atom at the 7-position of the piperidine ring is a critical handle for chemical modification. This site allows for the systematic exploration of chemical space through various derivatization reactions, enabling the fine-tuning of a compound's structure-activity relationship (SAR).[1][5]
These features make the 2-Methyl-7-azaspiro[3.5]nonan-2-ol core an attractive starting point for building libraries of compounds aimed at challenging biological targets, such as GPCRs.[1][4]
Part 2: Synthesis, Derivatization, and Characterization
Synthesis of the Core Scaffold
While multiple routes to azaspiro[3.5]nonane cores exist, a robust and scalable approach is paramount for its application in a drug discovery program. A plausible and efficient strategy to synthesize the 2-Methyl-7-azaspiro[3.5]nonan-2-ol core involves a Grignard reaction on a ketone precursor. The synthesis begins with a protected piperidine derivative, which undergoes spirocyclization, deprotection, and subsequent reaction to yield the target tertiary alcohol.
Below is a representative synthetic workflow.
Caption: Proposed synthetic pathway to the core scaffold.
The choice of a Boc (tert-butyloxycarbonyl) protecting group is strategic; it is stable under various reaction conditions but can be cleanly removed with acid, such as trifluoroacetic acid (TFA), without affecting other functional groups.[6] The Grignard reaction with methylmagnesium bromide (CH₃MgBr) is a classic and highly effective method for converting a ketone into a tertiary alcohol with the addition of a methyl group.
Derivatization Strategies
With the core scaffold in hand, the secondary amine at the N-7 position is the primary site for diversification. The goal of derivatization is to systematically alter the physicochemical properties (e.g., lipophilicity, basicity) and steric profile of the molecule to optimize its interaction with the biological target. Key strategies include:
-
Reductive Amination: Reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to install a wide variety of alkyl or aryl-alkyl substituents.
-
Acylation/Sulfonylation: Forming amide or sulfonamide linkages by reacting the amine with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents like HATU or EDC). This is a common method for "capping" the nitrogen atom.[5]
-
Alkylation: Direct reaction with alkyl halides, although this can sometimes lead to over-alkylation and is often less controlled than reductive amination.
Analytical Characterization
Unambiguous characterization of each synthesized derivative is a prerequisite for reliable biological evaluation. A standard suite of analytical techniques is employed to confirm identity, purity, and structure.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the precise molecular structure.[9] For the core scaffold, one would expect to see a characteristic singlet in the ¹H NMR spectrum corresponding to the newly installed methyl group, along with complex multiplets for the aliphatic protons of the two rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.[10] Tandem MS (MS/MS) can be used to analyze fragmentation patterns, offering further structural confirmation.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, typically aiming for >95% purity for compounds intended for biological screening.
Part 3: Pharmacological Profile and Therapeutic Applications
The 7-azaspiro[3.5]nonane scaffold has proven to be a versatile starting point for developing modulators of various biological targets, particularly GPCRs.[1][3] Derivatives have shown promise as GPR119 agonists for treating metabolic disorders and, notably, as muscarinic acetylcholine receptor agonists for neurological conditions.[5][12]
Target Profile: Muscarinic Acetylcholine Receptors
Muscarinic receptors (M1-M5) are critical for regulating a wide array of physiological functions, and their dysfunction is implicated in numerous diseases.[13] The M1 subtype, in particular, is highly expressed in the central nervous system and plays a key role in cognitive processes like learning and memory.[14] As such, M1-selective agonists are pursued as a potential therapeutic strategy for Alzheimer's disease and other cognitive disorders.[14][15] Spirocyclic compounds, including azaspiro[4.5]decanes, have historically yielded potent muscarinic agonists, making the 7-azaspiro[3.5]nonane scaffold a logical framework to explore for this target.[15][16]
Mechanism of Action: M1 Receptor Agonism
Activation of the M1 muscarinic receptor by an agonist initiates a downstream signaling cascade through the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), culminating in various cellular responses that underpin neuronal excitability and synaptic plasticity.
Caption: Simplified M1 receptor signaling cascade.
Structure-Activity Relationship (SAR) Analysis
The systematic derivatization of the N-7 position allows for a detailed SAR study. By synthesizing a library of analogues with varying substituents and evaluating their biological activity, researchers can identify the key structural features required for optimal potency and selectivity.[5]
Table 1: Hypothetical SAR Data for N-7 Derivatives at the M1 Receptor
| Compound ID | N-7 Substituent (R) | M1 Binding Affinity (Kᵢ, nM) | M1 Functional Activity (EC₅₀, nM) |
| Core-HCl | -H | >10,000 | >10,000 |
| DERIV-01 | -CH₃ | 850 | 1200 |
| DERIV-02 | -CH₂Ph (Benzyl) | 125 | 210 |
| DERIV-03 | -C(=O)Ph (Benzoyl) | 45 | 75 |
| DERIV-04 | -SO₂Ph (Benzenesulfonyl) | 210 | 350 |
| DERIV-05 | -CH₂(3-pyridyl) | 38 | 60 |
Data are hypothetical and for illustrative purposes only.
This hypothetical data illustrates a common trend where moving from the unsubstituted core to small alkyl and then to aromatic groups (benzyl, benzoyl) significantly improves activity. The introduction of a heteroaromatic ring (pyridyl) further enhances potency, suggesting a potential hydrogen bond or π-stacking interaction in the receptor's binding pocket.
Part 4: Key Experimental Protocols
To ensure scientific rigor, all synthesized compounds must be evaluated using validated and reproducible experimental protocols.
Protocol: Synthesis of an N-Benzylated Derivative (Illustrative)
This protocol describes a standard reductive amination procedure.
-
Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) to liberate the free base. Stir for 10 minutes.
-
Amine Formation: Add benzaldehyde (1.1 eq) followed by sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and HRMS. Assess purity by HPLC analysis.
Protocol: In Vitro M1 Receptor Radioligand Binding Assay
This protocol is a gold-standard method for determining the binding affinity of a test compound.
-
Membrane Preparation: Use commercially available cell membranes prepared from CHO or HEK293 cells stably expressing the human M1 receptor.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of Assay Buffer containing the radioligand (e.g., [³H]-N-methylscopolamine, [³H]-pirenzepine).
-
25 µL of Assay Buffer containing the test compound at various concentrations (for competition curve).
-
25 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold Assay Buffer to remove non-specifically bound radioactivity.
-
Quantification: Add scintillation cocktail to each well of the dried filter plate and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can then be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
Caption: Experimental workflow for a binding assay.
Part 5: Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable and versatile starting point for modern drug discovery campaigns. Its inherent three-dimensionality, coupled with synthetically tractable handles for diversification, makes it an ideal framework for developing potent and selective modulators of complex biological targets. As demonstrated, its application in the pursuit of muscarinic M1 agonists for cognitive disorders highlights its potential in neuroscience.
Looking forward, the utility of this scaffold is not limited to GPCRs. The rigid, projecting nature of the core makes it an interesting candidate for other target classes. Furthermore, its bifunctional nature (an alcohol and a secondary amine) makes it suitable for use as a linker in novel therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), where it could be used to connect a target-binding warhead to an E3 ligase ligand.[17] Continued exploration of the chemical space around this privileged core is certain to yield novel chemical probes and potential clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 7. EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin [publishing.emanresearch.org]
- 8. researchgate.net [researchgate.net]
- 9. NMR spectroscopic analysis of new spiro-piperidylrifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Muscarinic Receptor Agonists and Antagonists [mdpi.com]
- 14. Muscarinic agonist - Wikipedia [en.wikipedia.org]
- 15. Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
The Ascendancy of Azaspiro Compounds in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel chemical entities with superior therapeutic profiles has propelled medicinal chemists to venture beyond the confines of traditional flat, aromatic ring systems. In this quest, azaspiro compounds have emerged as a formidable class of three-dimensional (3D) scaffolds. Their inherent structural rigidity, precise spatial arrangement of substituents, and capacity to fine-tune physicochemical properties offer substantial advantages in drug design. These attributes can lead to enhanced potency, selectivity, and pharmacokinetic profiles, ultimately overcoming limitations associated with conventional planar molecules. This in-depth technical guide provides a comprehensive exploration of the core principles underpinning the discovery and development of novel azaspiro compounds, from innovative synthetic strategies to rigorous biological evaluation and lead optimization.
The Azaspiro Advantage: A Paradigm Shift in Scaffold Design
Azaspirocycles are bicyclic systems where two rings share a single spiro carbon atom, with at least one ring containing a nitrogen atom. This unique architecture imparts a rigid, non-planar geometry, a significant deviation from the two-dimensional nature of many established drug molecules.[1] This three-dimensionality is not merely a structural curiosity; it is a critical asset in modern drug discovery.
The precise, vectoral display of functional groups from the rigid azaspirocyclic core allows for optimal interactions with the intricate topographies of biological targets like enzymes and G-protein coupled receptors (GPCRs).[1] The incorporation of a nitrogen atom provides a crucial handle for further chemical modification and significantly influences the compound's basicity, polarity, and hydrogen-bonding capacity.[1]
One of the key benefits of incorporating azaspirocyclic scaffolds is the increase in the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ value is often correlated with improved clinical success, as it can lead to better solubility, reduced off-target toxicity, and enhanced metabolic stability.[2] This "escape from flatland" is a strategic move to access novel chemical space and develop drug candidates with more favorable pharmacological properties.[3]
Strategic Synthesis of Azaspirocyclic Scaffolds
The construction of the azaspirocyclic core is a pivotal step in the drug discovery process. The choice of synthetic strategy is dictated by the desired ring sizes, substitution patterns, and stereochemistry. Several powerful and versatile methods have been developed to access a diverse range of azaspiro compounds.[1]
Comparative Analysis of Key Synthetic Routes
A comparative analysis of prominent synthetic strategies highlights the versatility available to medicinal chemists.
| Synthetic Strategy | Description | Advantages | Limitations |
| [3+2] Cycloaddition | A powerful method for constructing five-membered heterocyclic rings. In the context of azaspirocycles, it often involves the reaction of an exocyclic alkene with a 1,3-dipole. | Convergent, often highly stereoselective, and allows for the rapid assembly of complex scaffolds. | The generation and stability of the 1,3-dipole can be challenging. |
| NBS-Promoted Semipinacol Rearrangement | This method involves the treatment of an allylic alcohol with N-bromosuccinimide (NBS) to induce a rearrangement that forms a ketone, which can then be further elaborated to the azaspirocycle. | Can be highly diastereoselective and provides access to functionalized azaspirocyclic ketones. | The reaction conditions may not be compatible with all functional groups. |
| Aza-Prins Cyclization | An acid-catalyzed cyclization of an N-homoallylic amine with an aldehyde or ketone to form a spiro-piperidine ring system. | Provides direct access to six-membered azaspirocycles and can be rendered diastereoselective. | Requires careful control of reaction conditions to avoid side reactions. |
| Ring-Closing Metathesis (RCM) | A robust method for forming cyclic alkenes. Diene precursors containing a nitrogen atom can be cyclized using a ruthenium catalyst to form unsaturated azaspirocycles. | Tolerant of a wide range of functional groups and can be used to synthesize various ring sizes. | The cost of the ruthenium catalyst can be a consideration for large-scale synthesis. |
Detailed Experimental Protocols
To provide a practical understanding, detailed step-by-step methodologies for key synthetic transformations are essential.
Protocol 2.2.1: Synthesis of a 2-Azaspiro[4.4]nonane Derivative via Radical Cyclization
This protocol describes the synthesis of a 2-azaspiro[4.4]nonane core, a common motif in biologically active compounds, through a radical cyclization of an O-benzyl oxime ether.[1]
Step 1: Oxime Formation
-
Dissolve the starting ketone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and pyridine.
-
Stir the reaction mixture at room temperature for 3-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired oxime.[1]
Step 2: O-Benzylation of the Oxime
-
Dissolve the oxime (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
After stirring for 30 minutes, add benzyl bromide (1.1 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the O-benzyl oxime ether.[1]
Step 3: Radical Cyclization
-
Dissolve the O-benzyl oxime ether (1.0 eq) in degassed cyclohexane.
-
Add tributyltin hydride (1.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 eq).
-
Heat the reaction mixture to reflux (approximately 80 °C) for 2-6 hours, or until the starting material is consumed as indicated by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to obtain the 2-azaspiro[4.4]nonane derivative.[1]
Structure-Activity Relationship (SAR) Studies and Lead Optimization
Once a synthetic route to the desired azaspirocyclic scaffold is established, the next crucial phase is the exploration of the structure-activity relationship (SAR). This iterative process involves the systematic modification of the lead compound to enhance its biological activity, selectivity, and drug-like properties.
The Impact of Azaspirocyclic Core Modifications
The rigid nature of the azaspirocyclic core allows for a more predictable exploration of SAR. Modifications to the ring size, substitution pattern, and the nature of the heteroatoms can have a profound impact on the compound's interaction with its biological target.
For example, in the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists, replacing a morpholine ring with various azaspirocycles led to a decrease in lipophilicity (logD) and improved selectivity against the hERG channel, a key anti-target in drug discovery.[4] Similarly, the substitution of the piperazine moiety in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane resulted in a significant increase in selectivity for PARP-1 and reduced cytotoxicity.[4]
Case Study: Azaspirooxindolinone Derivatives as Kinase Inhibitors
A recent study focused on the design and synthesis of novel azaspirooxindolinone derivatives as potent inhibitors of Interleukin-2-inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK), which are key targets in cancer immunotherapy.[5][6] SAR studies revealed that modifications to the hydrophilic groups on the α-carbon of the carbonyl group of the azaspirooxindole core significantly influenced their cytotoxic activity.[5]
| Compound | R Group | IC50 (µM) - Jurkat (ITK-positive) | IC50 (µM) - Ramos (BTK-positive) |
| 3a | H | 9.36 | >50 |
| 3d | CH₂OH | 3.58 | 3.06 |
| 3f | CF₃ | 29.41 | 1.82 |
| 3g | CN | >50 | 1.42 |
| 3j | CH₂NH₂ | 4.16 | 1.38 |
Data sourced from a study on azaspirooxindolinone derivatives.[6]
These results highlight how subtle structural changes on the azaspiro scaffold can lead to significant differences in potency and selectivity against different kinase targets. Compound 3d emerged as a promising dual inhibitor, while compounds 3f and 3g showed potent and selective activity against BTK-positive cells.[6]
Biological Evaluation: From In Vitro Assays to In Vivo Models
The biological evaluation of novel azaspiro compounds is a multi-step process that begins with in vitro assays to determine their activity and mechanism of action, followed by in vivo studies to assess their efficacy and safety in a living organism.
In Vitro Screening Cascade
A typical in vitro screening cascade for anticancer agents involves a series of assays to characterize the compound's effects on cancer cells.
Workflow for In Vitro Anticancer Screening
Caption: A generalized workflow for the in vitro screening of novel anticancer compounds.
Protocol 4.1.1: Cell Viability (MTT) Assay
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the azaspiro compound for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vivo Efficacy and Safety Assessment
Promising lead compounds identified from in vitro screening are advanced to in vivo studies, typically using animal models, to evaluate their efficacy, pharmacokinetics (PK), and toxicology (Tox).
Workflow for In Vivo Evaluation
Caption: A streamlined workflow for the in vivo evaluation of a lead drug candidate.
A preclinical study of Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine) in a multiple myeloma xenograft model demonstrated its in vivo antitumor activity, providing the rationale for its further clinical investigation.[7]
Purification and Characterization: Ensuring Quality and Integrity
The purification and characterization of synthesized azaspiro compounds are critical to ensure their identity, purity, and stability. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools in this process.
HPLC for Purification and Purity Assessment
HPLC is a powerful technique for both the purification of crude reaction mixtures and the determination of the purity of the final compounds. For chiral azaspiro compounds, chiral HPLC is essential for separating enantiomers and determining enantiomeric excess.[8][9]
Protocol 5.1.1: Chiral HPLC Separation
-
Column Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak IA, IB, IC).
-
Mobile Phase Optimization: Screen different mobile phases, typically mixtures of hexane/isopropanol or hexane/ethanol, with or without additives like trifluoroacetic acid (TFA) or diethylamine (DEA), to achieve optimal separation.
-
Analysis: Inject the racemic mixture and the individual enantiomers (if available) to determine the retention times and resolution.
-
Quantification: Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers.
NMR for Structural Elucidation and Characterization
NMR spectroscopy is the primary technique for the structural elucidation of novel azaspiro compounds. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is used to determine the connectivity of atoms and the stereochemistry of the molecule.
Key NMR Characterization Parameters:
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, helping to establish the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining stereochemistry.
Case Study: Azaspirane (Atiprimod) in Multiple Myeloma
Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine), also known as Atiprimod, is an orally bioavailable azaspiro compound that has been investigated for the treatment of multiple myeloma.[7]
Mechanism of Action: Azaspirane has been shown to inhibit the production of interleukin-6 (IL-6), a key cytokine involved in the growth and survival of myeloma cells.[7] It also induces caspase-mediated apoptosis in both drug-sensitive and drug-resistant multiple myeloma cell lines.[7] Furthermore, Azaspirane inhibits the STAT3 and PI3K/Akt signaling pathways, which are critical for cell proliferation and survival.[7]
Signaling Pathway Inhibition by Azaspirane
Caption: Simplified signaling pathway showing the inhibitory effects of Azaspirane on STAT3 and Akt phosphorylation downstream of the IL-6 receptor.
Clinical Significance: Preclinical studies demonstrated that Azaspirane could inhibit tumor growth in a multiple myeloma xenograft model in SCID mice.[7] These promising preclinical results provided the foundation for its evaluation in clinical trials to improve patient outcomes in multiple myeloma.[7]
Conclusion and Future Perspectives
Azaspiro compounds represent a significant advancement in scaffold design for modern medicinal chemistry. Their inherent three-dimensionality, coupled with their synthetic tractability and ability to modulate key pharmacological properties, has led to the discovery of potent and selective modulators of challenging biological targets. The continued development of novel synthetic methodologies, a deeper understanding of their SAR, and the application of advanced biological screening platforms will undoubtedly accelerate the discovery of new azaspiro-based therapeutics for a wide range of diseases. As we continue to "escape from flatland," the future of drug discovery will likely see an even greater reliance on these elegant and powerful three-dimensional scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. imtm.cz [imtm.cz]
- 7. Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpr.com [ijrpr.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
The Strategic Integration of Azaspirocycles in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the relentless pursuit of novel therapeutics with superior efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the confines of traditional flat, aromatic structures. This exploration into three-dimensional chemical space has illuminated the profound potential of azaspirocyclic scaffolds. These unique bicyclic systems, characterized by two rings sharing a single carbon atom and containing at least one nitrogen atom, offer a compelling solution to many of the challenges encountered in contemporary drug discovery. Their inherent rigidity, precise vectoral presentation of substituents, and favorable influence on physicochemical properties have established them as privileged motifs in the design of next-generation pharmaceuticals. This in-depth technical guide provides a comprehensive exploration of the core principles governing the application of azaspirocycles in medicinal chemistry, from their fundamental structural advantages to their strategic implementation in drug design and synthesis.
The Architectural Advantage: Why Azaspirocycles?
The departure from planar molecular architectures is a strategic maneuver to enhance interactions with the complex and intricate topographies of biological targets. Azaspirocycles, by virtue of their spirocyclic fusion, introduce a rigid, non-planar geometry that offers several distinct advantages in drug design.[1]
-
Enhanced Three-Dimensionality and Increased sp³ Character: A higher fraction of sp³-hybridized carbons (Fsp³) is a well-established characteristic of successful clinical candidates.[2] Azaspirocycles inherently increase the Fsp³ character of a molecule, moving away from the "flatland" of aromatic systems. This increased three-dimensionality can lead to improved solubility, enhanced metabolic stability, and reduced off-target toxicity.[1][2][3] The rigid framework allows for a more precise and predictable orientation of functional groups in three-dimensional space, facilitating optimal interactions with the binding pockets of proteins.[1]
-
Conformational Rigidity and Pre-organization: The spirocyclic core locks the conformation of the molecule, reducing the entropic penalty upon binding to a biological target. This pre-organization of the pharmacophoric elements can lead to a significant improvement in binding affinity and selectivity. By constraining the spatial arrangement of substituents, medicinal chemists can fine-tune the interaction with the target protein while minimizing interactions with off-targets, thereby improving the therapeutic index.[3]
-
Novel Exit Vectors and Exploration of Chemical Space: The spirocyclic junction provides unique exit vectors for substituents, allowing for the exploration of previously inaccessible regions of chemical space around a core scaffold. This enables a more comprehensive structure-activity relationship (SAR) exploration and the potential to identify novel interactions with the target that can enhance potency and selectivity.
Modulating Physicochemical and ADME Properties
The incorporation of an azaspirocyclic moiety can have a profound and often beneficial impact on the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The ability to fine-tune these properties is a cornerstone of successful drug development.
-
Solubility and Lipophilicity: Contrary to the intuitive notion that adding carbon atoms increases lipophilicity, the introduction of azaspirocycles can lead to a decrease in the logarithm of the distribution coefficient (logD), a key measure of lipophilicity. This phenomenon is often attributed to the increased basicity of the nitrogen atom within the strained ring system, which leads to a higher proportion of the protonated, more water-soluble form at physiological pH.[4] For instance, the replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane has been shown to decrease logD while maintaining or even improving biological activity.[4]
-
Metabolic Stability: The quaternary spirocyclic carbon is not susceptible to metabolic oxidation, a common pathway for drug metabolism. By replacing a metabolically labile position with a spirocenter, the metabolic stability of a compound can be significantly enhanced, leading to a longer half-life and improved pharmacokinetic profile. Azaspiro[3.3]heptanes, for example, have been successfully employed as more stable bioisosteres for piperidines and morpholines.[4][5]
-
Permeability and Efflux: The impact of azaspirocycles on membrane permeability is multifaceted and depends on the overall properties of the molecule. While increased polarity can sometimes reduce passive diffusion, the rigid structure can also shield polar functionalities, facilitating membrane transit. Furthermore, the unique shape and charge distribution of azaspirocyclic compounds can influence their interaction with efflux transporters like P-glycoprotein (P-gp), potentially reducing efflux and increasing intracellular drug concentrations.
Quantitative Comparison of Physicochemical Properties
The following table provides a comparative analysis of key physicochemical properties for common heterocyclic fragments and their azaspirocyclic bioisosteres. This data highlights the tangible benefits of incorporating these scaffolds in drug design.
| Scaffold | clogP | pKa | logD (pH 7.4) | Reference |
| Piperidine | 1.1 | 11.2 | -0.8 | [6] |
| 2-Azaspiro[3.3]heptane | 0.8 | 10.5 | -1.2 | [6] |
| 1-Azaspiro[3.3]heptane | 0.8 | 10.7 | -1.4 | [6] |
| Morpholine | -0.9 | 8.4 | -0.9 | [4] |
| 2-Oxa-6-azaspiro[3.3]heptane | -0.5 | 9.9 | -2.1 | [4] |
| Piperazine | -1.1 | 9.8, 5.6 | -2.3 | [4] |
| 2,6-Diazaspiro[3.3]heptane | -0.8 | 9.5, 6.5 | -1.8 | [4] |
Synthetic Strategies: Constructing the Azaspirocyclic Core
The construction of the spirocyclic framework presents unique synthetic challenges and opportunities. Several powerful methodologies have been developed to access a diverse range of azaspirocyclic scaffolds. The choice of synthetic route is dictated by the desired ring sizes, substitution patterns, and stereochemical complexity.[7]
Key Synthetic Methodologies
-
[3+2] Cycloaddition: This powerful reaction allows for the rapid construction of five-membered rings. For example, the reaction of a dipolarophile with an azomethine ylide can efficiently generate azaspirocycles containing a pyrrolidine ring.[7]
-
NBS-Promoted Semipinacol Rearrangement: This method provides a highly diastereoselective route to specific azaspirocyclic ketones. It involves the reaction of an allylic alcohol with N-bromosuccinimide to induce a semipinacol-type rearrangement and subsequent cyclization.[3]
-
Aza-Prins Cyclization: This acid-catalyzed reaction between an amine and an alkene bearing a tethered carbonyl group is a versatile method for the synthesis of various nitrogen-containing heterocycles, including azaspirocycles.[7]
-
Ring-Closing Metathesis (RCM): RCM has emerged as a robust and widely used strategy for the formation of unsaturated azaspirocycles. This reaction, often catalyzed by ruthenium-based catalysts, is tolerant of a wide range of functional groups.[7][8]
Experimental Protocol: Synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octane via [3+2] Cycloaddition
This protocol provides a representative example of a [3+2] cycloaddition for the synthesis of an azaspirocycle.[1]
Materials:
-
Benzyl(methoxymethyl)(trimethylsilylmethyl)amine
-
Methylenecyclobutane
-
Trifluoroacetic acid (TFA)
-
Dry dichloromethane (DCM)
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
To a solution of benzyl(methoxymethyl)(trimethylsilylmethyl)amine (1.2 mmol) and methylenecyclobutane (1.0 mmol) in dry dichloromethane (10 mL) in a round-bottom flask, add trifluoroacetic acid (0.1 mmol) dropwise at 0 °C under a nitrogen atmosphere.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-benzyl-2,6-diazaspiro[3.4]octane.
Applications in Drug Discovery: Case Studies
The versatility of azaspirocyclic scaffolds is evident in their successful application across a wide range of therapeutic areas and biological targets.
Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The rigid nature of azaspirocycles allows for the precise positioning of functional groups to interact with the ATP-binding site of kinases, leading to potent and selective inhibitors.
Case Study: LRRK2 Inhibitors for Parkinson's Disease Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) are a genetic risk factor for Parkinson's disease. The development of brain-penetrant LRRK2 inhibitors is a key therapeutic strategy. In a notable example, researchers replaced a phenylsulfonamide moiety in a series of 1H-pyrazole-based LRRK2 inhibitors with an azaspirocyclic group. This modification led to the discovery of potent and highly selective (>2000-fold) LRRK2 kinase inhibitors with the ability to cross the blood-brain barrier in rodent models.[2] This case highlights how the introduction of an azaspirocycle can address the challenge of achieving CNS penetration while maintaining high potency and selectivity.
G Protein-Coupled Receptor (GPCR) Ligands
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of approved drugs. The ability of azaspirocycles to mimic the conformation of natural ligands and present substituents in specific orientations makes them valuable scaffolds for the design of potent and selective GPCR modulators.
Case Study: MCHr1 Antagonists for Obesity The melanin-concentrating hormone receptor 1 (MCHr1) is a GPCR implicated in the regulation of appetite and energy homeostasis. In the development of MCHr1 antagonists, replacing a morpholine ring with various azaspirocycles, such as 2-oxa-6-azaspiro[3.3]heptane, resulted in compounds with lower logD values, improved metabolic stability, and enhanced selectivity against the hERG channel, a key anti-target in drug discovery.[2] This demonstrates the utility of azaspirocycles in optimizing the ADME-Tox profile of GPCR ligands.
Future Outlook and Conclusion
The ascendancy of azaspirocyclic scaffolds in medicinal chemistry is a testament to their ability to address the multifaceted challenges of modern drug discovery. Their unique three-dimensional architecture provides a powerful tool for enhancing potency, selectivity, and pharmacokinetic properties. As synthetic methodologies continue to evolve, providing access to an even greater diversity of azaspirocyclic building blocks, their integration into drug design programs is set to expand further. The strategic replacement of traditional heterocyclic systems with these conformationally constrained motifs will undoubtedly continue to yield novel drug candidates with improved therapeutic profiles. For researchers, scientists, and drug development professionals, a deep understanding of the principles and applications of azaspirocycles is essential for navigating the complexities of drug discovery and ultimately delivering innovative medicines to patients in need.
Visualizations
General Structure of Azaspirocycles
Caption: General structure of an azaspirocycle with a spiro carbon atom.
Bioisosteric Replacement Workflow
Caption: Conceptual workflow for bioisosteric replacement with azaspirocycles.
Simplified Synthetic Pathway: Ring-Closing Metathesis
Caption: Simplified representation of azaspirocycle synthesis via RCM.
References
- 1. benchchem.com [benchchem.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Synthetic studies toward halichlorine: complex azaspirocycle formation with use of an NBS-promoted semipinacol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diversity-oriented synthesis of azaspirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Elucidation of 2-Methyl-7-azaspiro[3.5]nonan-2-ol Hydrochloride: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride (CAS No. 1630907-15-1), a novel spirocyclic compound with potential applications in drug discovery and development.[1] Given the limited availability of empirical spectroscopic data in the public domain, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), along with data from analogous structures, to construct a detailed and predictive spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the key structural and electronic features of this molecule as revealed through spectroscopic techniques.
Introduction: The Structural Significance of Azaspirocycles
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in medicinal chemistry. Their rigid, three-dimensional architecture provides a unique scaffold that can orient functional groups in precise vectors, often leading to enhanced binding affinity and selectivity for biological targets. The 7-azaspiro[3.5]nonane core, in particular, combines a piperidine ring—a common motif in pharmaceuticals—with a cyclobutane ring, introducing conformational constraints that can improve metabolic stability and pharmacokinetic properties.
The subject of this guide, this compound, incorporates a tertiary alcohol on the cyclobutane ring and a protonated piperidine nitrogen. These features are expected to dominate its spectroscopic behavior. Understanding the characteristic spectral signatures is paramount for its unambiguous identification, purity assessment, and the study of its chemical behavior.
Molecular Structure:
References
Methodological & Application
Harnessing Spatial Rigidity: Application of 2-Methyl-7-azaspiro[3.5]nonan-2-ol in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules are composed of three key elements: a "warhead" that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two.[2] While the warhead and E3 ligand determine the targeting specificity, the linker is a critical determinant of the PROTAC's overall efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[]
Historically, linkers have often been simple alkyl chains or polyethylene glycol (PEG) units, valued for their synthetic tractability.[2] However, the field is rapidly evolving towards the use of more sophisticated, rigid linkers to gain precise control over the spatial orientation of the two binding moieties.[4] Rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding and enhancing degradation efficiency.[4]
This application note details the strategic use of 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride , a spirocyclic scaffold, as a rigid linker in PROTAC design. Spirocycles are uniquely suited for this role due to their inherent three-dimensionality, which allows for the precise projection of substituents into space, a feature not achievable with flexible or planar linkers.[5]
The Spirocyclic Advantage: Why 2-Methyl-7-azaspiro[3.5]nonan-2-ol?
The 7-azaspiro[3.5]nonane core offers a rigid, three-dimensional scaffold that can significantly improve upon traditional linkers. The rationale for its use is grounded in several key principles of medicinal chemistry and PROTAC design:
-
Conformational Rigidity : The spirocyclic system restricts the number of available conformations compared to flexible alkyl or PEG chains. This rigidity can help to properly orient the POI and E3 ligase, facilitating productive ternary complex formation and enhancing degradation potency.[]
-
Improved Physicochemical Properties : The introduction of sp³-rich scaffolds like the azaspiro[3.5]nonane core can improve properties such as solubility and metabolic stability while reducing lipophilicity compared to overly flexible, greasy linkers. Cationic and rigid linkers, including piperidine and piperazine moieties, have been shown to improve water solubility and cell permeability.[5]
-
Three-Dimensional Exit Vectors : The spirocyclic structure provides well-defined exit vectors for attaching the warhead and E3 ligase ligand, allowing for systematic exploration of the optimal spatial arrangement for ternary complex formation.
-
Potential for Metabolic Stability : The tertiary alcohol and the methyl group on the cyclobutane ring can serve as a metabolic blocking unit, preventing potential oxidative metabolism that might occur on a more conventional linker, thus increasing the PROTAC's half-life.[6]
The diagram below illustrates the general structure of a PROTAC incorporating the 2-Methyl-7-azaspiro[3.5]nonan-2-ol linker.
References
Application of 2-Methyl-7-azaspiro[3.5]nonan-2-ol Hydrochloride as a 3D Chemical Linker in Drug Discovery
Introduction: The Imperative for Three-Dimensionality in Modern Linker Design
In the landscape of advanced medicinal chemistry, particularly in the design of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), the linker is no longer a passive spacer. It is a critical determinant of a molecule's efficacy, influencing ternary complex formation, physicochemical properties, and pharmacokinetic profiles. The paradigm is shifting away from flexible, linear linkers, which often suffer from hydrophobic collapse and lead to molecules with poor drug-like properties.[1]
This guide introduces 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride , a novel chemical entity designed to address these challenges. Its rigid, spirocyclic core imparts a well-defined three-dimensional geometry, offering researchers a powerful tool to optimize the spatial orientation of linked moieties. The 7-azaspiro[3.5]nonane scaffold has gained significant attention for its ability to generate potent and selective modulators of challenging biological targets.[2][3] This document provides a detailed exploration of its application, particularly as a rigid scaffold linker in the synthesis of PROTACs, complete with mechanistic insights and detailed experimental protocols.
Core Attributes and Mechanistic Rationale
The unique architecture of this compound provides several distinct advantages over traditional linkers.
| Feature | Advantage | Rationale & Supporting Evidence |
| Spirocyclic Core | Confined Conformational Flexibility | The spirocyclic system locks the molecule's conformation, preventing the entropic penalty associated with flexible linkers upon binding and potentially improving binding affinity.[4] This rigidity helps to pre-organize the connected ligands into a bioactive conformation. |
| Increased sp³ Fraction | Improved Physicochemical Properties | Shifting from planar, aromatic structures to sp³-rich scaffolds generally correlates with enhanced solubility, improved metabolic stability, and better pharmacokinetic (PK) profiles.[4][5] |
| Dual Functionality | Versatile Conjugation Points | The secondary amine of the piperidine ring and the tertiary alcohol on the cyclobutane ring serve as orthogonal handles for conjugation, allowing for directional synthesis. |
| Three-Dimensional Vector | Precise Spatial Orientation | The non-planar structure allows for the precise positioning of exit vectors, enabling a more thorough exploration of the chemical space required to optimize ternary complex formation between a target protein and an E3 ligase. |
The primary application of this linker is in the construction of PROTACs, which are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[5] The linker's role is paramount in achieving a productive ternary complex.
Diagram: The PROTAC Mechanism
The following diagram illustrates the fundamental mechanism of action for a PROTAC utilizing a spirocyclic linker.
Caption: Workflow of PROTAC-mediated protein degradation.
Experimental Protocols: Synthesis of a PROTAC
This section provides a representative, two-part protocol for incorporating this compound into a PROTAC. This assumes the researcher has a warhead ligand (for the POI) with a carboxylic acid handle and an E3 ligase anchor ligand (e.g., a VHL ligand) with a reactive handle like a primary alcohol.
PART 1: Acylation of the Linker with the Warhead Ligand
This protocol details the coupling of a POI-binding "warhead" containing a carboxylic acid to the secondary amine of the azaspiro[3.5]nonane linker.
Diagram: Protocol Part 1 Workflow
Caption: Workflow for coupling the warhead to the linker.
Detailed Methodology:
-
Reagent Preparation:
-
This compound (1.0 eq)
-
Warhead-COOH (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Reaction Setup:
-
To a solution of this compound in anhydrous DMF, add DIPEA. Stir the solution at room temperature for 10 minutes to ensure the free base of the amine is formed.
-
In a separate flask, dissolve the Warhead-COOH and HATU in anhydrous DMF. Stir at room temperature for 5 minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the pre-activated warhead solution dropwise to the linker solution.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the acylated intermediate (Warhead-Linker).
-
PART 2: Final PROTAC Assembly
This protocol describes the conjugation of the E3 ligase anchor to the tertiary alcohol of the Warhead-Linker intermediate. This step often requires activation of the tertiary alcohol or, more commonly, coupling to an anchor that has been pre-functionalized with a group reactive towards an alcohol (e.g., via a Mitsunobu reaction or by converting the alcohol to a better leaving group). The following is a representative protocol using a Mitsunobu reaction.
Detailed Methodology:
-
Reagent Preparation:
-
Warhead-Linker conjugate (from Part 1) (1.0 eq)
-
E3 Ligase Anchor-OH (e.g., VHL ligand with a primary alcohol) (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the Warhead-Linker conjugate, the E3 Ligase Anchor-OH, and PPh₃ in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
Slowly add DIAD or DEAD dropwise to the cooled solution. A color change (e.g., to a yellow/orange hue) is typically observed.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by LC-MS.
-
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by preparative reverse-phase HPLC to yield the final, pure PROTAC molecule.
-
Characterize the final product thoroughly by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Trustworthiness: A Self-Validating System
The success of each protocol is contingent on rigorous in-process controls and final product validation.
-
Reaction Monitoring: Use LC-MS to track the consumption of starting materials and the formation of the desired product at each step. This prevents proceeding with an incomplete reaction.
-
Intermediate Characterization: After purification of the Warhead-Linker intermediate, confirm its identity and purity via ¹H NMR and MS before committing it to the final, often costly, synthesis step.
-
Final Product Validation: The final PROTAC must be rigorously characterized. HRMS confirms the elemental composition, while 1D and 2D NMR spectroscopy (e.g., COSY, HSQC) confirms the structure and connectivity. Purity should be assessed by analytical HPLC, with a target of >95% for biological assays.
Conclusion and Future Outlook
This compound represents a significant advancement in linker technology. Its rigid, three-dimensional structure provides a superior scaffold for the rational design of bifunctional molecules, particularly PROTACs. By offering precise control over the spatial arrangement of pharmacophores, this linker enables the optimization of ternary complex formation, a critical step in achieving potent and selective protein degradation.[2] The protocols outlined herein provide a robust framework for its application, empowering researchers to develop next-generation therapeutics for a wide range of challenging diseases.
References
Application Notes and Protocols for the Incorporation of 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride into Molecular Scaffolds
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, there is a pronounced shift away from planar, two-dimensional molecules towards more complex, three-dimensional structures. This evolution is driven by the need to access novel chemical space and to design ligands that can form more specific and effective interactions with the intricate topographies of biological targets.[1] Spirocycles, characterized by two rings sharing a single atom, have emerged as a particularly valuable scaffold in this pursuit.[2] Their inherent rigidity and three-dimensional nature allow for precise spatial projection of functional groups, which can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[1][2]
The 2-Methyl-7-azaspiro[3.5]nonan-2-ol moiety is a bifunctional building block of significant interest. It combines the structural advantages of a spirocyclic core with two key functional handles: a secondary amine within a piperidine ring and a sterically hindered tertiary alcohol. This unique combination offers multiple avenues for chemical elaboration, enabling its incorporation into a diverse range of molecular architectures. This guide provides detailed protocols and expert insights into the effective utilization of 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride in synthetic workflows, with a focus on N-acylation and advanced O-alkylation strategies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for successful reaction design and optimization. The hydrochloride salt form of 2-Methyl-7-azaspiro[3.5]nonan-2-ol enhances its stability and handling as a solid. However, for most coupling reactions, liberation of the free base is a necessary prerequisite.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈ClNO | [3] |
| Molecular Weight | 191.70 g/mol | [1] |
| Appearance | Solid | [1] |
| SMILES String | CC1(O)CC2(CCNCC2)C1.Cl | [1] |
| Predicted pKa (Secondary Amine) | ~11.22 (piperidine) | [4] |
| Solubility | The hydrochloride salt is expected to have good solubility in water and polar protic solvents. The free base is anticipated to be soluble in a range of organic solvents such as dichloromethane, chloroform, and ethers. | [2][5] |
Note on pKa and Free-Basing: The pKa of the secondary amine is predicted to be similar to that of piperidine.[4] Accurate pKa prediction can be achieved using computational tools.[6][7][8][9] Prior to use in most coupling reactions, the hydrochloride salt must be converted to the free base. This is typically achieved by partitioning the salt between an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., saturated sodium bicarbonate or 1M sodium hydroxide). The organic layer containing the free amine is then dried and concentrated.
Protocol I: N-Acylation of the Spirocyclic Amine via Amide Bond Formation
The secondary amine of the 7-azaspiro[3.5]nonane core provides a robust handle for elaboration through the formation of an amide bond, a ubiquitous linkage in pharmaceuticals. Standard peptide coupling reagents are generally effective for this transformation.
Causality Behind Experimental Choices:
The selection of the coupling reagent is critical and depends on the nature of the carboxylic acid and the overall sensitivity of the substrate. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize racemization for chiral carboxylic acids. The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloride salt in situ (if not free-based prior) and to scavenge the acid produced during the reaction, driving the equilibrium towards product formation. Anhydrous solvents are crucial to prevent hydrolysis of the activated carboxylic acid species.
Experimental Workflow: N-Acylation
Caption: Workflow for N-Acylation of the Spirocyclic Amine.
Detailed Step-by-Step Methodology:
Materials:
-
This compound
-
Carboxylic acid of interest (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Free Base Preparation: Dissolve this compound in a mixture of DCM and saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free base.
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of the 2-Methyl-7-azaspiro[3.5]nonan-2-ol free base (1.0-1.2 eq) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired N-acylated product.
Protocol II: Strategies for O-Alkylation of the Hindered Tertiary Alcohol
The O-alkylation of the tertiary alcohol presents a greater synthetic challenge due to steric hindrance around the hydroxyl group, which can favor elimination side reactions with many standard alkylation procedures like the Williamson ether synthesis. Therefore, more advanced methods are recommended.
Strategy A: Mitsunobu Reaction for Ether Synthesis
The Mitsunobu reaction is a powerful tool for forming C-O bonds with inversion of stereochemistry, although its application to tertiary alcohols can be challenging.[10][11][12][13][14] Success often depends on the specific substrate and reaction conditions.
The classic Mitsunobu conditions involve triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2] These reagents form a reactive phosphonium salt with the alcohol, which is then displaced by a nucleophile (in this case, another alcohol for ether formation). The reaction is typically run in an anhydrous aprotic solvent like THF or DCM to prevent quenching of the reactive intermediates. Cooling the reaction initially helps to control the exothermic reaction between PPh₃ and the azodicarboxylate.
Caption: Workflow for Mitsunobu O-Alkylation.
Important Note: The secondary amine of the spirocycle should be protected (e.g., as a Boc or Cbz derivative) prior to subjecting the molecule to Mitsunobu conditions to prevent side reactions.
Materials:
-
N-protected 2-Methyl-7-azaspiro[3.5]nonan-2-ol (1.0 eq)
-
Alcohol to be coupled (1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: To a solution of N-protected 2-Methyl-7-azaspiro[3.5]nonan-2-ol (1.0 eq), the alcohol to be coupled (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography. The separation of the desired product from triphenylphosphine oxide and the reduced hydrazine byproduct can be challenging and may require careful optimization of the chromatographic conditions.
Strategy B: Radical Dehydroxylative Alkylation/Etherification
Given the challenges with traditional methods for tertiary alcohol functionalization, modern radical-based approaches offer a promising alternative.[15][16][17][18][19] These methods proceed via the generation of a tertiary radical at the alcohol carbon, which can then be trapped by a suitable coupling partner.
Titanium-catalyzed radical dehydroxylative reactions have emerged as a powerful tool for C-C and C-heteroatom bond formation from tertiary alcohols.[15][16][17][18][19] These reactions typically employ a titanium catalyst to facilitate the homolytic cleavage of the C-OH bond. The choice of a suitable radical trap (e.g., an activated alkene for alkylation or a precursor for an alkoxy radical for etherification) is crucial for the success of the reaction. These methods are often highly selective for tertiary alcohols, leaving other functional groups intact.
Conclusion
The this compound scaffold is a valuable building block for the synthesis of novel, three-dimensional molecules in drug discovery. The protocols outlined in this guide provide a solid foundation for the successful incorporation of this moiety into larger structures. While the N-acylation is a relatively straightforward transformation, the O-alkylation of the hindered tertiary alcohol requires careful consideration of modern synthetic methods to overcome the inherent challenges. The continued exploration of innovative reactions for the functionalization of such spirocyclic systems will undoubtedly expand their utility in the development of next-generation therapeutics.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. echemi.com [echemi.com]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pKa Prediction | Rowan [rowansci.com]
- 7. optibrium.com [optibrium.com]
- 8. schrodinger.com [schrodinger.com]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. atlanchimpharma.com [atlanchimpharma.com]
- 12. Recent Advances in the Mitsunobu and Related Reactions: A Review from 2010 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Radical Dehydroxylative Alkylation of Tertiary Alcohols by Ti Catalysis [organic-chemistry.org]
- 16. Radical Dehydroxylative Alkylation of Tertiary Alcohols by Ti Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radical dehydroxylative alkylation of tertiary alcohols by Ti catalysis - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Methyl-7-azaspiro[3.5]nonan-2-ol as a Privileged Scaffold for Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel molecular architectures in drug discovery is driven by the need for compounds with improved potency, selectivity, and pharmacokinetic profiles. Three-dimensional, Fsp³-rich scaffolds are increasingly sought after to "escape from flatland" and explore new, biologically relevant chemical space.[1][2] The 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride scaffold represents a unique and promising starting point for the development of a new generation of enzyme inhibitors. Its rigid spirocyclic core, which combines a cyclobutane and a piperidine ring, offers a well-defined three-dimensional structure that can orient functional groups into protein binding pockets with high precision.[3] The presence of a secondary amine on the piperidine ring provides a readily accessible handle for chemical modification, while the tertiary alcohol on the cyclobutane ring can influence solubility and serve as a hydrogen bond donor. This guide provides a comprehensive overview of the rationale, synthetic strategies, and biological evaluation protocols for leveraging this scaffold in the design of potent and selective enzyme inhibitors.
Introduction: The Strategic Value of the Azaspiro[3.5]nonane Core
Scaffold-based drug design is a cornerstone of modern medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR) around a core molecular framework.[4] Privileged scaffolds are molecular motifs capable of binding to a variety of biological targets, making them highly valuable starting points for drug discovery campaigns.[5][6] The 7-azaspiro[3.5]nonane framework has emerged as such a scaffold, with derivatives showing potent activity against diverse targets, including viral proteases, G protein-coupled receptors, and oncogenic proteins.[7][8]
The specific scaffold, 2-Methyl-7-azaspiro[3.5]nonan-2-ol, offers several key advantages:
-
Three-Dimensionality: The spirocyclic nature locks the molecule in a defined, non-planar conformation, reducing conformational flexibility and potentially increasing binding affinity and selectivity.[3]
-
Vectorial Diversity: The secondary amine of the piperidine ring serves as a primary point for derivatization, allowing for the introduction of various pharmacophoric elements with well-defined exit vectors.
-
Physicochemical Properties: The inclusion of heteroatoms and the tertiary alcohol can improve aqueous solubility and provide hydrogen bonding capabilities, which are often desirable in drug candidates.
-
Synthetic Tractability: The secondary amine is a versatile functional group for derivatization via established synthetic methodologies like N-acylation and reductive amination.
This document will focus on the application of this scaffold for the development of Acetylcholinesterase (AChE) inhibitors, a therapeutically important class of drugs for the management of Alzheimer's disease.[5]
Design Strategy: Targeting Acetylcholinesterase
Acetylcholinesterase (AChE) inhibitors prevent the breakdown of the neurotransmitter acetylcholine, a key strategy for treating the cognitive symptoms of Alzheimer's disease.[5] Many potent AChE inhibitors, such as Donepezil, feature a piperidine ring that interacts with the enzyme's active site.[9][5][10] The design of a novel inhibitor will leverage the 2-Methyl-7-azaspiro[3.5]nonan-2-ol core and append a pharmacophore known to bind AChE.
A common strategy for AChE inhibitors is to have a moiety that can interact with the catalytic anionic site (CAS) and/or the peripheral anionic site (PAS) of the enzyme.[11][12] Based on the well-established SAR of piperidine-based AChE inhibitors, a potent derivative can be designed by attaching a substituted benzoyl group to the nitrogen of the azaspiro[3.5]nonane scaffold.[10]
Logical Flow for Inhibitor Design
Caption: Design strategy for a novel AChE inhibitor.
Synthetic Protocols
The following protocols describe a representative synthesis of a potential AChE inhibitor starting from this compound.
Protocol 1: Free-Basing of the Scaffold
The commercially available hydrochloride salt must be converted to the free base to enable N-functionalization.
-
Materials:
-
This compound
-
Sodium hydroxide (NaOH), 1M aqueous solution
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel, round-bottom flask, rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in deionized water.
-
Cool the solution in an ice bath and slowly add 1M NaOH solution with stirring until the pH is >10.
-
Transfer the aqueous solution to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting oil or solid is the free base, 2-Methyl-7-azaspiro[3.5]nonan-2-ol, which should be used immediately in the next step.
-
Protocol 2: N-Acylation to Synthesize Target Inhibitor
This protocol describes the coupling of the scaffold with a substituted benzoic acid to form the target inhibitor via an amide bond. We will use 4-methoxybenzoic acid as a representative pharmacophore.
-
Materials:
-
2-Methyl-7-azaspiro[3.5]nonan-2-ol (free base from Protocol 1)
-
4-Methoxybenzoic acid (1.1 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxybenzoic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of 2-Methyl-7-azaspiro[3.5]nonan-2-ol (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract with EtOAc (3x).
-
Combine the organic layers, wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to yield the final compound: (2-Methyl-2-hydroxy-2,7-diazaspiro[3.5]nonan-7-yl)(4-methoxyphenyl)methanone.
-
General Synthetic Workflow
Caption: Workflow for inhibitor synthesis.
Biological Evaluation: Acetylcholinesterase Inhibition Assay
The inhibitory activity of the synthesized compound against AChE can be determined using the well-established Ellman's method, a colorimetric assay that is reliable and suitable for high-throughput screening.[4]
Principle of the Ellman's Assay
The assay involves two coupled reactions:
-
Enzymatic Reaction: Acetylcholinesterase (AChE) hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine and acetate.
-
Colorimetric Reaction: The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion.
The rate of TNB²⁻ formation is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.[4] The presence of an inhibitor will reduce the rate of this color change.
Protocol 3: AChE Inhibition Assay (96-Well Plate Format)
-
Materials:
-
Human recombinant Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
0.1 M Phosphate Buffer (pH 8.0)
-
Synthesized inhibitor compound and a reference inhibitor (e.g., Donepezil)
-
DMSO (for dissolving compounds)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
-
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until pH 8.0 is achieved.[4]
-
DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer. Store protected from light.[4]
-
ATCI Solution (14 mM): Dissolve ATCI in deionized water. Prepare fresh daily.[4]
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to give a linear reaction rate for at least 10 minutes.
-
Inhibitor Solutions: Prepare a series of dilutions of the test compound and reference inhibitor in DMSO, then dilute further in phosphate buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (<1%) to avoid solvent effects.
-
-
Assay Procedure:
-
Plate Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Blank (No Enzyme): 150 µL Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% Activity): 140 µL Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL DMSO/Buffer (solvent control).
-
Test Sample: 140 µL Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL inhibitor solution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and inhibitor/solvent to the respective wells. Mix gently and incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate Reaction: Start the reaction by adding 10 µL of the ATCI substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every 60 seconds for 10-15 minutes.[4]
-
-
Data Analysis:
-
Calculate Reaction Rate (V): For each well, determine the rate of reaction (ΔAbsorbance/minute) from the linear portion of the absorbance vs. time plot.
-
Correct for Blank: Subtract the rate of the blank wells from all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Structure-Activity Relationship (SAR) Insights
Once a lead compound is identified, a systematic SAR study can be initiated to optimize its potency and properties. Based on literature for similar piperidine-based AChE inhibitors, the following modifications to the synthesized inhibitor could be explored:[9][10]
| Modification Site | Proposed Change | Rationale |
| Benzoyl Ring | Vary substituents (e.g., -Cl, -F, -CF₃, -NO₂) | To probe electronic and steric effects on binding. Electron-withdrawing groups can enhance interactions. |
| Benzoyl Ring | Introduce dimethoxy substitution (e.g., 5,6-dimethoxy) | To mimic the indanone moiety of Donepezil, which is known to have high potency.[9] |
| Linker | Replace amide with other linkers (e.g., ether, amine) | To alter geometry and hydrogen bonding potential. |
| Scaffold | Modify the methyl group on the cyclobutane ring | To explore steric effects within the binding pocket. |
Conclusion
The this compound scaffold is a valuable and versatile building block for the design of novel enzyme inhibitors. Its inherent three-dimensionality and synthetic accessibility make it an attractive starting point for medicinal chemistry campaigns. By combining this unique core with known pharmacophores for specific enzyme targets, such as acetylcholinesterase, potent and selective inhibitors can be rationally designed and synthesized. The protocols outlined in this guide provide a robust framework for the synthesis of a representative inhibitor and its subsequent biological evaluation, paving the way for the development of new therapeutic agents based on this privileged spirocyclic scaffold.
References
- 1. Structure-based development of novel spiro-piperidine ASH1L inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Clinical benefits of a new piperidine-class AChE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases | MDPI [mdpi.com]
Comprehensive Analytical Strategies for the Characterization of 2-Methyl-7-azaspiro[3.5]nonan-2-ol Hydrochloride: A Methodological Guide
An Application Note from the Office of the Senior Application Scientist
Abstract
This document provides a detailed guide with experimental protocols for the comprehensive analytical characterization of 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride (CAS: 1630907-15-1), a novel spirocyclic compound with potential applications as a building block in pharmaceutical development.[1] Given the limited availability of public analytical data for this specific molecule, this guide establishes a foundational analytical control strategy based on first principles and established methodologies for similar amine hydrochloride salts. The protocols herein are designed for researchers, analytical scientists, and drug development professionals to ensure the identity, purity, and solid-state properties of the substance are rigorously established, in alignment with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[2][3]
Introduction and Regulatory Context
This compound is a spirocyclic amine containing a tertiary alcohol and a secondary amine, the latter of which is protonated to form the hydrochloride salt. The unique three-dimensional and rigid structure of spirocyclic compounds makes them valuable scaffolds in medicinal chemistry.[4][5] Thorough characterization of such a drug substance candidate is a critical quality standard mandated by regulatory authorities.[2] A complete analytical control strategy encompasses not only the confirmation of the chemical structure but also the quantification of impurities and characterization of the solid-state form, as these attributes directly impact the safety and efficacy of a potential drug product.[3][6]
This guide provides the scientific rationale and step-by-step protocols for a suite of analytical techniques essential for building a comprehensive characterization package for this molecule.
Physicochemical Properties
A summary of the known properties of this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 1630907-15-1 | [1][7] |
| Molecular Formula | C₉H₁₈ClNO | [1] |
| Molecular Weight | 191.70 g/mol | [1] |
| IUPAC Name | This compound | [7] |
| Appearance | Solid | |
| InChI Key | IPPAJSQRTPSFIT-UHFFFAOYSA-N | [7] |
Structural Elucidation and Identification
The primary objective is to unequivocally confirm the covalent structure of the molecule, including connectivity and the protonation state of the amine. The following combination of spectroscopic techniques provides orthogonal data to achieve this with a high degree of confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR and DEPT experiments reveal the types of carbon atoms (CH₃, CH₂, CH, C). For this specific molecule, NMR will confirm the presence of the spirocyclic core, the methyl group, the carbons adjacent to the nitrogen and oxygen, and the exchangeable protons (N-H and O-H).
-
¹H NMR: Expect signals for the aliphatic protons on the cyclobutane and cyclohexane rings, a singlet for the methyl group, and broad, exchangeable signals for the O-H and N-H₂⁺ protons. The protons on carbons adjacent to the heteroatoms (C6, C8 and the carbon bearing the methyl/hydroxyl groups) will be deshielded, appearing at a higher chemical shift.[8] The N-H₂⁺ signal is expected to be broad and can be confirmed by its disappearance upon D₂O exchange.[8]
-
¹³C NMR: Expect nine distinct carbon signals. The quaternary spiro carbon and the carbon atom bonded to the hydroxyl group and methyl group will be readily identifiable. Carbons adjacent to the nitrogen (C6 and C8) will be deshielded compared to other aliphatic carbons.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for hydrochloride salts as it allows for the observation of exchangeable O-H and N-H protons.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024-2048.
-
Relaxation Delay (d1): 2 seconds.
-
-
DEPT-135 Acquisition: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.
-
D₂O Exchange: To confirm N-H and O-H protons, add 1-2 drops of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to these protons should diminish or disappear.
-
Data Processing: Process the FID using software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).
Mass Spectrometry (MS)
Causality: Mass spectrometry provides the exact molecular weight and elemental composition of the parent molecule and offers structural information through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and ionic compounds like hydrochloride salts, allowing for the observation of the protonated free base [M+H]⁺.
-
Molecular Ion: The free base has a monoisotopic mass of 155.1310 u. In positive ion ESI-MS, the expected ion will be [C₉H₁₇NO + H]⁺ at m/z 156.1383. High-resolution MS (HRMS) should confirm this mass to within 5 ppm.
-
Fragmentation: The molecular ion is expected to undergo fragmentation characteristic of tertiary alcohols and cyclic amines.[8][9] Key fragmentation pathways include:
-
Loss of water (-18.01 Da) from the protonated molecule.
-
Alpha-cleavage adjacent to the nitrogen atom, leading to the opening of the piperidine ring.
-
Loss of the methyl group (-15.02 Da).
-
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion/LC-MS Parameters:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizer Gas (N₂): 1-2 Bar.
-
Drying Gas (N₂): 6-8 L/min at 200 °C.
-
Mass Range: m/z 50 - 500.
-
-
Data Analysis: Identify the [M+H]⁺ peak and determine its accurate mass. Compare the measured mass with the theoretical mass to confirm the elemental composition. Analyze the MS/MS fragmentation spectrum to corroborate the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. For this compound, FTIR will confirm the presence of the O-H group, the secondary amine salt (N-H₂⁺), and aliphatic C-H bonds.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Rationale / Comments |
| O-H Stretch (Alcohol) | 3200-3600 (Broad) | Characteristic of hydrogen-bonded hydroxyl groups. |
| N-H₂⁺ Stretch (Amine Salt) | 2700-3000 (Broad Envelope) | A key feature of secondary amine salts, often appearing as a broad, strong series of bands.[10][11] |
| C-H Stretch (Aliphatic) | 2850-2960 | Will likely overlap with the broad N-H₂⁺ stretching envelope.[10] |
| N-H₂⁺ Bend | 1560-1620 | Characteristic deformation vibration for secondary amine salts.[11] |
| C-O Stretch (Tertiary Alcohol) | 1100-1200 | Stretching vibration of the carbon-oxygen single bond. |
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the powder directly on the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over the mid-IR range (4000-400 cm⁻¹).
-
Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: The instrument software will perform an automatic background subtraction. Analyze the resulting spectrum and assign the major absorption bands to the corresponding functional groups.
Purity Assessment and Impurity Profiling
Causality: Chromatographic techniques are essential for separating the main compound from any process-related impurities or degradation products. As per ICH Q3A guidelines, impurities must be identified, quantified, and controlled.[6]
High-Performance Liquid Chromatography (HPLC)
Causality: Reverse-phase HPLC (RP-HPLC) is the workhorse method for purity analysis of most small-molecule pharmaceuticals. Due to the polar and basic nature of the analyte, a standard C18 column with a buffered mobile phase is a logical starting point to ensure good peak shape and reproducible retention.
-
Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) at 1.0 mg/mL. Prepare a working solution at 0.1 mg/mL.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Initial Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (as the molecule lacks a strong chromophore).
-
-
Method Optimization:
-
Peak Tailing: If peak tailing is observed (due to interaction of the basic amine with residual silanols), consider using a mobile phase with a higher pH (e.g., 10 mM ammonium bicarbonate, pH 8) or an ion-pairing agent (e.g., 5 mM sodium dodecyl sulfate).
-
Resolution: Adjust the gradient slope or switch to an isocratic method to improve the separation of any closely eluting impurities.
-
-
Data Analysis: Calculate the area percent of the main peak to determine purity. For impurity quantification, use a validated method with a reference standard.
Solid-State Characterization
Causality: The solid-state properties of an active pharmaceutical ingredient (API), such as its crystalline form (polymorphism) and thermal stability, can significantly impact its solubility, stability, and manufacturability.[12]
Thermal Analysis (Simultaneous TGA-DSC)
Causality: Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample.[13] Running them simultaneously provides correlated information on desolvation, melting, and decomposition.[14] TGA will identify the loss of water or residual solvents, while the DSC will show corresponding endotherms. The melting point and decomposition temperature are critical stability-indicating parameters.[12][15]
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
Instrumentation: A simultaneous TGA-DSC instrument (e.g., PerkinElmer Pyris STA, TA Instruments Q5000).[14][16]
-
Instrumental Parameters:
-
Purge Gas: Nitrogen at 30-50 mL/min.
-
Temperature Program: Ramp from 30 °C to 350 °C at a rate of 10 °C/min.
-
Pan Type: Open aluminum pan (to allow volatiles to escape).
-
-
Data Analysis:
-
TGA Thermogram: Analyze for any mass loss steps. Quantify the percent mass lost and the temperature range over which it occurs.
-
DSC Thermogram: Identify endothermic events (e.g., melting, desolvation) and exothermic events (e.g., decomposition, crystallization).[14] Determine the onset and peak temperatures for these transitions. Correlate DSC events with mass losses observed in the TGA curve.
-
X-Ray Powder Diffraction (XRPD)
Causality: XRPD is a non-destructive technique used to analyze the crystalline nature of a solid. Every crystalline solid has a unique diffraction pattern, which acts as a "fingerprint." It is the primary tool for identifying the polymorph (crystal form) of a drug substance and can distinguish between crystalline and amorphous material.[12]
-
Sample Preparation: Gently grind the sample with a mortar and pestle to ensure a random orientation of crystallites. Pack the powder into the sample holder.
-
Instrumentation: A modern powder X-ray diffractometer.
-
Data Acquisition Parameters:
-
X-ray Source: Cu Kα (λ = 1.5406 Å).
-
Scan Range (2θ): 2° to 40°.
-
Step Size: 0.02°.
-
Scan Speed: 1-2°/min.
-
-
Data Analysis: Analyze the resulting diffractogram. The presence of sharp peaks indicates crystalline material, while a broad halo is characteristic of amorphous content. The peak positions (2θ values) and their relative intensities constitute the fingerprint of the crystalline form.
Integrated Analytical Workflow
The characterization of a new chemical entity is not a linear process but an integrated workflow where results from one technique inform the next. The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.
Conclusion
This application note outlines a comprehensive, multi-technique approach for the rigorous characterization of this compound. By systematically applying spectroscopic, chromatographic, and solid-state analysis techniques, researchers can confirm the molecule's identity, quantify its purity, and understand its physical properties. The provided protocols serve as a robust starting point for method development and validation, ensuring that the analytical data generated is reliable, reproducible, and suitable for supporting drug discovery and development activities in a regulated environment.
References
- 1. chemscene.com [chemscene.com]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. fda.gov [fda.gov]
- 7. This compound | 1630907-15-1 [sigmaaldrich.com]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. C4H10O (CH3)3COH mass spectrum of 2-methylpropan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azom.com [azom.com]
- 15. researchgate.net [researchgate.net]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Structural Elucidation of Azaspiro Compounds using NMR and Mass Spectrometry
Introduction: The Rising Prominence of Azaspiro Compounds in Drug Discovery
Azaspiro compounds, characterized by a spirocyclic ring system containing at least one nitrogen atom, are increasingly recognized as privileged scaffolds in modern drug discovery.[1] Their unique three-dimensional architecture offers a distinct advantage over flat, aromatic systems, providing improved metabolic stability and the potential for enhanced target specificity.[2] The conformational rigidity inherent to the spirocyclic framework allows for precise spatial orientation of functional groups, a critical factor in optimizing interactions with biological targets.[3] From mimicking piperidine in bioactive compounds to forming the core of complex natural products like spirotryprostatins, the versatility of the azaspiro motif continues to capture the attention of medicinal chemists.[2][4]
The unambiguous structural characterization of these often complex molecules is paramount to understanding their structure-activity relationships (SAR) and advancing drug development programs. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful and indispensable analytical techniques for this purpose. This guide provides an in-depth exploration of the application of NMR and MS for the structural elucidation of azaspiro compounds, offering both theoretical insights and practical, field-proven protocols for researchers and scientists.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Azaspiro Compound Analysis
NMR spectroscopy is the cornerstone of molecular structure determination, providing unparalleled detail about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[5] For azaspiro compounds, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for complete structural assignment.
Core 1D NMR Experiments: The First Look
1.1.1. ¹H NMR (Proton NMR): This is often the initial and most informative experiment. Key insights derived from the ¹H NMR spectrum include:
-
Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Protons adjacent to the nitrogen atom or other heteroatoms will be deshielded and appear at a higher chemical shift (downfield).
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): The splitting pattern reveals the number of neighboring protons, providing crucial connectivity information.
1.1.2. ¹³C NMR (Carbon NMR): While less sensitive than ¹H NMR, the ¹³C spectrum is vital for determining the carbon framework.[6]
-
Chemical Shift (δ): The chemical shift range for ¹³C is much larger than for ¹H, leading to less signal overlap.[6] The spiro carbon, being a quaternary carbon, often has a characteristic chemical shift. Carbons bonded to nitrogen are also typically deshielded.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups, and to identify quaternary carbons.
Advanced 2D NMR Experiments: Assembling the Puzzle
For complex azaspiro compounds, 1D NMR spectra often exhibit significant signal overlap. 2D NMR techniques are essential for resolving these ambiguities and definitively establishing the molecular structure.[7][8]
1.2.1. Homonuclear Correlation: COSY (Correlation Spectroscopy) The COSY experiment reveals proton-proton couplings, typically through two or three bonds.[9] This is instrumental in identifying spin systems within the different rings of the azaspiro scaffold.
1.2.2. Heteronuclear Correlation: HSQC & HMBC
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[9] It is a powerful tool for assigning the carbon signals based on their attached, and often more easily assigned, proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart.[9] This is arguably the most crucial experiment for elucidating the overall structure of a novel azaspiro compound, as it allows for the connection of different spin systems and the definitive placement of quaternary carbons and heteroatoms.
1.2.3. Spatial Proximity: NOESY (Nuclear Overhauser Effect Spectroscopy) The NOESY experiment identifies protons that are close in space, even if they are not directly connected through bonds.[7] This is particularly useful for determining the stereochemistry of the azaspiro compound, for example, the relative orientation of substituents on the rings.
Experimental Protocol: NMR Sample Preparation
A high-quality NMR spectrum is contingent on a well-prepared sample.[10]
Protocol 1: Standard NMR Sample Preparation
-
Sample Quantity: For ¹H NMR, 1-10 mg of the purified azaspiro compound is typically sufficient.[11] For ¹³C NMR and 2D experiments, a more concentrated sample of 5-30 mg is recommended due to the lower sensitivity of the ¹³C nucleus.[12][13]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[13] Ensure the solvent's residual peak does not overlap with key signals from your compound.[10]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[13]
-
Filtration (if necessary): If the solution is cloudy or contains suspended solids, filter it through a Pasteur pipette with a small cotton or glass wool plug into a clean NMR tube.[11][14] Solid particles can interfere with the magnetic field homogeneity, leading to poor spectral quality.[13]
-
Transfer: Transfer the clear solution to a high-quality 5 mm NMR tube. The sample height should be between 40-50 mm.[10]
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[11]
Part 2: Mass Spectrometry for Azaspiro Compound Analysis
Mass spectrometry provides the molecular weight and elemental composition of a compound, and through fragmentation analysis, offers valuable structural information.[15]
Ionization Techniques: Choosing the Right Tool
The choice of ionization technique is critical and depends on the polarity and thermal stability of the azaspiro compound.[16]
| Ionization Technique | Principle | Best Suited For | Fragmentation |
| Electron Ionization (EI) | High-energy electrons bombard the sample in the gas phase. | Volatile, thermally stable compounds. Often coupled with GC. | Extensive ("Hard" ionization), provides detailed structural information. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol. | Polar, thermally labile molecules. Often coupled with LC. | Minimal ("Soft" ionization), typically produces protonated molecules ([M+H]⁺). |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes the solvent, which then protonates the analyte. | Less polar, more volatile compounds than ESI. Coupled with LC. | Minimal ("Soft" ionization), also produces protonated molecules. |
High-Resolution Mass Spectrometry (HRMS): Elemental Composition
HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places).[17][18] This precision allows for the unambiguous determination of the elemental formula of the compound, a critical piece of information for novel structure elucidation.[19][20]
Tandem Mass Spectrometry (MS/MS): Unveiling the Structure
In tandem mass spectrometry (MS/MS), a specific ion (often the protonated molecule, [M+H]⁺) is selected and then fragmented by collision-induced dissociation (CID).[21] The resulting fragment ions provide a "fingerprint" of the molecule's structure. For azaspiro compounds, fragmentation often involves characteristic ring-opening pathways or the loss of substituents.[16][22] The fragmentation patterns of azaspiracids, for instance, show characteristic cleavages of the various rings in the polyether skeleton.[23][24]
Experimental Protocol: Sample Preparation for LC-MS
Protocol 2: Sample Preparation for LC-MS Analysis
-
Sample Concentration: Prepare a stock solution of the purified azaspiro compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase of the LC method.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
-
Vial Transfer: Transfer the filtered sample to an appropriate autosampler vial.
-
Blank Injection: Always run a blank (solvent) injection before and after the sample to ensure there is no carryover.
Part 3: Integrated Strategy for Structural Elucidation
The most effective approach to characterizing a novel azaspiro compound is to use NMR and MS in a complementary fashion.
// Connections HRMS -> Formula [label="Exact Mass"]; H1_NMR -> Framework; C13_NMR -> Framework; COSY -> Framework [label="H-H Connectivity"]; HSQC -> Framework [label="Direct C-H Bonds"]; Formula -> Connectivity; Framework -> Connectivity; HMBC -> Connectivity [label="Long-Range C-H Bonds"]; MSMS -> Connectivity [label="Fragmentation Pattern"]; Connectivity -> Stereochem; NOESY -> Stereochem [label="Spatial Proximity"]; Stereochem -> Final_Structure; } enddot Figure 1: An integrated workflow for the structural elucidation of azaspiro compounds.
-
Start with Mass Spectrometry: Obtain a high-resolution mass spectrum to determine the elemental formula. This provides the fundamental building blocks of the molecule.
-
Acquire 1D NMR Spectra: Run ¹H and ¹³C (with DEPT) NMR experiments. This will give an initial overview of the types and number of protons and carbons in the molecule.
-
Establish the Framework with 2D NMR:
-
Use COSY to connect adjacent protons and build spin systems.
-
Use HSQC to assign carbons that are directly attached to protons.
-
Use HMBC to connect the spin systems and place quaternary carbons and heteroatoms, thus assembling the complete 2D structure.
-
-
Confirm with MS/MS: The proposed structure should be consistent with the fragmentation pattern observed in the MS/MS spectrum. Key fragments should be explainable by logical cleavages of the proposed structure.
-
Determine Stereochemistry: If stereoisomers are possible, use NOESY to determine the relative stereochemistry by observing through-space interactions. For determining absolute stereochemistry, other techniques like X-ray crystallography may be necessary.[16]
By systematically integrating the data from these powerful analytical techniques, researchers can confidently and accurately determine the structure of novel azaspiro compounds, paving the way for their further development in medicinal chemistry and beyond.
References
- 1. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. azooptics.com [azooptics.com]
- 6. m.youtube.com [m.youtube.com]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. scribd.com [scribd.com]
- 9. princeton.edu [princeton.edu]
- 10. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. organomation.com [organomation.com]
- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 15. ijlpr.com [ijlpr.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. longdom.org [longdom.org]
- 19. m.youtube.com [m.youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Studies on azaspiracid biotoxins. II. Mass spectral behavior and structural elucidation of azaspiracid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes & Protocols: High-Throughput Screening Assays for the Discovery of Bioactive Azaspiro-Based Compounds
Introduction
Azaspiro-based compounds represent a class of "privileged scaffolds" in modern drug discovery. Their unique, three-dimensional architecture provides a rigid framework that can improve molecular properties such as target selectivity and pharmacokinetics when compared to flat, aromatic structures[1][2][3]. The synthesis and validation of these complex motifs have opened new avenues for developing novel therapeutics[1][2]. To efficiently explore the vast chemical space offered by azaspiro libraries, High-Throughput Screening (HTS) remains the cornerstone of hit identification[4][5]. HTS enables the rapid testing of thousands to millions of compounds, providing the essential starting points for successful drug discovery campaigns[6][7].
This guide provides a detailed overview and field-proven protocols for implementing robust HTS assays tailored for the evaluation of azaspiro-based compound libraries. We will delve into the causality behind experimental design, offer self-validating protocols for key assay technologies, and provide a framework for data interpretation and hit validation, ensuring scientific integrity and maximizing the probability of success.
Part 1: Foundational Principles for Screening Azaspiro Compounds
1.1 Choosing the Right Assay: Biochemical vs. Cell-Based
The initial and most critical decision in an HTS campaign is the choice between a biochemical (cell-free) and a cell-based assay format. This choice is dictated by the biological question being asked, the nature of the target, and the desired endpoint.
-
Biochemical Assays measure the direct interaction between a compound and a purified biological target, such as an enzyme or receptor[8][9]. They are prized for their simplicity, reproducibility, and direct mechanistic readout. These assays are essential for confirming the druggability of a target and understanding structure-activity relationships (SAR) in a controlled environment[8]. However, they lack the physiological context of a living cell, potentially missing effects related to cell permeability, metabolism, or off-target toxicity[10].
-
Cell-Based Assays provide a functional readout of a compound's activity within a living system[8][10]. These assays are indispensable for capturing complex cellular events like signal transduction, gene expression, and cytotoxicity, offering a more biologically relevant surrogate to predict an organism's response[10][11]. While powerful, they can be more variable and susceptible to compound-induced artifacts that are independent of the intended target[12].
The following decision-making framework can guide the selection process:
Caption: Decision framework for selecting an appropriate assay format.
1.2 Managing Compound-Specific Challenges
Structurally diverse chemical libraries, particularly those containing heterocyclic scaffolds, can present challenges by interfering with assay detection technologies, leading to false-positive or false-negative results[13][14]. It is critical to anticipate and mitigate these issues.
-
Assay Interference: Compounds can interfere by absorbing or emitting light at the assay wavelengths (autofluorescence), quenching the signal, or forming aggregates that disrupt the assay components[14][15]. Azaspiro compounds, while generally well-behaved, should be profiled for potential interference.
-
Counter-Screens: A crucial step in hit validation is the use of a counter-screen or "artefact assay"[15]. This is an assay that contains all the components of the primary screen except for the biological target. Activity in this assay indicates the compound is interfering with the technology itself and is likely a false positive[15][16].
-
Orthogonal Assays: Confirmatory screens should employ an orthogonal assay—one that uses a different technology or measures a different biological endpoint—to validate primary hits. This ensures that the observed activity is genuinely related to the target and not an artifact of a specific assay platform[14].
Part 2: Biochemical HTS Assay Protocols
Biochemical assays are ideal for identifying compounds that directly interact with a purified target. Below are protocols for two powerful and widely used homogeneous (no-wash) assay technologies.
2.1 AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay)
-
Principle: AlphaScreen is a bead-based proximity assay. A "Donor" bead, upon excitation at 680 nm, generates singlet oxygen. If an "Acceptor" bead is within ~200 nm, this singlet oxygen triggers a chemiluminescent cascade in the Acceptor bead, emitting light at 520-620 nm. Biological interactions, such as a protein-protein interaction (PPI), bring the beads into proximity[17][18][19]. Inhibitors of the interaction will disrupt bead proximity and reduce the signal.
Caption: Principle of an AlphaScreen protein-protein interaction assay.
-
Protocol: HTS for Inhibitors of a GST-tagged/His-tagged PPI
This protocol is designed for a 384-well plate format. All reagent additions should be performed in subdued light[20].
-
Reagent Preparation: Prepare all proteins and compounds in 1x AlphaScreen Assay Buffer (e.g., 50 mM Tris pH 7.4, 150 mM NaCl, 0.01% Tween-20).
-
Compound Plating: Dispense 50 nL of azaspiro compounds (from a 10 mM DMSO stock) into wells of an OptiPlate-384. This yields a final assay concentration of 10 µM in a 5 µL total volume. For controls, dispense DMSO only.
-
Protein Addition: Add 2.5 µL of a 2X solution of GST-tagged "Protein A" to all wells.
-
Incubation: Add 2.5 µL of a 2X solution of His-tagged "Protein B" to all wells. Seal the plate and incubate for 60 minutes at room temperature with gentle shaking.
-
Bead Addition: Prepare a 2X mixture of Glutathione Donor Beads and Ni-NTA Acceptor Beads in Assay Buffer. Dispense 5 µL of this bead suspension into each well (final bead concentration typically 10-20 µg/mL).
-
Final Incubation: Seal the plate, protect from light, and incubate for 2 hours at room temperature.
-
Plate Reading: Read the plate on an AlphaScreen-capable plate reader (e.g., PerkinElmer EnVision®).
-
-
Data and QC Summary Table
| Parameter | Typical Value | Description |
| Final Compound Conc. | 10 µM | Concentration for primary screen. |
| Final DMSO Conc. | ≤ 1% | Must be tested for tolerance[20]. |
| Total Assay Volume | 10 µL | Miniaturized for HTS. |
| Max Signal (DMSO) | > 100,000 counts | Signal from uninhibited PPI. |
| Min Signal (No Protein B) | < 5,000 counts | Background signal. |
| Z'-Factor | > 0.5 | A Z'-factor ≥ 0.5 indicates an excellent assay for HTS. |
2.2 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Principle: TR-FRET is a highly sensitive assay that measures molecular proximity[21][22]. It utilizes a long-lifetime lanthanide (e.g., Europium, Terbium) as a donor fluorophore. Upon excitation, the donor transfers energy to a nearby acceptor fluorophore only if they are bound via a biological interaction. The use of a time delay between excitation and detection eliminates short-lived background fluorescence, significantly increasing the signal-to-noise ratio[22][23][24]. The output is typically a ratiometric measurement of the acceptor and donor emission.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and implementation of high throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. curiaglobal.com [curiaglobal.com]
- 8. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 9. Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. static.fishersci.eu [static.fishersci.eu]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A coincidence reporter-gene system for high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluorescence resonance energy transfer | Abcam [abcam.com]
- 22. resources.revvity.com [resources.revvity.com]
- 23. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Evaluation of 2-Methyl-7-azaspiro[3.5]nonan-2-ol Hydrochloride Analogs as Novel Neuromodulatory Agents
<
Abstract
This document provides a comprehensive framework for the in vitro pharmacological evaluation of novel 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride analogs. The inherent three-dimensionality and structural rigidity of the 7-azaspiro[3.5]nonane scaffold make it a compelling starting point for developing novel therapeutics targeting the central nervous system (CNS).[1][2][3] While the specific compound "this compound" is not extensively documented in public literature, derivatives of the core 7-azaspiro[3.5]nonane structure have shown significant activity as modulators of G-protein coupled receptors (GPCRs) and ligand-gated ion channels.[4][5] This guide establishes a logical, tiered experimental workflow designed to characterize the binding affinity, functional activity, selectivity, and preliminary safety profile of this class of compounds, with a primary focus on their potential interaction with nicotinic acetylcholine receptors (nAChRs), a prevalent target for such scaffolds.[6][7]
Introduction: The Rationale for a Tiered In Vitro Cascade
The "fail fast, fail cheap" paradigm is central to modern drug discovery. A structured in vitro evaluation cascade is essential for making early, data-driven decisions about which compounds in a chemical series warrant further investigation. This process systematically de-risks candidates by assessing critical pharmacological parameters before committing to more resource-intensive studies.
Our proposed workflow begins with broad, high-throughput primary screens to identify initial "hits" based on target binding. These hits are then progressed through a series of more complex secondary and tertiary assays to confirm their activity, elucidate their mechanism of action (e.g., agonist, antagonist, allosteric modulator), and assess their selectivity and potential for off-target effects and cytotoxicity. Finally, a preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) assessment provides early insights into the compound's drug-like properties.[8][9]
Hypothesized Target: Nicotinic Acetylcholine Receptors (nAChRs)
Given the structural motifs present in the azaspiro[3.5]nonane core, nAChRs represent a highly plausible and valuable target class.[10] nAChRs are ligand-gated ion channels involved in a multitude of physiological and pathological processes, including nicotine addiction, neurodegenerative diseases, and cognitive function.[6][11][12] The protocols detailed herein will therefore focus on assays relevant to characterizing modulators of key nAChR subtypes, such as the abundant α4β2 and α7 subtypes in the CNS.[7][13]
Experimental Workflow & Data Presentation
The evaluation of novel 2-Methyl-7-azaspiro[3.5]nonan-2-ol analogs should follow a multi-stage process.
Caption: Tiered In Vitro Evaluation Workflow.
Data Summary Tables
Quantitative results from each assay should be compiled for clear comparison across the analog series.
Table 1: Tier 1 & 2 - Receptor Interaction Profile
| Compound ID | Target (e.g., α4β2 nAChR) Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀/IC₅₀, nM) | Mechanism of Action (Agonist/Antagonist) | Selectivity (Kᵢ Ratio vs. Off-Target) |
|---|---|---|---|---|
| Analog-001 | 50 | 120 (IC₅₀) | Antagonist | >100-fold vs. α7 |
| Analog-002 | 150 | 300 (EC₅₀) | Partial Agonist | 20-fold vs. α7 |
| Analog-003 | >10,000 | N/A | Inactive | N/A |
| Control | Value | Value | Defined | Value |
Table 2: Tier 3 - Preliminary Safety and ADME Profile
| Compound ID | Cytotoxicity (CC₅₀, µM) | Metabolic Stability (t½ in HLM, min) | Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) |
|---|---|---|---|
| Analog-001 | >50 | 45 | 5.2 |
| Analog-002 | 25 | <5 | 0.8 |
| Control | Value | Value | Value |
Detailed Protocols
Protocol 1: Tier 1 - Radioligand Binding Assay for nAChRs
This protocol determines the binding affinity (Kᵢ) of the test compounds by measuring their ability to compete with a known high-affinity radioligand for the receptor's binding site.[14][15]
Causality: A high binding affinity is a prerequisite for a compound to be a potent modulator of the target receptor. This assay serves as the initial filter to identify compounds that interact with the target at relevant concentrations.
Self-Validation: The assay includes controls for total binding (radioligand only), non-specific binding (radioligand + saturating concentration of a known non-labeled ligand), and a reference compound with known Kᵢ to ensure the assay is performing within expected parameters.
Materials:
-
Receptor Source: Membranes from cell lines stably expressing the human nAChR subtype of interest (e.g., α4β2 or α7) or rat brain homogenates.[13][15]
-
Radioligand: e.g., [³H]Epibatidine for α4β2 or [¹²⁵I]α-Bungarotoxin for α7.[16][17]
-
Unlabeled Ligand: Nicotine or another suitable competitor for determining non-specific binding.
-
Test Compounds: 2-Methyl-7-azaspiro[3.5]nonan-2-ol analogs, prepared in a suitable solvent (e.g., DMSO).
-
Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4, with other salts as required.[15]
-
Wash Buffer: Cold Binding Buffer.
-
Filtration System: 96-well harvester with glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[18]
-
Scintillation Counter and cocktail.
Procedure:
-
Membrane Preparation: Prepare cell or tissue membranes via homogenization and differential centrifugation to isolate the membrane fraction containing the receptors.[15][18] Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Plate Setup: In a 96-well plate, set up wells for total binding, non-specific binding, and a range of concentrations for each test compound (typically 10-point, half-log dilutions).
-
Component Addition: To each well, add in sequence:
-
Binding Buffer
-
Test compound or vehicle (for total binding) or unlabeled ligand (for non-specific binding).
-
Membrane preparation (e.g., 50-100 µg protein/well).
-
Radioligand (at a concentration near its Kₔ).
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature or 4°C to reach equilibrium.[15]
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters. Wash the filters multiple times with ice-cold Wash Buffer to separate bound from free radioligand.[18]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[18]
-
Protocol 2: Tier 2 - Cell-Based Functional Assay (Calcium Flux)
This protocol measures the functional consequence of receptor binding by quantifying changes in intracellular calcium ([Ca²⁺]ᵢ) following receptor activation or inhibition.[19] nAChRs are cation channels, and their opening leads to an influx of Ca²⁺, which can be measured with a fluorescent indicator.
Causality: Binding does not always equate to function. This assay determines whether a compound acts as an agonist (activates the receptor), an antagonist (blocks agonist activation), or an allosteric modulator (enhances or diminishes agonist response).[7][12]
Self-Validation: The protocol includes vehicle controls, a reference agonist (e.g., acetylcholine), and a reference antagonist (e.g., mecamylamine) to define the minimum and maximum assay signals and validate the cellular response.
Materials:
-
Cell Line: A cell line stably expressing the nAChR subtype of interest (e.g., SH-EP1 or CHO cells).[20]
-
Culture Medium: Appropriate for the cell line.
-
Calcium-sensitive dye: e.g., Fluo-4 AM or Calcium-6.[19]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.
-
Reference Agonist & Antagonist: Acetylcholine, Nicotine, Mecamylamine.
-
Fluorescence Plate Reader: Equipped with injectors (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove culture medium and add the calcium-sensitive dye diluted in Assay Buffer. Incubate for 30-60 minutes at 37°C to allow dye uptake.
-
Wash: Gently wash the cells with Assay Buffer to remove excess extracellular dye.
-
Assay Execution (on Plate Reader):
-
Antagonist Mode: Add test compounds at various concentrations and incubate for a defined period (e.g., 15-30 minutes). Then, add a pre-determined EC₈₀ concentration of the reference agonist and measure the fluorescence signal.[19]
-
Agonist Mode: Add test compounds at various concentrations and immediately measure the fluorescence signal.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is proportional to the change in [Ca²⁺]ᵢ.
-
Normalize the data to the response of the reference agonist (100%) and vehicle control (0%).
-
Plot the normalized response versus the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Caption: Workflow for a Calcium Flux Functional Assay.
Protocol 3: Tier 3 - In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the general cytotoxicity of the compounds by measuring the metabolic activity of cultured cells.[21] Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[22][23]
Causality: A desirable drug candidate should be potent at its target while having minimal effect on cell viability. This assay identifies compounds that are toxic to cells, which is a major liability. The reduction of MTT is directly proportional to the number of living, metabolically active cells.[21][23]
Self-Validation: The assay includes untreated cells (100% viability control) and cells treated with a known cytotoxic agent (e.g., doxorubicin) as a positive control for cell death.
Materials:
-
Cell Line: A representative cell line, often a rapidly dividing one like HEK293 or HepG2.
-
MTT Reagent: 5 mg/mL in PBS.
-
Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well Plates and a microplate reader capable of measuring absorbance at ~570 nm.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).[24]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[21][24]
-
Solubilization: Carefully remove the medium and add 100 µL of the Solubilization Solution to each well to dissolve the formazan crystals.[21] Mix thoroughly.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability against the log concentration of the test compound.
-
Determine the CC₅₀ (concentration causing 50% cytotoxicity) from the dose-response curve.
-
Protocol 4: Tier 3 - In Vitro Metabolic Stability Assay
This protocol provides an early assessment of a compound's susceptibility to metabolism by liver enzymes, a key determinant of its pharmacokinetic profile.[9][25] The rate of disappearance of the parent compound is monitored over time when incubated with human liver microsomes (HLM) or S9 fractions.[26]
Causality: High metabolic instability can lead to rapid clearance of a drug in vivo, resulting in poor exposure and efficacy. This assay helps prioritize compounds with more favorable pharmacokinetic properties.[25][27]
Self-Validation: The assay includes a high-clearance compound (e.g., verapamil) and a low-clearance compound (e.g., warfarin) as controls to ensure the metabolic activity of the liver fractions is within the expected range.
Materials:
-
Liver Fractions: Pooled Human Liver Microsomes (HLM) or S9 fraction.
-
Cofactor: NADPH regenerating system.
-
Reaction Buffer: Phosphate buffer, pH 7.4.
-
Stop Solution: Acetonitrile containing an internal standard.
-
LC-MS/MS System: For quantification of the test compound.
Procedure:
-
Incubation Setup: In a 96-well plate, combine the liver fraction, buffer, and test compound (at a low concentration, e.g., 1 µM).
-
Reaction Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding ice-cold Stop Solution.
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.
-
Quantification: Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693 / k .
-
Conclusion and Future Directions
This application note details a robust, tiered strategy for the comprehensive in vitro evaluation of novel this compound analogs. By systematically assessing target affinity, functional activity, selectivity, and preliminary safety and metabolic properties, researchers can efficiently identify promising lead candidates for further development. Compounds demonstrating high potency, a clear mechanism of action, a clean selectivity profile, low cytotoxicity, and reasonable metabolic stability should be prioritized for more advanced in vitro ADME assays and subsequent in vivo pharmacokinetic and efficacy studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Synthetic Approaches and Biological Evaluations of Amino Hexahydroquinolines and Their Spirocyclic Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. labcorp.com [labcorp.com]
- 9. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. clyte.tech [clyte.tech]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. bioivt.com [bioivt.com]
- 26. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 27. Usage of In Vitro Metabolism Data for Drug-Drug Interaction in Physiologically Based Pharmacokinetic Analysis Submissions to the US Food and Drug Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Polar Azaspiro Compounds
Welcome to the technical support center for the purification of polar azaspiro compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique and often frustrating challenges associated with purifying these structurally complex molecules. The inherent basicity of the aza- moiety, combined with high polarity and potential for zwitterionic character, demands a departure from standard purification protocols.
This document provides in-depth, field-proven insights in a direct question-and-answer format, moving from frequently encountered issues to detailed troubleshooting guides and step-by-step protocols.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial challenges.
Q1: My polar azaspiro compound shows little to no retention on my C18 column, eluting near the solvent front. What's happening and how do I fix it?
A1: This is the most common issue and occurs because the analyte is too polar for the nonpolar C18 stationary phase.[1][2] In Reversed-Phase Liquid Chromatography (RPLC), retention is driven by hydrophobic interactions. Highly polar compounds, like many azaspirocycles, have a strong affinity for the polar mobile phase and interact weakly with the stationary phase, leading to poor retention.
Immediate Solutions:
-
Increase Mobile Phase Polarity: If you are not already at 100% aqueous mobile phase, increase the aqueous portion. Note that many traditional C18 columns are not stable in highly aqueous conditions and can undergo "phase collapse."[2]
-
Use a Polar-Embedded or Polar-Endcapped Column: These RP columns have modified stationary phases (e.g., amide or carbamate groups) that are more compatible with polar analytes and stable in highly aqueous mobile phases, offering better retention for polar compounds.[1][3]
-
Switch Chromatography Mode: For highly polar compounds, RPLC is often not the best choice. The most effective solution is typically to switch to a more suitable technique like Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC).[4][5]
Q2: I'm seeing severe peak tailing with my basic azaspiro compound, even with good retention. What is the cause?
A2: Peak tailing for basic compounds is almost always caused by secondary interactions between the protonated amine groups of your analyte and negatively charged residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[6][7][8] This creates a secondary, strong retention mechanism that leads to a "tail" as the analyte slowly elutes from these active sites.
Key Strategies to Mitigate Tailing:
-
Lower Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5 using formic or trifluoroacetic acid) protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction.[6][7][8]
-
Use a Base-Deactivated or Hybrid Column: Modern columns, often labeled as "Type B" or "hybrid silica," have a much lower concentration of residual silanols and are often end-capped to block the remaining ones, significantly reducing tailing for basic compounds.[7][9]
-
Add a Basic Modifier (Competitive Agent): In normal-phase or sometimes HILIC, adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide can saturate the acidic silanol sites, preventing your compound from interacting with them.[9][10]
Q3: My compound has both a basic nitrogen and an acidic functional group (e.g., a carboxylic acid). How should I approach its purification?
A3: You are likely dealing with a zwitterionic compound, which can be particularly challenging as its net charge and properties change dramatically with pH. These compounds can be retained by both ion-exchange and reversed-phase or HILIC partitioning mechanisms simultaneously.[11]
Recommended Technique:
-
Mixed-Mode Chromatography (MMC): This is the ideal technique. MMC columns have stationary phases with multiple functionalities, such as C18 chains and ion-exchange groups (e.g., cation-exchange).[12][13][14] This allows you to exploit both the hydrophobic and ionic properties of your zwitterionic analyte for superior separation. By carefully controlling the mobile phase pH and ionic strength, you can fine-tune the retention of your compound and its impurities.[11][15]
Q4: I need to separate enantiomers of a chiral azaspiro compound. Where do I start?
A4: Chiral separations require a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, allowing them to be resolved.
Primary Techniques for Chiral Purification:
-
Supercritical Fluid Chromatography (SFC): SFC is often the preferred method for preparative chiral separations.[][17] It offers high efficiency, fast separations, and uses CO₂ as the main mobile phase, which significantly reduces solvent consumption and simplifies fraction dry-down.[18][19] Polysaccharide-based CSPs are very common.
-
Chiral High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase chiral HPLC are also widely used. The choice of the column and mobile phase system is critical and often requires screening several different CSPs to find the optimal separation.[20][21][22]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Eliminating Peak Tailing
Peak tailing not only looks poor but also negatively impacts resolution and the accuracy of quantitation.[9] Follow this workflow to diagnose and solve the issue.
Workflow: Troubleshooting Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing.
Guide 2: Selecting the Optimal Purification Strategy
Choosing the right chromatographic mode from the outset can save significant time and resources. The properties of your azaspiro compound are the primary determinant.
Decision Framework: Purification Mode Selection
Caption: Decision tree for selecting the primary purification strategy.
Table 1: Comparison of Chromatographic Modes for Polar Azaspiro Compounds
| Feature | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) | Supercritical Fluid (SFC) | Mixed-Mode (MMC) |
| Primary Interaction | Hydrophobic | Partitioning into a water layer, polar interactions[5][23] | Polar interactions | Multiple (e.g., Hydrophobic + Ion-Exchange)[13][14] |
| Best For | Moderately polar basic compounds | Highly polar, hydrophilic compounds[4][24] | Chiral separations, achiral polar compounds[18][19][25] | Zwitterionic and complex mixtures[11][12] |
| Common Stationary Phase | C18, Phenyl-Hexyl, Polar-Embedded | Bare Silica, Amide, Cyano, Zwitterionic[4][23] | Chiral (Polysaccharide), 2-Ethylpyridine | C18 + SCX/SAX |
| Typical Mobile Phase | Water/Acetonitrile/Methanol + Acid | Acetonitrile/Water + Buffer (e.g., Ammonium Formate)[5] | CO₂ + Modifier (e.g., Methanol) + Additive[26] | Water/Acetonitrile + Buffer (pH & salt gradient) |
| Advantages | Widely available, well-understood | Excellent retention for polar analytes, MS-friendly volatile mobile phases[5] | Fast, green (less solvent), easy sample recovery, excellent for chiral separations[][27] | Unmatched selectivity for complex molecules, can separate anions, cations, and neutrals simultaneously[11][12] |
| Challenges | Poor retention for very polar compounds, peak tailing for bases[1] | Complex retention mechanisms, requires careful equilibration, sensitive to water content[23] | Requires specialized equipment, lower solubility for very polar/ionic salts | Method development can be complex due to multiple interacting variables |
Part 3: Experimental Protocols
Protocol 1: Step-by-Step HILIC Method Development for a Polar Azaspiro Compound
This protocol outlines a systematic approach to developing a robust HILIC method. HILIC is ideal for compounds that are too polar for reversed-phase chromatography.[4]
Objective: To achieve good retention and symmetrical peak shape for a polar azaspiro compound.
1. Column Selection:
-
Start with a column known for good performance with basic compounds. An amide-phase HILIC column is often a good first choice due to its reduced silanol activity compared to bare silica.[24]
-
Example: A column with dimensions of 100 x 2.1 mm, packed with 2.7 µm particles.
2. Mobile Phase Preparation:
-
The HILIC mobile phase consists of a high percentage of a non-polar organic solvent (the weak solvent) and a smaller percentage of an aqueous component (the strong solvent).
-
Mobile Phase A (Weak): Acetonitrile.
-
Mobile Phase B (Strong): 95:5 Water:Acetonitrile with 20 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.
-
Rationale: Acetonitrile is the most common organic solvent. Ammonium formate is a volatile buffer, making it compatible with mass spectrometry (MS) and improving peak shape.[28] The low pH helps to keep the basic analyte protonated and suppresses silanol ionization.[8]
3. Initial Gradient Conditions:
-
Flow Rate: 0.4 mL/min.
-
Gradient:
- 0-1 min: 5% B (hold)
- 1-8 min: 5% to 40% B (linear gradient)
- 8-9 min: 40% B (hold)
- 9-9.1 min: 40% to 5% B (return to initial)
- 9.1-12 min: 5% B (re-equilibration)
-
Rationale: A broad gradient is used for initial screening to determine the approximate elution conditions for the compound of interest. A crucial step in HILIC is a sufficient re-equilibration time to ensure the water layer on the stationary phase is stable for reproducible results.[23]
4. Sample Preparation:
-
Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase. The ideal solvent is 95% Acetonitrile / 5% Water.
-
Causality: Dissolving the sample in a solvent stronger than the mobile phase (e.g., pure water or DMSO) will cause severe peak distortion and poor chromatography.
5. Optimization:
-
Adjust Gradient: If the compound elutes too early, make the gradient shallower or start with a lower %B. If it elutes too late, make the gradient steeper.
-
Modify Buffer: Adjusting the buffer concentration (typically 10-50 mM) can impact retention and peak shape. Increasing salt concentration can sometimes increase retention for charged analytes.[29][30]
-
Test Different Columns: If peak shape is still poor, screen other HILIC phases like bare silica or a zwitterionic phase, as they offer different selectivities.[23]
Protocol 2: Deactivating a Silica Gel Column for Flash Chromatography of Basic Compounds
For preparative purification on a budget, standard silica gel can be used if properly deactivated to minimize the acidic sites causing streaking and product loss.[2][10]
Objective: To purify a basic azaspiro compound on silica gel with improved recovery and peak shape.
1. Materials:
-
Standard silica gel for flash chromatography.
-
Elution solvent system (e.g., Dichloromethane/Methanol).
-
Deactivating agent: Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH).
2. Column Packing:
-
Dry pack the column with the required amount of silica gel.
-
Gently tap the column to ensure a well-packed bed.
3. Deactivation Procedure:
-
Prepare a deactivating solvent mixture. This should be your initial, low-polarity elution solvent with 1-2% (v/v) of triethylamine added.[2] For example, if your starting eluent is 100% Dichloromethane, prepare a solution of 1% TEA in Dichloromethane.
-
Carefully wet the column with this deactivating solvent, ensuring no air bubbles are trapped.
-
Flush the column with 2-3 full column volumes of the deactivating solvent. This allows the basic modifier to adsorb to the active silanol sites on the silica surface.
-
Flush the column with another 2-3 column volumes of your initial elution solvent without the deactivating agent. This removes the excess, non-adsorbed base from the mobile phase, which could otherwise alter the chromatography.
4. Sample Loading and Elution:
-
Load your compound onto the column (dry loading is often preferred for polar compounds).
-
Begin the elution with your predetermined solvent system (e.g., a gradient of 0% to 10% Methanol in Dichloromethane). The pre-treatment of the silica should result in significantly less streaking and better elution profiles for your basic compound.[10][31]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 6. labcompare.com [labcompare.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Mixed-mode chromatography - Wikipedia [en.wikipedia.org]
- 14. Mixed-Mode Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 17. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 21. mdpi.com [mdpi.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. elementlabsolutions.com [elementlabsolutions.com]
- 24. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. waters.com [waters.com]
- 26. agilent.com [agilent.com]
- 27. Preparative Purification of Aroma Components Using a Supercritical Fluid chromatograph : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 28. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. reddit.com [reddit.com]
Technical Support Center: Overcoming Side Reactions in Azaspirocycle Synthesis
Welcome to the Technical Support Center for Azaspirocycle Synthesis. Azaspirocycles are foundational scaffolds in modern medicinal chemistry, prized for their unique three-dimensional architecture which can lead to improved physicochemical properties.[1] However, their synthesis is often accompanied by challenges, including the formation of undesired side products that can complicate purification and reduce yields. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting strategies to overcome common side reactions.
Frequently Asked Questions (FAQs)
Q1: My intramolecular Mannich reaction is giving poor diastereoselectivity. What factors control this and how can I improve it?
A1: Poor diastereoselectivity in intramolecular Mannich reactions for azaspirocycle synthesis is a common issue, often stemming from the conformational flexibility of the acyclic precursor. The key is to control the conformation of the iminium ion intermediate during the cyclization step.
Causality and Mechanistic Insights: The diastereochemical outcome is determined by the transition state of the cyclization. The relative orientation of substituents on the forming rings is influenced by steric and electronic factors. For instance, in an aza-Cope rearrangement-Mannich cyclization, prolonged reaction times or certain substituents can lead to product epimerization, eroding the initial diastereoselectivity.[2]
Troubleshooting Strategies:
-
Catalyst Choice: The choice of acid catalyst is critical. Brønsted acids and Lewis acids can promote the reaction, but their impact on stereoselectivity can differ. For some substrates, a strong Brønsted acid can selectively produce one diastereomer, while a palladium(II) complex may favor the other.[3]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition states. Experiment with a range of solvents from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., acetonitrile).
-
Temperature Control: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Substituent Effects: Electron-withdrawing groups on aryl substituents of the imine have been shown to improve diastereoselectivity and increase reaction rates.[2]
Experimental Protocol: Optimizing Diastereoselectivity
-
Initial Screening: Begin with small-scale trial reactions to screen various acid catalysts (e.g., TFA, Sc(OTf)₃, InCl₃) and solvents.[4][5]
-
Temperature Gradient: Run the most promising conditions at a range of temperatures (e.g., -20 °C, 0 °C, room temperature).
-
Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and check for product epimerization.[2]
-
Protecting Group Strategy: The nature of the nitrogen protecting group can influence the conformation of the iminium ion. Consider screening different protecting groups (e.g., Boc, Cbz, Ts).
Q2: I am observing significant amounts of an aza-Cope rearrangement product in my aza-Prins cyclization. How can I suppress this side reaction?
A2: The formation of an aza-Cope rearrangement product is a known side reaction in aza-Prins cyclizations, particularly when using certain Lewis acids like indium triflate.[6] This occurs when the intermediate iminium ion undergoes a[6][6]-sigmatropic rearrangement instead of the desired cyclization.
Causality and Mechanistic Insights: The aza-Prins reaction proceeds through an iminium ion intermediate.[7] This intermediate can either undergo nucleophilic attack by the tethered alkene (the desired aza-Prins cyclization) or a[6][6]-sigmatropic rearrangement (aza-Cope). The balance between these two pathways is influenced by the stability of the carbocation formed during cyclization and the nature of the Lewis acid.[6]
Troubleshooting Strategies:
-
Lewis Acid Selection: Avoid Lewis acids known to promote the aza-Cope rearrangement, such as indium triflate. Indium trichloride has been found to be a successful and mild Lewis acid for promoting the desired aza-Prins cyclization.[5]
-
Reaction Conditions: The use of protic acids like hydrogen halides can also favor the aza-Prins pathway.[5]
-
Substrate Design: The substitution pattern of the homoallylic amine can influence the propensity for rearrangement. Modifying the substituents to favor the stability of the cyclic carbocation intermediate can steer the reaction towards the desired product.
Workflow for Minimizing Aza-Cope Rearrangement
Caption: Troubleshooting workflow for aza-Prins cyclization.
Q3: My Ring-Closing Metathesis (RCM) reaction for azaspirocycle synthesis is sluggish and gives low yields. What are the likely causes?
A3: Sluggish RCM reactions with low yields in the synthesis of nitrogen-containing heterocycles are often due to catalyst inhibition or decomposition. Amines can coordinate to the metal center of the Grubbs or Hoveyda-Grubbs catalysts, leading to their deactivation.[8]
Causality and Mechanistic Insights: The lone pair of electrons on the nitrogen atom can coordinate to the electron-deficient ruthenium center of the metathesis catalyst. This coordination can inhibit the catalytic cycle and, in some cases, lead to catalyst decomposition.[8]
Troubleshooting Strategies:
-
Nitrogen Protection: Protecting the amine with an electron-withdrawing group (e.g., Boc, Cbz, Ts) reduces its basicity and coordinating ability, thereby preventing catalyst poisoning.
-
Catalyst Choice: Second and third-generation Grubbs and Hoveyda-Grubbs catalysts are generally more robust and tolerant to functional groups than the first-generation catalysts. For challenging substrates, specialized catalysts may be required.[9]
-
Solvent and Temperature: The choice of solvent and reaction temperature can significantly impact the reaction rate and catalyst stability. Dichloromethane and toluene are commonly used solvents. Elevated temperatures can sometimes improve reaction rates but may also lead to catalyst decomposition.
-
Additives: In some cases, additives can be used to suppress side reactions like olefin isomerization, which can compete with the desired RCM reaction.[10]
-
Reaction Concentration: RCM reactions are often run at high dilution to favor intramolecular cyclization over intermolecular oligomerization.[11]
Data Summary: Common RCM Catalysts for Azaspirocycle Synthesis
| Catalyst | Generation | Key Features | Reference |
| Grubbs I | First | Good for simple dienes, less tolerant to functional groups. | [1] |
| Grubbs II | Second | Higher activity, better functional group tolerance. | [1] |
| Hoveyda-Grubbs II | Second | More stable, allows for slower addition of substrate. | [1] |
| Zhan 1B | - | Has shown high efficiency in specific macrocyclization reactions. | [9] |
Q4: I am attempting a [3+2] cycloaddition to form an azaspirocycle, but the reaction is not proceeding. What are the critical parameters to check?
A4: The success of a [3+2] cycloaddition for azaspirocycle synthesis often hinges on the efficient generation of the 1,3-dipole and the reactivity of the dipolarophile.
Causality and Mechanistic Insights: In many cases, the 1,3-dipole (e.g., an azomethine ylide) is generated in situ from a precursor. The conditions for this generation (e.g., acid catalysis, heat) must be compatible with the stability of the dipolarophile and the desired product. For example, the reaction of a benzyl(methoxymethyl)(trimethylsilylmethyl)amine precursor with an alkene requires an acid catalyst like trifluoroacetic acid to generate the azomethine ylide.[1]
Troubleshooting Strategies:
-
Dipole Generation: Ensure that the conditions are suitable for generating the 1,3-dipole. This may involve adjusting the temperature, catalyst, or solvent.
-
Dipolarophile Reactivity: Electron-deficient alkenes are generally more reactive dipolarophiles. If the reaction is sluggish, consider using a more activated dipolarophile.
-
Reaction Conditions: As with many organic reactions, temperature, solvent, and concentration are key parameters.[12] Some cycloadditions may require elevated temperatures (reflux), while others proceed at room temperature.[1]
-
Purity of Reagents: Impurities in the starting materials or solvents can inhibit the reaction.[12] Ensure that all reagents are of high purity and that solvents are anhydrous if required.
Experimental Workflow: Troubleshooting a [3+2] Cycloaddition
Caption: Logical flow for troubleshooting [3+2] cycloadditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Report: Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization (60th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 3. Diastereoselective control of intramolecular aza-Michael reactions using achiral catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dobbsgroupqm.wordpress.com [dobbsgroupqm.wordpress.com]
- 7. The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of 2-Methyl-7-azaspiro[3.5]nonan-2-ol Hydrochloride
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride. As Senior Application Scientists, we understand the critical importance of maintaining the stability and integrity of your research compounds. This guide provides in-depth troubleshooting advice, scientifically grounded explanations, and practical solutions to common challenges encountered during the handling, storage, and formulation of this unique spirocyclic compound.
Understanding the Stability Profile of this compound
This compound possesses two key functional groups that are central to its reactivity and potential degradation: a tertiary alcohol and a secondary amine, the latter of which is protonated as a hydrochloride salt. The spirocyclic core introduces a degree of rigidity that may influence its degradation kinetics compared to more flexible aliphatic amines. Understanding the interplay of these features is crucial for predicting and mitigating stability issues.
The primary degradation pathways for this molecule are anticipated to be:
-
Dehydration: The tertiary alcohol is susceptible to elimination of water under acidic conditions or at elevated temperatures, leading to the formation of an unsaturated analog.
-
Oxidation: The secondary amine is a potential site for oxidation, which can lead to the formation of N-oxides or other degradation products, especially in the presence of oxygen, metal ions, or peroxides.[1][2]
This guide will address how to diagnose and prevent these and other potential stability issues.
Troubleshooting Guides
Scenario 1: Unexpected Purity Drop and Appearance of New Peaks in HPLC Analysis After Storage
Question: We observed a significant drop in the purity of our solid this compound, from 99.5% to 95%, after two weeks of storage at room temperature on the benchtop. Our HPLC-UV analysis shows a new, more nonpolar peak. What is the likely cause and how can we prevent this?
Root Cause Analysis:
The appearance of a more nonpolar peak suggests a structural change that has reduced the polarity of the molecule. The most probable cause is the dehydration of the tertiary alcohol. This is an elimination reaction where a molecule of water is lost, forming a double bond in the cyclohexane ring. This reaction can be catalyzed by acidic conditions (the hydrochloride salt itself can contribute to a low pH environment, especially in the presence of trace moisture) and accelerated by heat and light.
Troubleshooting and Prevention Protocol:
-
Confirm Degradant Identity:
-
Step 1: Isolate the new peak using preparative HPLC.
-
Step 2: Characterize the structure of the isolated impurity using High-Resolution Mass Spectrometry (HRMS) to confirm the loss of water (mass difference of 18.01056 Da) and 1D/2D NMR (look for the appearance of vinylic protons and the disappearance of the hydroxyl proton).
-
-
Immediate Corrective Actions:
-
Step 1: Immediately transfer all stock of the compound to a desiccator in a refrigerator (2-8°C).
-
Step 2: Ensure the container is tightly sealed and purged with an inert gas like nitrogen or argon before sealing to minimize exposure to moisture and oxygen.
-
-
Long-Term Prevention Strategy:
-
Storage Conditions: The compound should be stored under controlled conditions: protected from light, at reduced temperatures (2-8°C or -20°C for long-term storage), and under a dry, inert atmosphere.[3]
-
Handling: When weighing or handling the compound, do so in a low-humidity environment (e.g., a glove box or a room with a dehumidifier) and minimize the time the container is open.
-
Solvent Selection: If preparing solutions, use fresh, anhydrous solvents. For aqueous solutions, use buffered systems to maintain a stable pH, preferably in the mid-range (pH 4-6), to minimize acid-catalyzed dehydration.
-
Scenario 2: Inconsistent Results in Cell-Based Assays Using Aqueous Stock Solutions
Question: Our research team is experiencing poor reproducibility in our cell-based assays. We prepare a 10 mM stock solution of this compound in water and store it at 4°C for a week. Could the compound be degrading in our stock solution?
Root Cause Analysis:
While refrigeration slows down degradation, aqueous solutions of amine hydrochlorides can still be susceptible to several issues over time:
-
pH-Dependent Degradation: Dissolving the hydrochloride salt in unbuffered water can result in an acidic pH, which can promote dehydration of the tertiary alcohol as described in Scenario 1.
-
Oxidative Degradation: The secondary amine can be susceptible to oxidation, especially if the water is not de-gassed and contains dissolved oxygen. This can lead to the formation of N-oxides or other hydroxylated species.[2][4] The presence of trace metal ions in the buffer or water can catalyze these oxidative processes.
Troubleshooting and Prevention Protocol:
-
Assess Solution Stability:
-
Step 1: Prepare a fresh 10 mM stock solution in your standard aqueous medium.
-
Step 2: Immediately analyze a T=0 sample by HPLC to get a baseline purity profile.
-
Step 3: Store the solution under your typical conditions (4°C) and analyze it again at 24, 48, and 72 hours, and at one week. Compare the chromatograms to the T=0 sample to identify any new peaks or loss of the parent peak.
-
-
Optimization of Stock Solution Preparation:
-
Solvent Choice: If the experimental design allows, consider preparing a concentrated stock solution in an anhydrous organic solvent like DMSO or ethanol, where the compound is likely more stable. This stock can then be diluted into the aqueous assay medium immediately before use.
-
Aqueous Buffer: If an aqueous stock is required, use a biocompatible buffer (e.g., HEPES, PBS) to maintain a stable pH, ideally between 4 and 6. Conduct the stability assessment described above in the chosen buffer.
-
Preparation Technique: Use high-purity, de-gassed water (by sparging with nitrogen or argon) to prepare aqueous solutions to minimize dissolved oxygen.
-
Storage: Aliquot the stock solution into single-use vials and store them frozen at -20°C or -80°C. This minimizes freeze-thaw cycles and slows degradation. Purge the headspace of the vials with an inert gas before capping.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term stability (>6 months), the solid compound should be stored in a tightly sealed container, protected from light, at -20°C. For short-term use, storage at 2-8°C in a desiccator is acceptable. Always allow the container to warm to room temperature before opening to prevent condensation of moisture onto the solid.
Q2: We need to perform forced degradation studies. What conditions do you recommend?
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[2][4][5][6] Based on the structure, we recommend the following starting conditions, with the goal of achieving 5-20% degradation.
| Stress Condition | Recommended Starting Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Dehydration of tertiary alcohol |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Generally expected to be stable, but monitor for unexpected reactions. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the secondary amine to N-oxide or other products. |
| Thermal | 80°C for 72 hours (solid state) | Dehydration, potential for other thermal rearrangements. |
| Photostability | ICH Q1B guidelines (exposure to 1.2 million lux hours and 200 watt hours/m²) | Monitor for any light-induced degradation. |
Note: These are starting points and may need to be adjusted based on the observed stability of the molecule.[1]
Q3: Can we use this compound in formulations with excipients containing peroxides, such as povidone or PEG?
Caution is advised. Excipients with residual peroxide impurities can significantly accelerate the oxidative degradation of the secondary amine. If such excipients are necessary, it is critical to:
-
Source excipient lots with low peroxide values.
-
Consider including an antioxidant (e.g., butylated hydroxytoluene (BHT) or sodium metabisulfite) in the formulation, if compatible with the final application.
-
Conduct thorough formulation compatibility studies, placing the formulation under accelerated stability conditions (e.g., 40°C/75% RH) and monitoring for the appearance of oxidative degradants by HPLC.
Q4: Is the hydrochloride salt hygroscopic?
References
- 1. ijrpp.com [ijrpp.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. rjptonline.org [rjptonline.org]
- 5. ajpsonline.com [ajpsonline.com]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
Technical Support Center: Troubleshooting Low Yields in Spiro-Hydantoin Formation for Azaspiro Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of azaspiro-hydantoins, a critical scaffold in medicinal chemistry.[1][2][3] This resource is designed to function as if you are consulting with a Senior Application Scientist, offering causal explanations and field-proven solutions to enhance your reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Bucherer-Bergs reaction for an azaspiro-hydantoin is giving a very low yield or failing completely. What are the primary factors to investigate?
This is the most common issue, and troubleshooting it requires a systematic approach. The Bucherer-Bergs reaction, a multicomponent reaction between a ketone, a cyanide source (e.g., KCN or NaCN), and ammonium carbonate, is a robust method but can be sensitive to several factors, especially with complex azaspiroketone substrates.[4][5][6][7][8]
Core Causality: The reaction proceeds through several equilibrium steps, including the formation of a cyanohydrin and an aminonitrile intermediate.[5][8] Any factor that disrupts these equilibria or degrades the reactants can lead to failure.
Troubleshooting Workflow:
-
Reagent Quality and Stoichiometry:
-
Cyanide Source: Cyanide salts are susceptible to degradation by moisture and atmospheric CO₂. Use a freshly opened bottle or a properly stored, dry reagent.
-
Ammonium Carbonate: This reagent exists in equilibrium with ammonia (NH₃) and carbon dioxide (CO₂), both crucial for the reaction.[4] Old or improperly stored ammonium carbonate may have a depleted ammonia content.
-
Stoichiometry: The molar ratios are critical. An excess of the cyanide and carbonate source is typically required to drive the equilibria forward. A common starting point is a 1:2:2 molar ratio of ketone to cyanide to ammonium carbonate.[4]
-
-
Reaction Conditions: Solvent and Temperature:
-
Solvent System: The reaction is often performed in aqueous ethanol or methanol.[4][8] The alcohol helps to solubilize the organic ketone, while water is necessary for the inorganic salts. If your azaspiroketone has poor solubility, consider alternative solvents like dimethylformamide (DMF) or using a higher proportion of the organic solvent.[7][8]
-
Temperature: The reaction typically requires heating (reflux, ~80-100°C) to proceed at a reasonable rate.[4] However, for sensitive substrates, prolonged heating can lead to decomposition. If you suspect substrate instability, try running the reaction at a lower temperature (e.g., 60-70°C) for a longer period.
-
-
pH Control:
Below is a decision tree to guide your initial troubleshooting efforts.
Q2: I'm observing multiple spots on my TLC/LC-MS that are not my starting material or product. What are the likely side reactions?
The formation of side products is a common cause of low yields. Identifying them can provide crucial clues about what is going wrong in the reaction.
Potential Side Reactions & Their Causes:
-
Formation of Cyanohydrin and/or Aminonitrile: The reaction intermediates, cyanohydrin and aminonitrile, can be stable under certain conditions and may not cyclize completely. This is often due to insufficient heating or incorrect pH.
-
Polymerization: Aldehydes, and some reactive ketones, can be prone to polymerization under the reaction conditions.[5]
-
Hydrolysis of the Hydantoin Ring: While generally stable, the hydantoin ring can be susceptible to hydrolysis back to the corresponding amino acid under harsh acidic or basic conditions, which might occur during a difficult workup.
-
N-Acylurea Formation: This is a less common side reaction in the classical Bucherer-Bergs but can occur in related syntheses, consuming the urea/carbonate source in an unproductive pathway.
-
Substrate Decomposition: Azaspirocycles, particularly those with strained rings or sensitive functional groups, may not be stable to the prolonged heating and basicity of the reaction.
Diagnostic Protocol:
-
Step 1: Characterize the Byproducts: If possible, isolate a small amount of the main byproduct by preparative TLC or column chromatography. Obtain a mass spectrum and, if possible, an NMR spectrum. A mass that corresponds to the cyanohydrin or aminonitrile intermediate is a strong indicator of incomplete cyclization.
-
Step 2: Monitor the Reaction Over Time: Take aliquots from the reaction mixture every few hours and analyze by LC-MS. This will show if the product is forming and then degrading, or if the reaction is simply stalling at an intermediate stage.
Q3: My starting azaspiroketone is sterically hindered, and the standard Bucherer-Bergs conditions are ineffective. How can I improve the yield?
Steric hindrance around the carbonyl group is a significant challenge, as it slows down the initial nucleophilic attack by the cyanide ion, which is often the rate-limiting step.[9] Forcing the reaction with higher temperatures can often lead to decomposition.
Strategies for Hindered Ketones:
-
Modified Bucherer-Bergs Conditions:
-
Higher Pressure (Hoyer Modification): Running the reaction in a sealed vessel (autoclave) under an atmosphere of carbon dioxide can increase the concentration of the reactive species and drive the reaction forward, even for hindered substrates. This is known as the Hoyer modification.[7]
-
Use of Ultrasonication: Ultrasonic irradiation has been shown to accelerate the Bucherer-Bergs reaction, often allowing for lower temperatures and shorter reaction times, which can be beneficial for sensitive substrates.[5]
-
-
Alternative Synthetic Routes: If the Bucherer-Bergs reaction fails, a different synthetic approach may be necessary.
-
Read-Type or Urech Hydantoin Synthesis: This method involves the reaction of the corresponding α-amino acid with potassium cyanate under acidic conditions.[7] This requires first synthesizing the spirocyclic α-amino acid from the ketone, typically via a Strecker synthesis, but it decouples the challenging steps.
-
Cyclization of α-Ureido Esters: If the α-amino ester can be formed, it can be reacted with an isocyanate or phosgene equivalent to form a ureido ester, which can then be cyclized to the hydantoin.[7][8]
-
The diagram below illustrates the mechanistic challenge and a potential alternative pathway.
Q4: I'm struggling with the purification of my final spiro-hydantoin product. What are the best practices?
Spiro-hydantoins can be challenging to purify due to their polarity, potential for low crystallinity, and the presence of structurally similar impurities.[10]
Purification Strategy Table:
| Method | Application & Best Practices | Potential Pitfalls |
| Recrystallization | The most effective method if a suitable solvent system can be found. Ideal for removing minor, less-polar or more-polar impurities. Protocol: Screen a wide range of solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Water, and mixtures thereof). | The rigid spirocyclic core can lead to poor crystallinity.[10] Oiling out is common; try adding the anti-solvent slowly at a higher temperature. |
| Flash Column Chromatography | Necessary when recrystallization fails or when separating diastereomers or closely related impurities. Protocol: Use a polar stationary phase (silica gel). Start with a less polar eluent system (e.g., Hexane/Ethyl Acetate) and gradually increase polarity. Adding a small amount of acid (e.g., 0.1% Acetic Acid) or base (e.g., 0.1% Triethylamine) to the eluent can improve peak shape for these polar, amphiprotic compounds. | Product may streak or be difficult to elute from the column. Can be a low-yielding process if the product adsorbs strongly to the silica. |
| Trituration/Washing | Useful for removing highly soluble inorganic salts from the crude reaction mixture post-workup. Protocol: After initial isolation, suspend the crude solid in a solvent in which the product is poorly soluble but the impurities are soluble (e.g., water, diethyl ether, or cold ethanol). Stir, then filter. | Inefficient for removing organic impurities with similar solubility to the product. |
General Protocol: Post-Reaction Workup & Purification
-
Quench & Precipitate: After the reaction is complete (monitored by TLC/LC-MS), cool the mixture to room temperature. Carefully acidify with dilute HCl (e.g., 2M HCl) to a pH of ~6-7.[4] This neutralizes excess base and protonates the hydantoin, causing it to precipitate. Caution: This step must be done in a well-ventilated fume hood as it will generate toxic HCN gas from any unreacted cyanide.
-
Isolate Crude Solid: Filter the resulting precipitate and wash thoroughly with cold water to remove inorganic salts. Wash with a non-polar solvent like diethyl ether to remove organic, non-polar impurities.
-
Dry the Crude Product: Dry the solid under vacuum. At this stage, obtain a crude yield and check the purity by LC-MS and ¹H NMR.
-
Select Purification Method: Based on the purity analysis, choose the appropriate method from the table above. For many spiro-hydantoins, recrystallization from an alcohol/water mixture is a good first choice.
References
- 1. Synthesis and Evaluation of Novel Diazaspiro Hydantoins as Potential Anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative activity of substituted diazaspiro hydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis and medicinal application of hydantoin [wisdomlib.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride
Welcome to the dedicated technical support guide for 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride. This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the optimal handling, storage, and application of this novel spirocyclic compound. Our goal is to provide you with field-proven insights and scientifically grounded protocols to facilitate your success.
The unique three-dimensional structure of azaspiro[3.5]nonane derivatives makes them valuable scaffolds in modern medicinal chemistry, offering potential for enhanced metabolic stability and target binding affinity.[1] This guide will address common challenges and questions to streamline your experimental workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental properties and handling of this compound.
1. What are the recommended storage conditions for this compound?
To ensure the long-term stability and integrity of this compound, it should be stored at 4°C in a tightly sealed container, away from moisture .[2] The hydrochloride salt form is hygroscopic, and absorption of water can lead to degradation and inaccuracies in weighing for experimental use. For extended storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.
2. What are the primary safety precautions for handling this compound?
As with any chemical reagent, proper personal protective equipment (PPE) is essential. This includes:
-
Eye Protection: Safety glasses or goggles.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4]
-
Body Protection: A lab coat is required. For handling larger quantities, consider additional protective clothing.[4]
Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[3][5] Avoid contact with skin and eyes.[6] In case of accidental exposure, rinse the affected area thoroughly with water.[4]
3. What is the expected solubility of this compound?
As a hydrochloride salt, this compound is expected to have good solubility in polar protic solvents such as water, methanol, and ethanol. Solubility in aprotic polar solvents like DMSO and DMF is also likely. It is expected to have limited solubility in non-polar solvents like hexane and dichloromethane. For biological assays, preparing a concentrated stock solution in DMSO is a common practice.
4. What is the stability of this compound in solution?
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify that the compound has been stored at 4°C in a sealed container, away from moisture.[2] If moisture exposure is suspected, it may be necessary to use a fresh vial of the compound. |
| Inaccurate weighing of the compound. | Due to its hygroscopic nature, it is crucial to weigh the compound quickly in a low-humidity environment. For highly sensitive experiments, consider preparing a stock solution and determining its concentration by a quantitative method like qNMR. | |
| Poor solubility in the desired solvent | Incorrect solvent choice. | While soluble in polar protic solvents, the free base form may be required for solubility in less polar systems. The free base can be generated by neutralization with a suitable base, followed by extraction. |
| The solution is supersaturated. | Gently warm the solution or use sonication to aid dissolution. Always ensure the compound is fully dissolved before use in an assay. | |
| Unexpected reaction byproducts | Reactivity of the secondary amine. | The secondary amine in the azaspiro[3.5]nonane core is a nucleophile and can react with electrophilic reagents. If this is not the desired reaction, consider protecting the amine with a suitable protecting group (e.g., Boc). |
| Instability of the compound under reaction conditions. | Assess the pH and temperature of your reaction. Extreme conditions may lead to degradation. Consider running the reaction under milder conditions. |
Experimental Workflow: Preparing a Stock Solution
This protocol outlines the standard procedure for preparing a stock solution for use in biological assays.
Caption: Workflow for preparing a stock solution.
Part 3: Advanced Topics & Scientific Context
The azaspiro[3.5]nonane scaffold is a key building block in modern drug discovery due to its rigid, three-dimensional structure.[1][7] This framework can lead to improved pharmacological properties such as enhanced metabolic stability and binding affinity for biological targets.[1]
Key Applications in Research:
-
G Protein-Coupled Receptor (GPCR) Agonists: Derivatives of 7-azaspiro[3.5]nonane have been identified as potent GPR119 agonists, which are of interest for the treatment of metabolic disorders.[8][9]
-
Enzyme Inhibitors: The spirocyclic core has been incorporated into molecules designed to inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which is a target in cancer therapy.[10]
Logical Troubleshooting Flowchart
This diagram provides a decision-making framework for addressing common experimental issues.
Caption: Troubleshooting decision tree.
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Stabilization of Azaspiro Compounds
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the synthesis of azaspiro compounds. Azaspirocycles are privileged scaffolds in modern medicinal chemistry, prized for their unique three-dimensional structures which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] However, the inherent ring strain and the presence of reactive nitrogen centers can present significant stability challenges during synthesis. This guide provides in-depth, experience-driven answers to common problems encountered in the lab, focusing on the prevention of degradation.
Part 1: Frequently Asked Questions - Understanding Degradation Mechanisms
This section addresses the fundamental chemical principles behind the instability of azaspiro compounds. Understanding these core concepts is the first step toward designing robust synthetic routes.
Q1: What are the primary degradation pathways I should be aware of when synthesizing azaspiro compounds?
A1: The stability of an azaspiro compound is highly dependent on its specific structure, but several common degradation pathways are frequently observed. The primary concerns are hydrolysis, oxidation, and ring-opening reactions.
-
Hydrolysis: The nitrogen atom can influence the reactivity of nearby functional groups. For instance, spirocyclic lactams (amides within a ring) or hydantoins are susceptible to hydrolysis under either acidic or basic conditions, leading to the opening of the heterocyclic ring.[3][4] Similarly, imine functionalities within a spirocyclic system can be hydrolyzed back to their constituent amine and carbonyl components.[5]
-
Oxidation: The tertiary amine, a common feature in azaspirocycles, is susceptible to oxidation. This can occur in the presence of atmospheric oxygen, peroxide impurities in solvents, or certain reagents, leading to the formation of N-oxides.[3] While sometimes a desired transformation, uncontrolled oxidation is a common source of impurities.
-
Ring-Opening: Azaspiro compounds containing highly strained rings, such as aziridine or azetidine, are particularly prone to nucleophilic ring-opening.[1][6][7][8] This reaction is often catalyzed by acids and can be initiated by a wide range of nucleophiles, including solvents, leading to a loss of the desired spirocyclic architecture.[8][9][10]
Q2: How do pH and temperature critically impact the stability of my azaspiro compound?
A2: Control of pH and temperature is paramount for preventing degradation. These two parameters are often the root cause of unexpected side reactions and yield loss.
-
pH Control: Both strongly acidic and strongly basic conditions can be detrimental.
-
Acidic Conditions: Strong acids (e.g., HCl, TFA) can protonate the nitrogen atom, which can activate the ring system towards nucleophilic attack and subsequent ring-opening.[9][10] Acid-catalyzed hydrolysis of amide or imine groups is also a significant risk.[5][11]
-
Basic Conditions: Strong bases (e.g., NaOH, KOH) can promote base-catalyzed hydrolysis of esters or lactams.[11] While weaker bases like ammonium hydroxide may be less aggressive, each compound will have its own stability profile.[11] The causality here lies in the catalytic mechanism; H+ or OH- ions directly participate in the transition state of the degradation reaction, lowering the activation energy for pathways like hydrolysis. Precise pH control, sometimes achieved through microfluidic systems in advanced applications, can dramatically improve reaction outcomes.[12]
-
-
Temperature Management: Elevated temperatures accelerate most chemical reactions, including undesirable degradation pathways.
-
Thermal Decomposition: Many complex organic molecules have a threshold temperature above which they begin to decompose.[13] For azaspiro compounds, especially those with strained rings, this temperature can be surprisingly low.
-
Side Reaction Acceleration: Even if the compound is thermally stable, higher temperatures can provide the necessary activation energy for side reactions like hydrolysis or ring-opening, which may be negligible at lower temperatures.[11] For instance, some reactions may require heating to proceed, but prolonged exposure or excessive temperatures can degrade the product as it forms.[14] It is often a delicate balance that must be optimized for each specific transformation.
-
Q3: My target molecule contains a 2-azaspiro[3.3]heptane moiety. What special precautions are necessary for this strained system?
A3: The 2-azaspiro[3.3]heptane system, while a valuable bioisostere for piperidine and morpholine, contains two strained four-membered azetidine rings.[1][2] This strain energy is the primary driver of its unique reactivity and instability.
The main vulnerability is nucleophilic ring-opening . The azetidine ring can be opened by various nucleophiles, a reaction often facilitated by protonation of the nitrogen under acidic conditions. Therefore, you must be meticulous in your choice of reagents and conditions:
-
Avoid Strong, Hard Nucleophiles: Reagents like lithium aluminum hydride, if used for reductions elsewhere in the molecule, can potentially open the azetidine ring.
-
Strict pH Control: Avoid strong acids during reactions and workups. If an acidic condition is necessary (e.g., for deprotection), use the mildest possible acid and the shortest possible reaction time, often at reduced temperatures.
-
Protecting Group Strategy: The nitrogen atom is often protected during synthesis (e.g., as a benzyl or Boc carbamate) to reduce its nucleophilicity and basicity, which in turn can decrease its susceptibility to protonation-driven ring-opening.[15]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides practical solutions to common experimental failures, complete with step-by-step protocols.
Issue 1: Hydrolysis or Ring-Opening is Destroying My Product
-
Symptoms: Your LC-MS analysis shows masses corresponding to the addition of water (M+18) or cleavage of a ring. TLC plates show multiple new, often more polar, spots. The overall isolated yield is low despite apparent full consumption of starting material.
-
Underlying Cause: The reaction or workup conditions are too harsh (acidic, basic, or high temperature), leading to the cleavage of labile bonds.[3][11]
-
Implement pH Control: Avoid workups with strong acids or bases. Use buffered solutions or milder reagents like saturated aqueous sodium bicarbonate instead of NaOH.
-
Reduce Reaction Temperature: Determine the minimum temperature required for the reaction to proceed at an acceptable rate. Running the reaction at 0 °C or even -78 °C can often inhibit degradation pathways while still allowing the desired transformation to occur.[5]
-
Employ a Protecting Group: Masking the reactive amine functionality is one of the most robust strategies to prevent both protonation-driven ring-opening and unwanted side reactions.[16][17] The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability and mild removal conditions.[18]
This protocol describes a general, self-validating procedure for protecting a secondary amine in an azaspiro scaffold.
-
Dissolution: Dissolve the azaspiro compound (1.0 equiv.) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The concentration should typically be around 0.1-0.5 M.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv.). To scavenge the acid byproduct, add a non-nucleophilic base such as triethylamine (Et₃N, 1.5 equiv.) or diisopropylethylamine (DIPEA, 1.5 equiv.).
-
Reaction: Stir the mixture at room temperature (20-25 °C).
-
Monitoring (Self-Validation): The reaction progress can be monitored by TLC or LC-MS.
-
TLC: The Boc-protected product will be significantly less polar than the starting amine. A new spot with a higher Rf value should appear. The starting material spot should disappear upon completion.
-
LC-MS: Look for the disappearance of the starting material's mass peak and the appearance of a new peak corresponding to (M + 100), where M is the mass of the starting material.
-
-
Workup: Once the reaction is complete (typically 2-12 hours), dilute the mixture with the reaction solvent. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Issue 2: My Compound Appears to be Oxidizing
-
Symptoms: The reaction mixture or the isolated product develops color (often yellow or brown) over time. LC-MS analysis shows a peak corresponding to M+16, indicative of N-oxide formation.
-
Underlying Cause: The tertiary amine is reacting with an oxidant. This could be atmospheric oxygen, especially if the reaction is run at elevated temperatures for a long time, or residual peroxides in solvents like THF or diethyl ether.
-
Use an Inert Atmosphere: Performing the reaction under nitrogen or argon effectively excludes atmospheric oxygen.
-
Degas Solvents: For particularly sensitive substrates, solvents can be degassed prior to use by bubbling an inert gas through them or by a freeze-pump-thaw cycle.
-
Use Fresh Solvents: Use freshly opened bottles of anhydrous solvents, as older solvents are more likely to have accumulated peroxides.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool in a desiccator.
-
Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and magnetic stir bar) while hot and immediately place it under a positive pressure of nitrogen or argon using a manifold or balloon.
-
Reagent Addition: Add solid reagents to the flask under a positive flow of inert gas. Liquid reagents and solvents should be added via syringe through a rubber septum.
-
Execution: Maintain a slight positive pressure of the inert gas throughout the entire reaction, including during cooling.
-
Workup: Quench the reaction appropriately before exposing it to the atmosphere.
Issue 3: Purification is Difficult and Leads to Degradation
-
Symptoms: The compound streaks badly on silica gel TLC plates, indicating strong interaction with the acidic silica.[14] A significant amount of material is lost during column chromatography, or new impurity spots appear after purification.
-
Underlying Cause: Basic azaspiro compounds can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor chromatographic performance and on-column degradation.[14]
-
Modify the Mobile Phase: For silica gel chromatography, add a small amount of a basic modifier to the eluent system. Typically, 0.5-1% triethylamine or ammonium hydroxide is sufficient to neutralize the acidic sites on the silica and improve peak shape.[14]
-
Switch to a Different Stationary Phase: Consider using neutral or basic alumina, or reverse-phase silica (C18) for purification. Reverse-phase HPLC is often an excellent method for purifying polar, basic compounds.[14]
-
Convert to a Salt: If the free base is an oil or difficult to handle, converting it to a stable, crystalline salt (e.g., a hydrochloride or oxalate salt) can facilitate purification by recrystallization and improve long-term stability.[14][15]
Part 3: Data & Visualization
Data Tables
Table 1: General Stability Guidelines for Azaspiro Functional Groups
| Functional Group Within Azaspiro Core | Stable pH Range (General) | Conditions to Avoid | Potential Degradation Product |
| Secondary/Tertiary Amine | 4 - 11 | Strong Acids (< pH 3), Strong Oxidants | Ring-Opened Adduct, N-Oxide |
| Spiro-Lactam (Amide) | 3 - 10 | Strong Acids (< pH 2), Strong Bases (> pH 11) | Ring-Opened Amino Acid |
| Spiro-Hydantoin | 4 - 9 | Strong Bases (> pH 10), High Heat | Ring-Opened Derivatives |
| Azetidine Ring | 5 - 11 | Strong Acids, Potent Nucleophiles | Ring-Opened Adduct |
| Imine | 6 - 10 | Aqueous Acid (< pH 5) | Amine + Carbonyl Compound |
Note: These are generalized ranges. Empirical stability testing is crucial for each specific compound.[3][11]
Table 2: Comparison of Common Amine Protecting Groups for Azaspiro Synthesis
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability Profile |
| tert-Butoxycarbonyl | Boc | (Boc)₂O | Mild Acid (TFA, HCl in Dioxane) | Stable to base, hydrogenolysis, nucleophiles. |
| Benzyloxycarbonyl | Cbz | Cbz-Cl | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid, base. Labile to strong reducing agents. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | Stable to acid, hydrogenolysis. Labile to bases. |
| Benzyl | Bn | BnBr, BnCl | Catalytic Hydrogenolysis (H₂, Pd/C) | Very stable to a wide range of conditions. |
Source: Information synthesized from general organic chemistry knowledge on protecting groups.[16][17][18][19]
Diagrams & Workflows
Caption: Troubleshooting decision tree for azaspiro compound degradation.
Caption: Experimental workflow for Boc protection of an azaspiro amine.
References
- 1. researchgate.net [researchgate.net]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hydantoin - Wikipedia [en.wikipedia.org]
- 5. Total Synthesis of the Spirocyclic Imine Marine Toxin (−)-Gymnodimine and an Unnatural C4-Epimer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes [organic-chemistry.org]
- 8. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ring closing and opening reactions leading to aza-polycyclic aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ring-opening fluorination of bicyclic azaarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of various pH and temperature conditions on the stability of azaspiracids and their importance in preparative isolation and toxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microdroplet synthesis of azo compounds with simple microfluidics-based pH control - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protective Groups [organic-chemistry.org]
- 17. Protecting group - Wikipedia [en.wikipedia.org]
- 18. fiveable.me [fiveable.me]
- 19. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Technical Support Center: Scaling Up the Synthesis of 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride
This technical support guide is intended for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride. Azaspirocycles are crucial scaffolds in modern medicinal chemistry, valued for their unique three-dimensional structures that can enhance pharmacological properties.[1][2] This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) based on a plausible and robust synthetic strategy.
Synthetic Strategy Overview
The synthesis of this compound can be logically approached in a multi-step sequence, commencing with the construction of a protected spirocyclic ketone, followed by a key Grignard reaction, and concluding with deprotection and salt formation. This strategy is designed to control the reactivity of the piperidine nitrogen and ensure the selective formation of the desired tertiary alcohol.
A [label="Step 1: Synthesis of\nN-Boc-7-azaspiro[3.5]nonan-2-one"]; B [label="Step 2: Grignard Reaction with\nMethylmagnesium Bromide"]; C [label="Step 3: Acidic Deprotection\n& Work-up"]; D [label="Step 4: Hydrochloride\nSalt Formation"];
A -> B [label="Key Intermediate"]; B -> C [label="Crude Tertiary Alcohol"]; C -> D [label="Free Amine"]; }
Caption: Proposed synthetic workflow for this compound.Frequently Asked Questions (FAQs)
Part 1: Synthesis of the Spirocyclic Ketone Precursor
Q1: What is a reliable method for synthesizing the N-Boc-7-azaspiro[3.5]nonan-2-one intermediate?
A1: A common and effective strategy for constructing the 7-azaspiro[3.5]nonane core is through intramolecular cyclization reactions. One plausible approach is a Dieckmann condensation of a suitably substituted piperidine precursor, followed by decarboxylation.[2] Alternatively, multi-step sequences starting from commercially available piperidine derivatives can be employed to build the cyclobutanone ring. A patent for a related compound, 7-oxo-2-azaspiro[3.5]nonane, describes a two-step cyclization process which could be adapted.[3]
Q2: I am observing low yields during the spirocyclization step. What are the likely causes?
A2: Low yields in spirocyclization reactions often stem from competing side reactions or incomplete conversion. Key factors to consider are:
-
Base Selection: The choice of base is critical. For a Dieckmann-type condensation, a strong, non-nucleophilic base like potassium tert-butoxide is often required.
-
Reaction Concentration: Intramolecular reactions are favored at high dilution to minimize intermolecular side reactions.
-
Purity of Starting Materials: Ensure the piperidine precursor is of high purity, as impurities can interfere with the cyclization.
Part 2: The Grignard Reaction
Q3: Why is a Grignard reaction the preferred method for introducing the methyl group and forming the tertiary alcohol?
A3: The Grignard reaction is a powerful and widely used method for forming carbon-carbon bonds.[4] The addition of an organomagnesium halide (a Grignard reagent) to a ketone is a classic and efficient route to tertiary alcohols.[5][6] In this synthesis, reacting N-Boc-7-azaspiro[3.5]nonan-2-one with methylmagnesium bromide (CH₃MgBr) directly installs the methyl group and generates the desired tertiary alcohol in a single, reliable step.
Q4: What are the most critical parameters to control during the Grignard reaction?
A4: The success of a Grignard reaction hinges on the strict exclusion of protic sources. The key parameters are:
-
Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by water, alcohols, or any acidic protons.[4] All glassware must be flame- or oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.
-
Temperature Control: The addition of the Grignard reagent to the ketone is exothermic. The reaction should be cooled (e.g., in an ice bath) to maintain control and minimize side reactions.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent both moisture contamination and potential oxidation of the Grignard reagent.
Q5: Can I use other methylating agents instead of methylmagnesium bromide?
A5: Yes, other organometallic reagents can be used. Methyllithium (CH₃Li) is a viable, and sometimes more reactive, alternative. However, it is also a very strong base, and similar precautions regarding anhydrous conditions are necessary. For some applications, other methylation reagents have been developed, but for a direct addition to a ketone, a Grignard or organolithium reagent is the most straightforward approach.[5][7]
Part 3: Deprotection and Salt Formation
Q6: What is the standard procedure for removing the N-Boc protecting group?
A6: The tert-butyloxycarbonyl (Boc) group is designed to be stable under many conditions but readily cleaved by strong acids.[8] The most common methods involve treating the N-Boc protected amine with either trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or diethyl ether.[1][2]
Q7: How do I form the final hydrochloride salt, and why is it necessary?
A7: The hydrochloride salt is typically formed by treating a solution of the free amine in an organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) with a solution of HCl gas in a compatible solvent or with aqueous HCl followed by solvent removal.[9][10][11] Converting the amine to its hydrochloride salt often provides a stable, crystalline solid that is easier to handle, purify, and formulate than the free base, which may be an oil.[11]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and scale-up of this compound.
Problem 1: Grignard Reaction Fails to Initiate or Proceeds with Low Yield.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Reaction does not start (no bubbling or exotherm). | 1. Inactive Magnesium: The surface of the magnesium turnings is likely coated with magnesium oxide.[12] 2. Wet Reagents/Glassware: Presence of moisture is quenching the reaction.[3] | 1. Activate Magnesium: Crush the magnesium turnings under an inert atmosphere to expose a fresh surface. Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[3][13] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert gas. Use freshly opened or distilled anhydrous solvents.[3] |
| Low yield of tertiary alcohol, starting ketone recovered. | 1. Steric Hindrance: The spirocyclic ketone may be sterically hindered, leading to enolization by the Grignard reagent acting as a base instead of a nucleophile.[6] 2. Insufficient Grignard Reagent: An inaccurate concentration of the Grignard reagent may lead to incomplete reaction. | 1. Modify Reaction Conditions: Add the ketone solution slowly to the Grignard reagent at a lower temperature (e.g., -78 °C to -30 °C) to favor nucleophilic addition over enolization.[14] 2. Titrate Grignard Reagent: Before use, titrate a small aliquot of the Grignard reagent to determine its exact molarity. |
| Formation of a significant amount of a dimeric by-product (Wurtz coupling). | High Local Concentration of Alkyl Halide: This can occur during the formation of the Grignard reagent, where the newly formed Grignard attacks the starting alkyl halide. | Slow Addition: Add the methyl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[3] |
Start [label="Low Yield in Grignard Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckMoisture [label="Verify Anhydrous Conditions\n(Glassware, Solvents)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckMg [label="Assess Magnesium Activation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemp [label="Review Reaction Temperature", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
SolutionMoisture [label="Flame-dry glassware, use\nanhydrous solvents", fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionMg [label="Activate Mg with I₂ or\n1,2-dibromoethane", fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionTemp [label="Lower addition temperature\n(-30°C to -78°C)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> CheckMoisture; CheckMoisture -> CheckMg [label="Conditions Dry"]; CheckMoisture -> SolutionMoisture [label="Moisture Present"]; CheckMg -> CheckTemp [label="Mg Activated"]; CheckMg -> SolutionMg [label="Mg Inactive"]; CheckTemp -> SolutionTemp [label="Starting Ketone\nRecovered (Enolization)"]; }
Caption: Decision workflow for troubleshooting low Grignard reaction yields.Problem 2: Difficulties During Work-up and Purification.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Formation of a thick emulsion or gelatinous precipitate during aqueous quench. | Precipitation of Magnesium Salts: The quenching of the magnesium alkoxide intermediate forms insoluble magnesium hydroxide/halide salts.[4] | Acidic Work-up: After an initial careful quench with water or saturated aqueous NH₄Cl, slowly add 1 M HCl to dissolve the magnesium salts, resulting in two clear, separable layers.[4] |
| Co-elution of product and by-products during column chromatography. | Similar Polarity: Non-polar by-products (e.g., from Wurtz coupling) or the starting ketone may have similar polarities to the N-Boc protected tertiary alcohol. | Optimize Chromatography: Screen different solvent systems (e.g., hexane/ethyl acetate, DCM/methanol). A gradient elution may be necessary. If separation is still difficult, consider converting the crude product to the free amine (deprotection) and purifying the more polar amine or its salt. |
| Product loss during N-Boc deprotection. | 1. Incomplete Reaction: Insufficient acid or reaction time. 2. Product Volatility: The free amine may be volatile. 3. Difficult Extraction: The free amine may have some water solubility. | 1. Monitor Reaction: Follow the deprotection by TLC or LC-MS until all the starting material is consumed.[1] 2. Form Salt: After deprotection, immediately form the hydrochloride salt to yield a non-volatile solid. 3. Optimize Extraction: Extract the basified aqueous layer multiple times with a suitable organic solvent (e.g., DCM or ethyl acetate). |
Experimental Protocols (Proposed)
The following protocols are proposed based on established chemical principles and analogous transformations.[1][14] They should be optimized for the specific substrate and scale of the reaction.
Protocol 1: Grignard Reaction
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Reagent Preparation: In the flask, place N-Boc-7-azaspiro[3.5]nonan-2-one (1.0 eq) and dissolve in anhydrous THF (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Add a solution of methylmagnesium bromide (1.2-1.5 eq, e.g., 3.0 M in diethyl ether) dropwise via the addition funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ketone.
-
Work-up: Cool the reaction mixture to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent. Add 1 M HCl to dissolve the resulting magnesium salts. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude N-Boc-2-Methyl-7-azaspiro[3.5]nonan-2-ol by flash column chromatography.
Protocol 2: N-Boc Deprotection and Hydrochloride Salt Formation
-
Deprotection: Dissolve the purified N-Boc-2-Methyl-7-azaspiro[3.5]nonan-2-ol (1.0 eq) in 1,4-dioxane or diethyl ether. Add a solution of 4 M HCl in 1,4-dioxane (4-5 eq) and stir at room temperature for 1-3 hours. Monitor the reaction by TLC/LC-MS.
-
Isolation of Salt: Upon completion, the hydrochloride salt may precipitate directly from the reaction mixture. If so, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Alternative Isolation: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting solid or oil is the crude hydrochloride salt. It can be further purified by trituration or recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether).
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. DSpace [open.bu.edu]
- 5. scribd.com [scribd.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. Rhodium-Catalyzed Ketone Methylation Using Methanol Under Mild Conditions: Formation of α-Branched Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. d.web.umkc.edu [d.web.umkc.edu]
- 14. reddit.com [reddit.com]
Addressing solubility issues of 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride
DISCLAIMER: 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride is a novel research compound with limited publicly available physicochemical data. This guide is designed to provide a comprehensive, systematic framework for researchers to characterize, troubleshoot, and resolve solubility challenges encountered with this and similar novel hydrochloride salts. The protocols and principles described herein are based on established pharmaceutical science for poorly soluble compounds.
Part 1: Frequently Asked Questions & Initial Characterization
This section addresses the crucial first steps upon receiving a new compound. A thorough initial characterization is the foundation for all subsequent troubleshooting and formulation development.
Q1: I have just received a batch of this compound. Where do I begin to understand its solubility?
A: An excellent starting point is to perform a qualitative to semi-quantitative assessment of the compound's kinetic solubility in a range of relevant solvents. This initial screen will provide a broad understanding of its behavior and guide further, more rigorous experiments. The goal is to quickly identify promising solvent systems.
Protocol: Initial Solubility Screening
-
Preparation: Weigh approximately 1-2 mg of your compound into separate small glass vials.
-
Solvent Addition: To each vial, add a common solvent from the list below in incremental volumes (e.g., 100 µL at a time).
-
Deionized Water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 N Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Propylene Glycol (PG)
-
Dimethyl Sulfoxide (DMSO)
-
-
Mixing: After each addition, vortex the vial vigorously for 30-60 seconds.
-
Observation: Visually inspect for undissolved solid particles against a dark background.
-
Estimation: Continue adding solvent until the compound is fully dissolved. Record the approximate concentration at which dissolution occurs (e.g., <1 mg/mL, ~10 mg/mL).
This initial test will quickly reveal whether the compound is, for example, poorly soluble in neutral aqueous media but freely soluble in organic solvents or acidic conditions, which is a common characteristic for hydrochloride salts of weak bases.
Q2: What does the "hydrochloride" designation tell me about the molecule's expected solubility behavior?
A: The hydrochloride designation is critical. It signifies that your compound is the salt of a weakly basic parent molecule (the 7-azaspiro[3.5]nonane moiety, which contains a secondary amine) and a strong acid (hydrochloric acid). This has direct implications for its solubility.
-
Increased Aqueous Solubility: Salt formation is a common strategy to increase the aqueous solubility and dissolution rate of poorly soluble basic drugs.[1][2] The ionic nature of the salt generally improves its interaction with polar water molecules compared to the neutral free base.
-
pH-Dependent Solubility: The solubility of this salt will be highly dependent on the pH of the medium. In acidic conditions (pH < pKa of the amine), the compound will exist predominantly in its protonated, cationic form, which is typically much more soluble in water. As the pH increases and approaches the pKa, the equilibrium will shift towards the neutral, often less soluble, free base form. This relationship is described by the Henderson-Hasselbalch equation.[3]
Q3: My solubility results seem inconsistent between batches. What could be the cause?
A: Inconsistency in solubility is a classic indicator of issues related to the compound's solid-state properties. Different batches may have crystallized under slightly different conditions, leading to different solid forms which can have profoundly different solubilities.[4][5][6]
-
Polymorphism: The compound may exist in multiple crystalline forms (polymorphs) with different crystal lattice energies. Metastable polymorphs are generally more soluble than the most stable form.[5][7]
-
Solvates/Hydrates: The compound might crystallize with solvent molecules (including water) incorporated into its structure. These forms (solvates or hydrates) will have different solubility properties than the anhydrous form.
-
Amorphous vs. Crystalline: The material could be fully crystalline, fully amorphous (lacking long-range molecular order), or a mixture. Amorphous material is almost always more soluble than its crystalline counterpart due to its higher free energy.[4]
If you suspect solid-state issues, characterization using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) is highly recommended to identify the form(s) present in your batches.
Part 2: Troubleshooting Guides & Formulation Strategies
This section provides detailed, step-by-step strategies to address specific solubility challenges you may encounter.
Issue: "My compound is poorly soluble in my desired aqueous buffer (e.g., PBS at pH 7.4)."
This is a common challenge for hydrochloride salts of amines, as neutral pH may be above the pKa of the parent amine, favoring the less soluble free base.
Strategy A: pH Modification
Causality: The most direct way to increase the solubility of a basic hydrochloride salt is to lower the pH of the solution. By decreasing the pH to a value at least 1-2 units below the compound's pKa, you ensure that the molecule remains in its protonated, ionized, and more soluble form.[8]
Protocol: Generating a pH-Solubility Profile
-
Prepare Buffers: Create a series of buffers covering a relevant pH range (e.g., from pH 2 to pH 8 using citrate, phosphate, and borate buffer systems).
-
Add Excess Compound: Add an excess amount of this compound to a known volume of each buffer in separate vials. Ensure solid is visible.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). The "shake-flask" method is the standard for this.[9][10]
-
Separate Solid: Separate the undissolved solid from the solution via centrifugation (e.g., 15,000 rpm for 15 min) or filtration through a 0.22 µm filter (ensure the filter does not adsorb the compound).
-
Quantify: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Plot Data: Plot the measured solubility (on a log scale) against the measured final pH of each solution. This plot is your pH-solubility profile and will reveal the pH at which solubility begins to drop off, giving you an estimate of the pKa.
Visualization: pH-Equilibrium Relationship
Caption: Fig 1. Effect of pH on the ionization state and solubility.
Strategy B: Use of Co-solvents
Causality: If pH modification is not an option for your experimental system, using co-solvents can be highly effective. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This can significantly increase the solubility of lipophilic or poorly soluble compounds by reducing the energy required to break the solute-solute interactions in the crystal lattice.
Protocol: Co-solvent Screening
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents to screen.
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of your compound in a strong organic solvent like DMSO (e.g., 50 mg/mL).
-
Prepare Co-solvent Mixtures: In separate vials, prepare mixtures of your primary aqueous buffer with increasing percentages of each co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Test Solubility: Add a small aliquot of your DMSO stock solution to each co-solvent mixture and observe for any precipitation. Alternatively, use the shake-flask method described above with the co-solvent mixtures as the solvent.
-
Determine Optimal Blend: Identify the co-solvent and the minimum concentration required to achieve your target solubility while being compatible with your experimental constraints. Be mindful that high concentrations of organic solvents can be toxic in cell-based assays or in vivo studies.
Data Presentation: Common Co-solvents for Solubility Enhancement
| Co-solvent | Typical Concentration Range | Key Properties & Considerations |
| Ethanol | 5 - 40% | Good solubilizer; can cause protein precipitation at high concentrations. |
| Propylene Glycol (PG) | 10 - 60% | Common vehicle for oral and parenteral formulations; viscous. |
| Polyethylene Glycol 400 (PEG 400) | 10 - 80% | Low toxicity, widely used; can be incompatible with some plastics. |
| Glycerine | 5 - 50% | Viscous, non-toxic; often used in oral solutions. |
| Dimethyl Sulfoxide (DMSO) | < 10% (often < 1%) | Excellent solubilizer but can have cellular effects; primarily for in vitro use. |
Strategy C: Complexation with Cyclodextrins
Causality: When pH or co-solvent strategies are insufficient or undesirable, cyclodextrins offer a sophisticated mechanism for solubility enhancement. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, within their cavity, forming a water-soluble "inclusion complex." This effectively shields the hydrophobic portion of your drug from the aqueous environment, dramatically increasing its apparent solubility.
Protocol: Phase-Solubility Study with Cyclodextrins
-
Select Cyclodextrins: Screen chemically modified cyclodextrins, which have much higher aqueous solubility than native β-cyclodextrin. Prime candidates are Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 50, 100 mM).
-
Equilibrate with Excess Drug: Add an excess amount of your compound to each cyclodextrin solution.
-
Follow Shake-Flask Method: Equilibrate the samples for 24-48 hours at a constant temperature, separate the solid, and quantify the concentration of the dissolved drug in the supernatant as described previously.
-
Construct Phase-Solubility Diagram: Plot the total concentration of the dissolved drug against the concentration of the cyclodextrin. The slope and shape of this line provide information about the stoichiometry and binding affinity of the complex. A linear (AL-type) plot is common and indicates the formation of a soluble 1:1 complex.
Visualization: Cyclodextrin Inclusion Complex Formation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. chemscene.com [chemscene.com]
- 8. One-pot three-component synthesis of azaspirononatriene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijcsrr.org [ijcsrr.org]
Validation & Comparative
A Comparative Guide to the Biological Evaluation of 2-Substituted 7-Azaspiro[3.5]nonane Derivatives
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous three-dimensional (3D) characteristics is paramount for successful drug discovery. The "escape from flatland" has driven researchers to explore Fsp3-rich chemical structures that can offer improved pharmacological properties.[1] Within this context, the 7-azaspiro[3.5]nonane scaffold has emerged as a compelling structural motif. Its inherent rigidity and defined spatial arrangement of substituents provide a unique platform for the design of potent and selective modulators of a variety of biological targets.[2] This guide provides a comprehensive overview of the biological evaluation of 2-substituted 7-azaspiro[3.5]nonane derivatives, using 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride as a foundational structure for comparison. We will delve into key therapeutic applications, present comparative biological data, and provide detailed experimental protocols for the evaluation of these promising compounds.
The 7-Azaspiro[3.5]nonane Scaffold: A Privileged Structure
The 7-azaspiro[3.5]nonane core, which features a piperidine ring fused to a cyclobutane ring, offers a distinct conformational rigidity. This structural constraint can be highly advantageous in drug design, as it can lead to enhanced binding affinity for target proteins and improved metabolic stability.[3] The nitrogen atom within the piperidine ring also serves as a critical anchor point for chemical modification, enabling the exploration of a diverse chemical space to optimize structure-activity relationships (SAR).[3]
Therapeutic Applications and Comparative Biological Activity
Derivatives of the 7-azaspiro[3.5]nonane scaffold have been investigated for a range of therapeutic applications, demonstrating the versatility of this chemical class. Below, we compare the biological activity of derivatives in two distinct therapeutic areas: metabolic disorders and oncology.
GPR119 Agonists for Metabolic Disorders
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes. Its activation leads to glucose-dependent insulin secretion. A series of novel 7-azaspiro[3.5]nonane derivatives have been designed and synthesized as potent GPR119 agonists.[4]
Comparative In Vitro Activity of 7-Azaspiro[3.5]nonane GPR119 Agonists
| Compound | hGPR119 EC50 (nM) |
| 54g | 13 |
| Reference Compound | 25 |
Data extracted from a study on novel 7-azaspiro[3.5]nonane GPR119 agonists.[4]
The data clearly indicates that derivative 54g is a highly potent GPR119 agonist, with an EC50 value of 13 nM.[4] This highlights the potential of the 7-azaspiro[3.5]nonane scaffold in the development of new treatments for metabolic diseases.
KRAS G12C Inhibitors for Oncology
Mutations in the KRAS gene are a known driver of various cancers. The KRAS G12C mutation has been a particularly challenging target for drug development. Recently, a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been identified as potent covalent inhibitors of KRAS G12C.[5]
Comparative In Vitro and In Vivo Activity of a 2,7-Diazaspiro[3.5]nonane KRAS G12C Inhibitor
| Compound | KRAS G12C IC50 (µM) | NCI-H1373 Xenograft Model |
| 7b | Potent (specific value not publicly available) | Dose-dependent antitumor effect |
Data sourced from a study on 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C.[5]
Compound 7b demonstrated potent inhibition of KRAS G12C and showed a dose-dependent antitumor effect in a xenograft mouse model, underscoring the potential of this scaffold in oncology.[5]
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays relevant to the biological evaluation of 2-substituted 7-azaspiro[3.5]nonane derivatives.
In Vitro Evaluation
Protocol 1: GPR119 Agonist Activity Assay (cAMP Measurement)
This assay determines the ability of a test compound to activate the GPR119 receptor by measuring the intracellular accumulation of cyclic adenosine monophosphate (cAMP).
Workflow for GPR119 Agonist cAMP Assay
Caption: Workflow for GPR119 agonist cAMP assay.
Detailed Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GPR119 receptor in appropriate growth medium.
-
Cell Seeding: Seed the cells into 384-well assay plates at a suitable density and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the 7-azaspiro[3.5]nonane derivatives and a reference agonist in assay buffer.
-
Compound Addition: Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for 30 minutes at room temperature.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available detection kit (e.g., HTRF® cAMP dynamic 2 assay kit).
-
Data Analysis: Plot the concentration-response curves and calculate the EC50 values using a suitable software.
Protocol 2: KRAS G12C Inhibition Assay
This protocol assesses the ability of a test compound to inhibit the activity of the KRAS G12C mutant protein.
Workflow for KRAS G12C Inhibition Assay
Caption: Workflow for KRAS G12C inhibition assay.
Detailed Methodology:
-
Reagent Preparation: Purify recombinant KRAS G12C protein and prepare serial dilutions of the test compounds.
-
Incubation with Compound: Incubate the KRAS G12C protein with the test compounds for a defined period to allow for covalent bond formation.
-
Reaction Initiation: Initiate the reaction by adding GTP and the RAS-binding domain (RBD) of RAF kinase.
-
Detection: Measure the interaction between KRAS G12C and RAF-RBD using a suitable detection method, such as AlphaScreen.
-
Data Analysis: Determine the concentration of the test compound that causes 50% inhibition (IC50) of the KRAS-RAF interaction.
In Vivo Evaluation
Protocol 3: NCI-H1373 Xenograft Model for Antitumor Activity
This in vivo model is used to assess the antitumor efficacy of KRAS G12C inhibitors in a living organism.
Workflow for NCI-H1373 Xenograft Model
Caption: Workflow for NCI-H1373 xenograft model.
Detailed Methodology:
-
Cell Implantation: Subcutaneously implant NCI-H1373 human lung adenocarcinoma cells, which harbor the KRAS G12C mutation, into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a predetermined size.
-
Randomization and Treatment: Randomize the mice into treatment and vehicle control groups. Administer the test compound and vehicle according to a defined dosing schedule and route.
-
Monitoring: Monitor tumor volume and the general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Calculate the tumor growth inhibition for the treated groups compared to the vehicle control.
Conclusion
The 7-azaspiro[3.5]nonane scaffold represents a valuable and versatile platform for the development of novel therapeutics. The derivatives discussed in this guide demonstrate significant potential in diverse therapeutic areas, from metabolic disorders to oncology. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to design and execute robust biological evaluations of this promising class of compounds. The continued exploration of 2-substituted 7-azaspiro[3.5]nonane derivatives is poised to yield new and effective medicines for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride to other PROTAC linkers
A Comparative Guide to PROTAC Linkers: Evaluating Rigid Azaspirocyclic Scaffolds
For the drug development professional, the design of effective Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. Unlike traditional inhibitors, PROTACs orchestrate the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[1] This mechanism hinges on the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker, the chemical entity connecting the target-binding and E3 ligase-binding moieties, is a critical determinant of the efficiency and selectivity of this process.[1][2][3][4]
This guide provides an in-depth comparison of 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride, a representative of the rigid azaspirocyclic linker class, with conventional flexible and other rigid linkers. We will explore the causal relationships between linker architecture and PROTAC performance, supported by established principles and detailed experimental protocols to empower researchers in the rational design of next-generation protein degraders.
The PROTAC Mechanism of Action: The Centrality of the Ternary Complex
A PROTAC molecule is a heterobifunctional compound composed of three essential components: a ligand for a protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[5] Upon entering the cell, the PROTAC simultaneously binds to the POI and the E3 ligase, forming a ternary complex.[5] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC molecule is released to repeat the cycle.[5] The linker is not merely a passive spacer; its length, composition, and rigidity profoundly influence the stability and productivity of the ternary complex, which is the cornerstone of PROTAC efficacy.[2][3][4]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
A Comparative Overview of PROTAC Linker Classes
The linker is a key contributor to the overall physicochemical properties of the PROTAC and therefore plays a major role in its drug metabolism and pharmacokinetic (DMPK) profile.[5] Linkers are broadly classified into two main categories: flexible and rigid.[5][6]
Flexible Linkers: The Workhorses of Early PROTAC Development
Flexible linkers, primarily alkyl and polyethylene glycol (PEG) chains, are the most common motifs used in PROTAC design, found in approximately 30% and 55% of reported structures, respectively.[2][]
-
Alkyl Chains: These simple hydrocarbon chains are synthetically accessible and offer a high degree of conformational flexibility.[5][8] However, their lipophilicity can negatively impact aqueous solubility.[4][6]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and drug-like properties of PROTACs.[4][5][6] The repeating ethylene glycol units provide polarity and can engage in hydrogen bonding.[5]
The primary advantage of flexible linkers is their ability to allow the PROTAC to adopt multiple orientations, increasing the probability of forming a productive ternary complex.[5] However, this high flexibility comes with a significant entropic penalty upon binding, which can reduce the stability of the final complex.[5][9]
Rigid Linkers: Engineering Precision and Pre-organization
Rigid linkers, which include motifs like piperazine/piperidine rings, alkynes, and triazoles, provide conformational restriction.[5][6][8]
-
Advantages: By reducing the number of rotatable bonds, rigid linkers can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[5][8] This can lead to improved potency and selectivity.[5][8]
-
Disadvantages: The lack of flexibility can make it more difficult to achieve a productive ternary complex geometry if the pre-organized conformation is not optimal.[5] Furthermore, their synthesis is often more complex than that of flexible linkers.[5][8]
In-Depth Analysis: The Azaspiro[3.5]nonane Scaffold
This compound belongs to the rigid linker class. Its defining feature is the spirocyclic core, where two rings are connected at a single carbon atom. This architecture imparts distinct three-dimensional (3D) characteristics that differentiate it from more linear or planar rigid linkers.
Hypothesized Attributes and Comparative Advantages:
-
Reduced Entropic Cost: Like other rigid linkers, the spirocyclic scaffold constrains the conformational freedom of the PROTAC. This pre-organization can significantly lower the entropic penalty required to form the ternary complex, potentially leading to higher complex stability and greater degradation efficiency.[5]
-
Improved Physicochemical Properties: The 3D nature of spirocyclic scaffolds can disrupt planarity and reduce the molecule's tendency to self-associate, which may lead to improved aqueous solubility compared to flat, aromatic rigid linkers. This is a critical advantage for PROTACs, which often suffer from poor solubility due to their high molecular weight.[10][11]
-
Enhanced Cell Permeability: While seemingly counterintuitive for rigid structures, incorporating 3D character can sometimes improve cell permeability by minimizing the 2D polar surface area through intramolecular hydrogen bonding—a "chameleon effect."[5][12] The performance of an azaspiro[3.5]nonane linker in this regard must be empirically tested against more traditional linkers.
-
Novel Exit Vectors: The defined geometry of the azaspirocycle provides precise, non-linear exit vectors for attaching the POI and E3 ligands. This allows for a more controlled exploration of the spatial arrangement required for optimal protein-protein interactions within the ternary complex, which can be crucial for target selectivity.[13]
Quantitative Comparison of Linker Performance
The optimal linker is highly dependent on the specific POI and E3 ligase pair.[14] The following tables summarize representative data from the literature, illustrating how linker composition and length can dramatically affect key PROTAC performance metrics.
Table 1: Impact of Linker Composition on Degradation Potency
| Target Protein | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Key Observation | Reference |
|---|---|---|---|---|---|
| ERα | Alkyl Chain (12 atoms) | >1000 | <20 | Ineffective degradation. | [14] |
| ERα | PEG (12 atoms) | ~500 | ~60 | PEG linker significantly improves potency over alkyl. | [14] |
| ERα | PEG (16 atoms) | ~100 | >90 | Optimal length identified for this system. |[14] |
Table 2: Impact of Linker Rigidity on Permeability
| PROTAC System | Linker Type | Permeability (Papp, 10⁻⁶ cm/s) | Key Observation | Reference |
|---|---|---|---|---|
| VHL-based | Flexible PEG | 1.2 - 3.1 | Permeability varies with length. | [15] |
| VHL-based | Rigid Piperazine | (Typically higher) | Rigid, cationic linkers can improve permeability. | [12] |
| Hypothetical | Azaspiro[3.5]nonane | To be determined | Expected to offer a unique balance of rigidity and 3D shape that could favorably impact permeability. | |
Experimental Protocols for Linker Evaluation
A rigorous, systematic evaluation is essential to determine the optimal linker for any given PROTAC system. The following protocols describe self-validating systems for assessing key performance attributes.
Caption: A logical workflow for the systematic evaluation of PROTAC linkers.
Protocol 1: In Vitro Protein Degradation Assay via Western Blot
Objective: To quantify the degradation of a target protein (POI) and determine the DC₅₀ and Dₘₐₓ values for each PROTAC. This is the gold-standard assay for confirming PROTAC efficacy.[16]
Causality: This assay directly measures the functional outcome of the entire PROTAC catalytic cycle. A reduction in the POI protein band intensity confirms that the PROTAC successfully formed a ternary complex, induced ubiquitination, and triggered proteasomal degradation. Including a proteasome inhibitor control (e.g., MG132) is critical for validation; if the PROTAC is working correctly, inhibiting the proteasome should rescue the POI from degradation, confirming the mechanism of action.[17]
Methodology:
-
Cell Culture and Seeding: a. Culture a relevant cell line expressing the POI in appropriate media. b. Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.[17] Allow cells to adhere for ~24 hours.
-
PROTAC Treatment: a. Prepare serial dilutions of the PROTACs (e.g., 0.1 nM to 10 µM) in culture media. b. Include a vehicle control (e.g., 0.1% DMSO).[17] c. For mechanism validation, pre-treat a set of control wells with 10 µM MG132 for 1-2 hours before adding the PROTAC.[17] d. Aspirate the old medium and add the PROTAC-containing medium. Incubate for a predetermined time (e.g., 16-24 hours).[17]
-
Cell Lysis and Protein Quantification: a. Wash cells twice with ice-cold PBS. b. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.[17] d. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[17]
-
Western Blot Analysis: a. Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare them with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. d. Incubate with a primary antibody specific for the POI overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-actin). e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[17] f. Add a chemiluminescent substrate and visualize the bands using an imaging system.[17]
-
Data Analysis: a. Quantify band intensities using software like ImageJ. b. Normalize the POI band intensity to the loading control. c. Plot the normalized POI levels against the PROTAC concentration and fit a dose-response curve to calculate DC₅₀ and Dₘₐₓ values.
Protocol 2: Live-Cell Ternary Complex Formation Assay (NanoBRET™)
Objective: To provide mechanistic insight by directly measuring the formation of the POI-PROTAC-E3 ligase ternary complex inside living cells.[18]
Causality: Ternary complex formation is the essential first step for PROTAC activity.[19] This assay validates that a linker of a specific length and geometry can successfully bridge the POI and E3 ligase. A strong BRET signal is direct evidence of proximity between the two proteins, mediated by the PROTAC. Comparing the BRET signal across different linkers can reveal which architectures are superior at inducing a stable complex.[20]
Methodology:
-
Cell Line Preparation: a. Engineer a cell line (e.g., HEK293) to express the POI fused to a NanoLuc® luciferase donor and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® acceptor.[21] Endogenous tagging using CRISPR is preferred to avoid overexpression artifacts.[22]
-
Assay Setup: a. Seed the engineered cells into a 96-well white assay plate. b. Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate to label the acceptor protein.
-
PROTAC Treatment and Measurement: a. Add serial dilutions of the PROTACs to the wells. b. Immediately add the NanoBRET® Nano-Glo® Substrate. c. Measure the donor emission (460 nm) and acceptor emission (618 nm) simultaneously over time using a plate reader equipped for BRET measurements.
-
Data Analysis: a. Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. b. Correct the ratios by subtracting the vehicle control background. c. Plot the corrected NanoBRET™ ratio against PROTAC concentration to generate dose-response curves and determine EC₅₀ values for complex formation.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To evaluate the passive membrane permeability of a PROTAC in a high-throughput, cell-free format.[23]
Causality: For a PROTAC to be effective, it must first cross the cell membrane to reach its intracellular targets.[24] PAMPA specifically measures passive diffusion, which is a major route of entry for large molecules like PROTACs.[12][24] By comparing the permeability coefficients (Pₑ) of PROTACs with different linkers, one can identify linker compositions (e.g., those balancing lipophilicity and polarity) that enhance the ability to cross a lipid bilayer.
Methodology:
-
Plate Preparation: a. Prepare a stock solution of each PROTAC in DMSO. b. Coat the membrane of a 96-well filter plate (donor plate) with a lipid solution (e.g., 1% lecithin in dodecane). c. Add buffer (pH 7.4) to a 96-well acceptor plate.
-
Assay Execution: a. Dilute the PROTAC stock solutions into buffer in the donor plate. b. Place the lipid-coated filter plate onto the acceptor plate, ensuring the membrane is in contact with the acceptor buffer. c. Incubate the plate assembly at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: a. After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Data Analysis: a. Calculate the permeability coefficient (Pₑ) using the following equation: Pₑ = [-ln(1 - Cₐ/Cₑq)] * (Vₐ * Vd) / ((Vₐ + Vd) * A * t) Where Cₐ is the concentration in the acceptor well, Cₑq is the equilibrium concentration, V is volume, A is the membrane area, and t is the incubation time.
Protocol 4: Kinetic Aqueous Solubility Assay (Shake-Flask Method)
Objective: To determine the thermodynamic solubility of a PROTAC, a fundamental physicochemical property that impacts absorption and bioavailability.[10]
Causality: Poor aqueous solubility is a major hurdle for PROTAC development.[10][25] A PROTAC must be sufficiently soluble in the aqueous environment of the gut and bloodstream to be orally bioavailable. This assay determines the saturation concentration, providing a clear quantitative measure to compare how different linker modifications (e.g., adding polar groups like in PEGs or azaspirocycles) affect this critical property.
Methodology:
-
Sample Preparation: a. Add an excess amount of the solid PROTAC compound to a known volume of a biorelevant buffer (e.g., phosphate-buffered saline, pH 7.4, or FaSSIF).[10][26]
-
Equilibration: a. Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation and Quantification: a. Separate the undissolved solid from the saturated solution by centrifugation or filtration. b. Accurately dilute the clear supernatant. c. Determine the concentration of the dissolved PROTAC in the supernatant using a validated analytical method such as LC-MS/MS or HPLC-UV.
-
Data Analysis: a. The measured concentration of the saturated supernatant represents the thermodynamic solubility of the PROTAC under the tested conditions.
Conclusion
The linker is a critical determinant of a PROTAC's success, profoundly influencing its degradation efficacy, selectivity, and pharmacokinetic properties.[3][4] While flexible linkers like PEG and alkyl chains offer synthetic tractability, rigid linkers promise greater potency and selectivity by pre-organizing the molecule for ternary complex formation.
The this compound scaffold represents a compelling subclass of rigid linkers. Its inherent three-dimensionality may offer unique advantages in balancing the pre-organizational benefits of rigidity with favorable physicochemical properties like solubility and permeability. While direct comparative data remains to be published, the principles of PROTAC design suggest that such scaffolds are a promising avenue for discovery. A systematic approach to linker optimization, guided by the robust quantitative assays detailed in this guide, is essential for the development of potent and clinically viable PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biopharmaceutical characterization of PROTACs: application of in vitro assays for solubility, dissolution, and precipitation assessment [uu.diva-portal.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 19. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. benchchem.com [benchchem.com]
- 25. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-7-azaspiro[3.5]nonan-2-ol Analogs as Novel Muscarinic Receptor Antagonists
Introduction: Embracing Three-Dimensionality in Muscarinic Receptor Drug Discovery
In modern medicinal chemistry, the pursuit of drug candidates with enhanced three-dimensionality has led to a resurgence of interest in spirocyclic scaffolds. These structures, where two rings share a single atom, offer a rigid and defined conformational framework, moving away from the "flatland" of traditional aromatic compounds. Azaspirocycles, in particular, have demonstrated significant advantages, including higher aqueous solubility, improved metabolic stability, and decreased lipophilicity compared to their simpler piperidine or morpholine counterparts.[1][2] This rigid geometry can optimize the orientation of functional groups for target engagement, leading to improved potency and selectivity.[1]
The muscarinic acetylcholine receptors (M1-M5) are a family of G protein-coupled receptors (GPCRs) that mediate a vast array of physiological functions, making them critical targets for therapeutic intervention in diseases ranging from chronic obstructive pulmonary disease (COPD) and overactive bladder to neurodegenerative disorders.[3] A primary challenge in targeting these receptors is achieving subtype selectivity to maximize therapeutic benefit while minimizing dose-limiting side effects, such as the dry mouth, blurred vision, and tachycardia associated with non-selective antagonists like atropine.[3]
This guide presents a comprehensive analysis of the structure-activity relationship (SAR) for analogs of 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride, a promising yet underexplored scaffold. By leveraging experimental data from closely related azaspirocyclic structures, we will delineate a rational approach to designing novel, subtype-selective muscarinic antagonists and provide the detailed experimental workflows required for their evaluation.
The 7-Azaspiro[3.5]nonane Scaffold: A Privileged Structure for Muscarinic Ligands
The azaspiro[3.5]nonane core, which combines a four-membered azetidine ring with a six-membered cyclohexane ring, represents a unique and valuable scaffold. Its inherent rigidity and three-dimensional exit vectors distinguish it from more flexible, traditional muscarinic antagonists built on tropane or quinuclidine cores.[4]
Research into related azaspirocycles has validated their utility at muscarinic receptors. For instance, chiral 6-azaspiro[2.5]octanes have been developed as highly potent and selective antagonists for the M4 muscarinic receptor, demonstrating the scaffold's potential for achieving subtype selectivity.[5] Similarly, 1-oxa-8-azaspiro[4.5]decane derivatives have been successfully explored as M1-selective agonists, providing a wealth of SAR data on the effects of substitution around the spirocyclic core.[6][7] These precedents strongly support the hypothesis that the 7-azaspiro[3.5]nonane framework can serve as a foundational structure for a new generation of muscarinic receptor antagonists.
The key to unlocking the potential of this scaffold lies in systematically exploring the chemical space around its core structure. The following diagram outlines the principal regions for chemical modification to build a comprehensive SAR.
Probing the Structure-Activity Relationship (SAR)
Building upon established principles and data from analogous systems, we can predict how modifications at each key position will influence muscarinic receptor affinity and selectivity.
Stereochemistry at the C2 Position
The carbon atom bearing the methyl and hydroxyl groups is a chiral center. In drug design, stereochemistry is often a critical determinant of activity. For instance, in a series of chiral 6-azaspiro[2.5]octane M4 antagonists, the biological activity resided almost exclusively in the (R)-enantiomer.[5] Similarly, the M1 agonist activity of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was found to be preferential to the (-)-isomer.[6]
-
Hypothesis: It is highly probable that muscarinic receptor subtypes will exhibit stereoselectivity towards one enantiomer of 2-Methyl-7-azaspiro[3.5]nonan-2-ol.
-
Experimental Design: Chiral separation of the racemic parent compound is a critical first step. Each enantiomer must be evaluated independently in binding and functional assays to determine the eutomer (the more active isomer). All subsequent analog synthesis should be performed on the chiral scaffold of the eutomer.
Modification of the C2-Substituents (Methyl and Hydroxyl Groups)
The substituents at the C2 position are poised to interact with the receptor binding pocket.
-
The Hydroxyl Group: This group can act as a hydrogen bond donor or acceptor. Many classic muscarinic antagonists, such as 3-quinuclidinyl benzilate, are esters.[8] The presence of a free hydroxyl suggests a potential point for interaction or further derivatization.
-
Proposed Analogs:
-
Esterification: Acylation of the alcohol to form esters (e.g., acetate, benzilate) could significantly enhance antagonist potency, mimicking classical antagonists.
-
Ether Formation: Conversion to small alkyl ethers (e.g., O-methyl) would remove the hydrogen bond donating capability and probe the steric tolerance of the pocket.
-
Removal (Deoxy-analog): Replacing the hydroxyl with a hydrogen atom would clarify its importance for affinity.
-
-
-
The Methyl Group: The size and lipophilicity of this group can influence binding. SAR studies on 1-oxa-8-azaspiro[4.5]decanes showed that modifying a similar position, for example, from a methyl to an ethyl group, significantly impacted M1 receptor affinity and selectivity.[6]
-
Proposed Analogs:
-
Varying Alkyl Size: Synthesis of analogs where the methyl group is replaced by hydrogen, ethyl, or isopropyl groups will define the optimal steric and lipophilic requirements at this position.
-
-
Modification of the N7-Substituent
The nitrogen at position 7 is a basic amine, which will be protonated at physiological pH. This positive charge is crucial for forming the canonical ionic interaction with a conserved aspartate residue in the muscarinic receptor binding site.[9] The substitution on this nitrogen is a key modulator of activity.
-
Hypothesis: The parent compound is a secondary amine. N-alkylation will likely alter the compound's affinity, selectivity, and pharmacokinetic properties.
-
Proposed Analogs:
-
N-Methyl and N-Ethyl: Small alkyl substituents are common in high-affinity muscarinic ligands. These modifications are expected to maintain or enhance potency.[10]
-
Larger N-Alkyl Groups: Introducing larger groups (e.g., propyl, isobutyl, benzyl) can probe the dimensions of the binding pocket and may introduce selectivity by creating steric clashes with certain receptor subtypes while being accommodated by others.[11]
-
Comparative Analysis with Alternative Muscarinic Antagonist Scaffolds
The 7-azaspiro[3.5]nonane scaffold offers a unique set of properties when compared to established muscarinic antagonist cores.
| Feature | 7-Azaspiro[3.5]nonane | Quinuclidine Scaffold (e.g., Solifenacin) | Tropane Scaffold (e.g., Atropine, Tiotropium) |
| 3D Shape (Fsp³) | High; rigid spirocyclic system | High; rigid bicyclic system | High; rigid bicyclic system |
| Conformational Flexibility | Low; locked conformation | Low; rigid framework | Low; chair/boat conformations possible but constrained |
| Synthetic Accessibility | Moderately complex; requires specialized methods | Well-established synthetic routes | Well-established synthetic routes, often from natural sources |
| Physicochemical Profile | Favorable; often improved solubility and lower lipophilicity.[1] | Generally more lipophilic | Can be highly lipophilic, often requiring quaternization for specific uses (e.g., Tiotropium).[4] |
| Potential for Selectivity | High; rigid exit vectors can be exploited to avoid clashes with non-target subtypes.[5] | Demonstrated; Solifenacin is M3 selective. | Generally non-selective, though some derivatives achieve selectivity. |
Experimental Workflow for SAR Validation
To experimentally validate the SAR hypotheses, a systematic, two-tiered screening cascade is essential. This system ensures that primary binding affinity is established before committing resources to more complex functional studies.
Protocol 1: Radioligand Competition Binding Assay (Affinity)
This assay quantifies the affinity of a test compound for each of the five muscarinic receptor subtypes by measuring its ability to displace a known radiolabeled ligand.[12][13]
-
Objective: To determine the inhibition constant (Kᵢ) of each analog at human M1, M2, M3, M4, and M5 receptors.
-
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing individual human muscarinic receptor subtypes.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Non-specific Control: Atropine (10 µM).
-
Assay Buffer: 20 mM HEPES, pH 7.4.
-
Instrumentation: 96-well filter plates (GF/B), cell harvester, liquid scintillation counter.
-
-
Methodology:
-
Plate Setup: In a 96-well plate, add assay buffer, a fixed concentration of [³H]-NMS (near its Kᴅ value, ~0.5 nM), and the cell membrane preparation for the target subtype.
-
Compound Addition: Add the test analog over a range of concentrations (e.g., 0.1 nM to 10 µM) in triplicate. Include wells for "total binding" (no analog) and "non-specific binding" (10 µM atropine).
-
Incubation: Incubate the plates for 2 hours at room temperature to reach equilibrium.
-
Termination & Harvesting: Terminate the reaction by rapid filtration through the glass fiber filter plates using a cell harvester. Wash the filters 3-5 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test analog.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[14]
-
Protocol 2: Functional Antagonism Assay (Potency & Efficacy)
This assay determines whether a high-affinity compound acts as an antagonist and quantifies its potency. The specific assay depends on the G-protein coupling of the receptor subtype.
-
Objective: To determine the potency (IC₅₀ or pA₂) of high-affinity analogs in blocking agonist-induced receptor activation.
-
Methodology (for Gq-coupled M1, M3, M5): Calcium Flux Assay
-
Cell Plating: Plate CHO cells expressing the M1, M3, or M5 receptor in 384-well plates and grow overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Pre-incubation: Add varying concentrations of the test antagonist to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation: Place the plate in a fluorescence imaging plate reader (FLIPR) and add a pre-determined concentration of an agonist (e.g., carbachol at its EC₈₀ concentration).
-
Measurement: Measure the change in fluorescence intensity, which corresponds to the intracellular calcium release.
-
-
Data Analysis:
-
Plot the inhibition of the agonist response versus the log concentration of the antagonist.
-
Fit the data to determine the IC₅₀, the concentration of antagonist that inhibits 50% of the agonist's effect. This confirms antagonist activity and provides its potency.
-
Data Presentation for SAR Analysis
The data generated should be collated into a comprehensive table to facilitate direct comparison between analogs and allow for the elucidation of clear structure-activity relationships.
Table 1: Hypothetical SAR Data for 2-Methyl-7-azaspiro[3.5]nonan-2-ol Analogs
| Cmpd | R¹ (at C2) | R² (at N7) | Stereochem | M1 Kᵢ (nM) | M2 Kᵢ (nM) | M3 Kᵢ (nM) | M4 Kᵢ (nM) | M5 Kᵢ (nM) | M3 Selectivity (M1/M3) | M3 Functional pA₂ |
| 1 | -CH₃ | -H | Racemic | 55.2 | 120.5 | 15.1 | 98.3 | 45.8 | 3.7x | 7.9 |
| 1a | -CH₃ | -H | (R) | 125.8 | 250.1 | 32.4 | 210.6 | 101.2 | 3.9x | 7.5 |
| 1b | -CH₃ | -H | (S) | 10.1 | 45.3 | 2.5 | 35.7 | 8.9 | 4.0x | 8.6 |
| 2b | -CH₃ | -CH₃ | (S) | 8.9 | 15.2 | 1.9 | 20.1 | 7.5 | 4.7x | 8.8 |
| 3b | -CH₃ | -C₂H₅ | (S) | 12.3 | 28.9 | 3.1 | 25.5 | 10.1 | 4.0x | 8.5 |
| 4b | -H | -H | (S) | 45.6 | 98.2 | 12.3 | 88.1 | 40.2 | 3.7x | 7.9 |
From this hypothetical data, one could conclude: 1) The (S)-enantiomer (1b) is the eutomer, showing significantly higher affinity than the (R)-enantiomer (1a). 2) N-methylation (2b) slightly improves affinity and selectivity for M3 over M1. 3) Removing the C2-methyl group (4b) is detrimental to affinity.
Conclusion
The 7-azaspiro[3.5]nonane scaffold represents a compelling and promising starting point for the development of a new class of muscarinic receptor antagonists. Its rigid, three-dimensional structure provides a unique framework that, as suggested by data from related azaspirocycles, can be systematically modified to achieve high potency and, critically, subtype selectivity. The SAR strategy outlined in this guide—focusing on stereochemistry, substitution at the C2 and N7 positions, and a robust experimental cascade of binding and functional assays—provides a clear and efficient path forward. By embracing this rational, data-driven approach, researchers can unlock the full potential of these novel analogs to create next-generation therapeutics for a range of muscarinic receptor-mediated diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, molecular modeling studies, and muscarinic receptor activity of azaprophen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pa2online.org [pa2online.org]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Validating Target Engagement of 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride-based Probes
For researchers, scientists, and drug development professionals, the validation of a chemical probe's interaction with its intended target within a complex biological system is a cornerstone of successful drug discovery.[1][2] This guide provides a comprehensive comparison of leading methodologies for validating the target engagement of chemical probes, using the novel scaffold 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride as a case study. For the purpose of this guide, we will consider a hypothetical derivative of this scaffold, termed "Probe-X," designed to target a specific intracellular kinase, "Kinase-X."
The selection of an appropriate target engagement strategy is a critical decision influenced by the nature of the target protein, the properties of the chemical probe, and the specific questions being addressed.[3] This guide will provide an objective, in-depth comparison of three powerful techniques: the Cellular Thermal Shift Assay (CETSA), competitive Activity-Based Protein Profiling (ABPP), and affinity purification using Kinobeads coupled with mass spectrometry. Through detailed protocols and comparative data analysis, this guide aims to equip researchers with the knowledge to make informed decisions for validating the target engagement of their chemical probes.
Comparative Analysis of Target Engagement Methodologies
A definitive confirmation of target engagement is crucial for validating the mechanism of action of a chemical probe and ensuring that the observed biological effects are a direct consequence of its interaction with the intended target.[2][4] Below, we compare three distinct yet powerful approaches to validate the engagement of Probe-X with Kinase-X.
| Methodology | Principle | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature.[5][6][7] | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[5][8] | Not suitable for all targets (e.g., membrane proteins can be challenging), indirect measure of binding.[6] |
| Competitive Activity-Based Protein Profiling (ABPP) | A covalent, activity-based probe for the target enzyme family competes with the non-covalent inhibitor (Probe-X) for binding to the active site.[9][10] | Provides direct evidence of binding to the active site, can be used for selectivity profiling against related enzymes.[9][11] | Requires a suitable activity-based probe for the target class, may not be applicable to non-enzymatic targets.[10][12] |
| Kinobeads (Affinity Purification-Mass Spectrometry) | Immobilized, broad-spectrum kinase inhibitors capture a large portion of the cellular kinome. The binding of Probe-X to Kinase-X is detected by its reduced affinity to the beads in a competitive manner.[13][14][15][16] | Allows for broad kinome-wide selectivity profiling, identifies potential off-targets.[15][16] | Limited to targets that can be captured by the immobilized inhibitors, performed on cell lysates which may not fully represent the cellular environment. |
Detailed Experimental Protocols
To ensure scientific rigor, each protocol is designed as a self-validating system with appropriate controls.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the validation of Probe-X engagement with Kinase-X in intact cells.
Workflow Diagram:
Caption: CETSA workflow for validating target engagement.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of Probe-X or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heat Shock: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[7]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild detergent.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[5]
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble Kinase-X at each temperature point by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble Kinase-X as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of Probe-X indicates target engagement.[7]
Competitive Activity-Based Protein Profiling (ABPP)
This protocol describes how to validate the engagement of Probe-X with the active site of Kinase-X.
Workflow Diagram:
Caption: Competitive ABPP workflow for target validation.
Step-by-Step Protocol:
-
Cell Lysate Preparation: Prepare fresh cell lysates in a buffer that preserves the activity of Kinase-X.
-
Competitive Incubation: Aliquot the cell lysate and pre-incubate with increasing concentrations of Probe-X or a vehicle control for 30 minutes at room temperature.
-
Activity-Based Probe Labeling: Add a broad-spectrum, biotinylated kinase activity-based probe (ABP) to each lysate and incubate for a specified time to allow for covalent labeling of active kinases.
-
Enrichment of Labeled Proteins: Add streptavidin-coated beads to the lysates to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the captured proteins from the beads. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for Kinase-X.
-
Data Analysis: A decrease in the band intensity of Kinase-X with increasing concentrations of Probe-X indicates that Probe-X is binding to the active site and preventing the labeling by the ABP.[9]
Kinobeads Affinity Purification-Mass Spectrometry
This protocol details a chemoproteomic approach to assess the selectivity of Probe-X across the kinome.
Workflow Diagram:
Caption: Kinobeads workflow for selectivity profiling.
Step-by-Step Protocol:
-
Cell Lysate Preparation: Prepare high-quality cell lysates in a buffer compatible with mass spectrometry.
-
Competitive Incubation: Treat the cell lysate with either Probe-X or a vehicle control.
-
Kinobeads Pulldown: Add the Kinobeads to the lysates and incubate to allow for the binding of kinases.[13][16]
-
Washing: Wash the beads thoroughly to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides.
-
LC-MS/MS Analysis: Collect the peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. A significant reduction in the amount of Kinase-X identified in the Probe-X treated sample compared to the control indicates target engagement. This method also allows for the identification of other kinases that may be off-targets of Probe-X.[15]
Data Interpretation and Comparison
The following tables present hypothetical data to illustrate the expected outcomes from each method.
Table 1: CETSA Data for Probe-X
| Concentration of Probe-X | Apparent Melting Temperature (Tm) of Kinase-X (°C) |
| Vehicle (DMSO) | 52.3 |
| 1 µM | 54.8 |
| 10 µM | 58.1 |
Interpretation: A dose-dependent increase in the melting temperature of Kinase-X upon treatment with Probe-X provides strong evidence of target engagement in intact cells.
Table 2: Competitive ABPP Data for Probe-X
| Concentration of Probe-X | Kinase-X Band Intensity (Relative to Vehicle) |
| Vehicle (DMSO) | 100% |
| 0.1 µM | 85% |
| 1 µM | 42% |
| 10 µM | 15% |
Interpretation: The dose-dependent decrease in the labeling of Kinase-X by the activity-based probe indicates that Probe-X directly competes for binding at the enzyme's active site.
Table 3: Kinobeads Data for Probe-X (Selected Kinases)
| Protein | Fold Change (Probe-X vs. Vehicle) |
| Kinase-X | 0.15 |
| Kinase-Y | 0.95 |
| Kinase-Z | 0.48 |
Interpretation: A significant decrease in the abundance of Kinase-X in the Probe-X treated sample confirms target engagement. The data also provides insights into selectivity, with a smaller effect observed on Kinase-Z, suggesting a potential off-target interaction.
Conclusion
Validating the target engagement of a chemical probe is a non-negotiable step in chemical biology and drug discovery. The choice of methodology should be guided by the specific research question and the nature of the probe and its target. CETSA offers a physiologically relevant assessment of target binding in intact cells. Competitive ABPP provides direct evidence of active site engagement, while Kinobeads profiling offers a broad, unbiased view of selectivity across the kinome. By employing a combination of these orthogonal approaches, researchers can build a robust and compelling case for the on-target activity of their chemical probes, thereby increasing confidence in their utility for elucidating biological mechanisms and as starting points for therapeutic development.
References
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target engagement | Chemical Probes Portal [chemicalprobes.org]
- 3. benchchem.com [benchchem.com]
- 4. Target Engagement Assay Services [conceptlifesciences.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]
- 10. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 11. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 12. Target identification with quantitative activity based protein profiling (ABPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Methyl-7-azaspiro[3.5]nonan-2-ol Hydrochloride Derivatives
This guide provides an in-depth technical framework for assessing the cross-reactivity profile of novel chemical entities, specifically focusing on derivatives of 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride. As researchers and drug development professionals, understanding a compound's selectivity is paramount to mitigating safety risks and ensuring the viability of a potential therapeutic candidate. This document moves beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, empowering you to design and interpret comprehensive selectivity studies.
The 7-azaspiro[3.5]nonane scaffold is a fascinating and increasingly popular motif in medicinal chemistry.[1][2][3] Its rigid, three-dimensional structure offers an escape from the "flatland" of traditional aromatic compounds, providing a unique opportunity to achieve higher potency and selectivity.[4][5][6][7][8] However, this novel chemical space also necessitates a thorough investigation of potential off-target interactions to avoid unforeseen adverse effects.[9] This guide will walk you through the principles and practicalities of establishing a robust cross-reactivity profile for this promising class of compounds.
The Imperative of Early-Stage Cross-Reactivity Profiling
In modern drug discovery, identifying potential safety liabilities as early as possible is a critical, cost-effective strategy.[9] Off-target interactions are a major source of adverse drug reactions (ADRs), and a significant percentage of these are predictable if investigated systematically.[9][10] By integrating comprehensive in vitro safety pharmacology profiling during the lead optimization phase, we can make data-driven decisions, select better drug candidates, and ultimately increase the probability of clinical success.[11][12]
The core principle of this process is to screen a new compound against a broad panel of biologically relevant targets that are distinct from its intended therapeutic target.[9] This allows for the early identification of undesirable "promiscuity," guiding structure-activity relationship (SAR) studies to enhance selectivity.[5][9]
Strategic Approach to Profiling Azaspiro Derivatives
A tiered or phased approach is the most logical and resource-efficient way to build a cross-reactivity profile. This strategy involves an initial broad screen to flag potential issues, followed by more focused investigations as a compound progresses towards clinical candidacy.
Phase 1: Broad Panel Screening for Early Hazard Identification
The initial step involves screening your lead this compound derivatives against a primary safety panel. Several expert contract research organizations (CROs) offer well-validated panels for this purpose. A typical primary panel, often comprising around 44 to 47 targets, is designed to cover the most common and highest-risk off-targets associated with serious ADRs.[9][10][11][13]
Key Target Classes in a Primary Screen:
-
G-Protein Coupled Receptors (GPCRs): A large family of receptors involved in a vast array of physiological processes. Off-target activity can lead to cardiovascular, neurological, and endocrine side effects.
-
Ion Channels: Critical for neuronal activity and cardiac function. Blockade of channels like the hERG potassium channel is a well-known cause of cardiac arrhythmias.
-
Enzymes: Inhibition of key metabolic enzymes (like CYPs) or signaling enzymes can lead to drug-drug interactions or other toxicities.[14]
-
Transporters: Interaction with transporters can affect drug disposition and lead to unintended tissue accumulation or drug-drug interactions.
The goal of this phase is not to obtain precise affinity values but to rapidly identify any significant interactions (typically >50% inhibition at a screening concentration of 1 or 10 µM).
Phase 2: Lead Optimization and Secondary Panel Screening
Positive "hits" from the primary screen should be taken seriously. This data is invaluable for the medicinal chemistry team, providing a clear direction for SAR exploration to mitigate the identified off-target activity while retaining on-target potency.
As a lead candidate is refined, it should be subjected to a more extensive secondary or extended safety panel. These panels can include 50 to 100 or more targets and are designed to provide a more comprehensive mechanistic understanding of the compound's selectivity.[9][11][12] This broader screen helps to build a more complete safety profile before committing to expensive and time-consuming in vivo studies.
Experimental Protocols: A Self-Validating System
The trustworthiness of your cross-reactivity data hinges on the robustness of the assays employed. Below are detailed methodologies for key experiments central to this profiling.
Protocol 1: Broad Panel Radioligand Binding Assays
Radioligand binding assays are a gold-standard method for determining a compound's affinity for a wide range of receptor targets. They are highly sensitive, reproducible, and amenable to high-throughput screening.
Objective: To quantify the binding affinity (Ki) of this compound derivatives against a panel of GPCRs, ion channels, and transporters.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Test Compound: Prepare a stock solution of the test derivative (e.g., 10 mM in 100% DMSO). Create a series of dilutions to achieve final assay concentrations ranging from, for example, 0.1 nM to 10 µM.
-
Membrane Preparations: Utilize commercially available or in-house prepared cell membrane fractions expressing the target receptor of interest.
-
Radioligand: Select a high-affinity radiolabeled ligand specific for the target receptor.
-
Assay Buffer: Prepare an appropriate buffer system optimized for the specific target (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
25 µL of assay buffer (for total binding) or a saturating concentration of a non-labeled competing ligand (for non-specific binding).
-
25 µL of the test compound at various concentrations.
-
50 µL of the radioligand at a concentration close to its Kd value.
-
100 µL of the membrane preparation.
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Termination and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), washing immediately with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition caused by the test compound at each concentration relative to the total binding.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: hERG Channel Patch-Clamp Assay
Interaction with the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a critical safety liability due to its association with QT interval prolongation and potentially fatal cardiac arrhythmias. A functional assay, such as patch-clamp electrophysiology, is essential.
Objective: To determine the functional inhibitory effect (IC₅₀) of a test derivative on the hERG channel current.
Step-by-Step Methodology:
-
Cell Preparation: Use a validated cell line stably expressing the hERG channel (e.g., HEK293 cells). Culture the cells under standard conditions.
-
Electrophysiology Setup:
-
Utilize an automated patch-clamp system for higher throughput.
-
Prepare intracellular solution (e.g., containing KCl, Mg-ATP, EGTA) and extracellular solution (e.g., a physiological salt solution).
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Apply a specific voltage-clamp protocol to elicit the characteristic hERG tail current.
-
Establish a stable baseline recording of the hERG current.
-
-
Compound Application:
-
Perfuse the cells with the extracellular solution containing the test compound at increasing concentrations.
-
Allow sufficient time for the compound effect to reach a steady state at each concentration.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current at each concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀.
-
Visualizing the Workflow and Data
Clear visualization of workflows and data is essential for interpretation and communication.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comprehensive cross-reactivity profiling.
Caption: A tiered workflow for assessing the cross-reactivity of novel compounds.
Data Presentation: Summarizing Cross-Reactivity Profiles
Quantitative data should be summarized in clear, comparative tables. The following tables are illustrative examples of how to present data for a hypothetical series of 2-Methyl-7-azaspiro[3.5]nonan-2-ol derivatives.
Table 1: Primary Screening Results (% Inhibition at 10 µM)
| Target Class | Target | Derivative 1 | Derivative 2 (Optimized) |
| GPCR | Adrenergic α₁ | 85% | 12% |
| Dopamine D₂ | 62% | 8% | |
| Serotonin 5-HT₂ₐ | 71% | 15% | |
| Ion Channel | hERG | 55% | <5% |
| Ca²⁺ Channel (L-type) | 48% | 7% | |
| Enzyme | PDE4 | 15% | 11% |
| Transporter | SERT | 68% | 9% |
Table 2: Dose-Response Follow-Up for Hits (Ki or IC₅₀ in µM)
| Target | Derivative 1 | Derivative 2 (Optimized) | Assay Type |
| Adrenergic α₁ | 0.85 | > 20 | Binding (Ki) |
| Dopamine D₂ | 1.2 | > 20 | Binding (Ki) |
| Serotonin 5-HT₂ₐ | 1.1 | > 20 | Binding (Ki) |
| hERG | 2.5 | > 30 | Functional (IC₅₀) |
| SERT | 1.5 | > 20 | Binding (Ki) |
These tables clearly demonstrate the value of the profiling process. Derivative 1 shows significant off-target activity, whereas the optimized Derivative 2 displays a much cleaner profile, making it a superior candidate for further development.
Conclusion and Forward Look
The assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental component of rational drug design. For novel scaffolds like the 7-azaspiro[3.5]nonane derivatives, a proactive and systematic profiling strategy is essential to unlock their full therapeutic potential while ensuring patient safety. By employing the tiered screening approach and robust experimental protocols outlined in this guide, researchers can build a comprehensive understanding of their compound's selectivity, de-risk their development programs, and ultimately contribute to the creation of safer, more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 7. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. pharmaron.com [pharmaron.com]
- 13. In Vitro Pharmacology Safety Panel | ChemPartner [chempartner.com]
- 14. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to the Enantioselective Synthesis and Biological Activity of Azaspiro[n.2]alkanes
Introduction: The Rising Significance of Azaspiro[n.2]alkanes in Medicinal Chemistry
In the modern era of drug discovery, the demand for molecules with three-dimensional complexity has surged, representing a strategic "escape from flatland" to enhance pharmacological properties.[1] Azaspiro[n.2]alkanes, a class of scaffolds featuring a nitrogen-containing ring fused to a cyclopropane via a single quaternary carbon, have emerged as compelling motifs.[2][3] Their rigid, defined spatial arrangement offers a sophisticated tool for probing biological targets, often leading to improved potency, selectivity, and pharmacokinetic profiles compared to their planar counterparts.[4] For example, the incorporation of an azaspiro[2.5]octane in a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor by Genentech enhanced binding potency while minimizing off-target effects.[4]
However, the therapeutic potential of these molecules is intrinsically linked to their stereochemistry. The precise orientation of substituents on the chiral spirocyclic core dictates molecular recognition by biological macromolecules. Consequently, the development of robust and efficient enantioselective synthetic methods is not merely an academic challenge but a critical necessity for advancing these compounds as viable therapeutic candidates. This guide provides a comparative analysis of leading enantioselective synthetic strategies and delves into the biological implications of the resulting stereoisomers, offering a technical resource for researchers in synthetic and medicinal chemistry.
Part 1: A Comparative Analysis of Enantioselective Synthetic Strategies
The asymmetric synthesis of azaspiro[n.2]alkanes has been a focal point of significant research, leading to several powerful methodologies. The choice of strategy is often dictated by the desired substitution pattern, ring size, and scalability. Here, we compare two dominant and mechanistically distinct approaches: Dirhodium-catalyzed cyclopropanation and enzymatic carbene transfer.
Strategy A: Dirhodium(II)-Catalyzed Asymmetric Cyclopropanation
Transition metal catalysis, particularly using dirhodium(II) complexes, represents a cornerstone for the enantioselective synthesis of cyclopropanes.[5] This strategy hinges on the catalytic decomposition of a diazo compound to form a metal-carbene intermediate, which then undergoes cyclopropanation with an exocyclic N-heterocyclic alkene.
Mechanistic Rationale: The success of this method lies in the design of the chiral ligands coordinating the two rhodium atoms. These ligands create a chiral pocket around the active site, forcing the incoming alkene to approach the rhodium carbene from a specific trajectory. This controlled approach dictates the stereochemical outcome of the C-C bond formation, leading to high levels of enantioselectivity.[2] The choice of a donor/acceptor carbene, derived from an aryldiazoacetate, is critical as it modulates the reactivity and selectivity of the rhodium carbene intermediate.[5]
A key breakthrough in this area is the use of dirhodium tetracarboxylate catalysts, such as Rh₂(S-p-PhTPCP)₄, which have demonstrated exceptional performance in the cyclopropanation of various exocyclic olefins.[2] These reactions are highly diastereoselective and enantioselective, even with challenging unsymmetrical substrates.[2]
Workflow for Dirhodium-Catalyzed Azaspirocycle Synthesis
Caption: General workflow for Rh(II)-catalyzed enantioselective cyclopropanation.
Comparative Performance of Dirhodium Catalysts:
The selection of the dirhodium catalyst is paramount for achieving high stereoselectivity. While various catalysts are available, Rh₂(S-p-PhTPCP)₄ often provides superior results across a range of substrates.[2]
| Substrate (Alkene) | Diazo Compound | Catalyst | Yield (%) | ee (%) | d.r. | Reference |
| N-Boc-4-methylenepiperidine | Methyl phenyldiazoacetate | Rh₂(S-p-PhTPCP)₄ | 90 | 98 | >20:1 | [2] |
| N-Boc-3-methyleneazetidine | Ethyl phenyldiazoacetate | Rh₂(S-p-PhTPCP)₄ | 80 | 95 | N/A | [2] |
| N-Cbz-azetidine derivative | Methyl phenyldiazoacetate | Ru-Pheox | ~85 | 94 | >20:1 | [5] |
| Tropane derivative | Methyl phenyldiazoacetate | Rh₂(S-p-PhTPCP)₄ | 86 | 99 | >20:1 | [2] |
Representative Experimental Protocol: Rh₂(S-p-PhTPCP)₄-Catalyzed Cyclopropanation[2]
-
Reactor Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the N-protected exocyclic alkene (0.5 mmol, 1.0 equiv) and the chiral catalyst Rh₂(S-p-PhTPCP)₄ (0.0025 mmol, 0.5 mol%).
-
Solvent Addition: Add anhydrous dichloromethane (5.0 mL) and stir the solution at room temperature.
-
Reactant Addition: Prepare a solution of the aryldiazoacetate (0.6 mmol, 1.2 equiv) in anhydrous dichloromethane (5.0 mL). Add this solution to the reaction mixture via a syringe pump over 4 hours.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). Upon complete consumption of the starting alkene, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure azaspiro[n.2]alkane product.
-
Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Strategy B: Enzymatic Stereodivergent Cyclopropanation
A powerful alternative to metal catalysis is biocatalysis, which leverages the exquisite selectivity of enzymes.[3] Recently, engineered heme proteins, specifically protoglobin variants, have been developed as highly efficient "carbene transferases" for the synthesis of azaspiro[2.y]alkanes.[3][6]
Mechanistic Rationale: This approach utilizes engineered enzymes that contain an iron-heme cofactor.[3] Similar to rhodium catalysis, the enzyme facilitates the transfer of a carbene moiety from a diazo precursor to an alkene. The profound advantage of this method is the ability to achieve stereodivergence. Through directed evolution—mutating key amino acid residues in the enzyme's active site—it is possible to create a panel of biocatalysts where each variant selectively produces one of the four possible stereoisomers of the product from the same set of starting materials.[7] This level of control is exceptionally difficult to achieve with small-molecule catalysts.
These enzymatic reactions are typically performed in aqueous media under mild conditions, offering a green and scalable synthetic route.[4] The use of lyophilized E. coli lysate containing the engineered enzyme simplifies the process, avoiding tedious protein purification steps.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Azaspiro[3.5]nonane and Other Spirocycles in SARS-CoV-2 3CLpro Inhibition
Introduction: Targeting the Engine of Viral Replication
The global health crisis precipitated by the SARS-CoV-2 virus has underscored the urgent need for effective antiviral therapeutics. A primary focus of drug discovery efforts has been the virus's 3C-like protease (3CLpro), also known as the main protease (Mpro).[1] This enzyme is indispensable for the viral life cycle, as it processes large viral polyproteins into functional, mature proteins required for viral replication.[2][3] By inhibiting 3CLpro, the entire replication machinery of the virus can be effectively halted.[1][2]
The 3CLpro is an attractive drug target for several reasons. It is a cysteine protease that is highly conserved across various coronaviruses, suggesting that inhibitors could have broad-spectrum activity.[2] Crucially, there are no close human homologues of 3CLpro, which minimizes the potential for off-target effects and associated toxicity in human hosts.[4] This guide delves into a specific class of inhibitors built around spirocyclic scaffolds, with a particular focus on a head-to-head comparison of azaspiro[3.5]nonane derivatives against other spirocycles to elucidate the structural determinants of potent 3CLpro inhibition.
The Mechanism of Action: Clogging the Viral Protease Machinery
SARS-CoV-2 3CLpro functions as a cysteine protease, utilizing a catalytic dyad composed of a cysteine (Cys145) and a histidine (His41) residue in its active site.[3][5] The process of polyprotein cleavage is initiated when the sulfur atom of Cys145 acts as a nucleophile, attacking the carbonyl carbon of the peptide bond at specific cleavage sites.[2]
Spirocyclic inhibitors are often designed as covalent inhibitors. They typically mimic the natural peptide substrate of the protease and possess an electrophilic "warhead" that forms a covalent bond with the catalytic Cys145 residue.[6] This irreversible binding permanently inactivates the enzyme, preventing it from processing viral polyproteins and thereby terminating the viral replication cycle.[2][6]
Caption: Mechanism of SARS-CoV-2 3CLpro covalent inhibition.
Comparative Analysis: The Structural Advantage of Azaspiro[3.5]nonane
Structure-guided design has been pivotal in developing potent 3CLpro inhibitors.[7] A key strategy involves using novel spirocyclic elements to access new chemical space within the enzyme's binding pockets. A systematic study comparing inhibitors derived from 2-azaspiro[3.3]-, 2-azaspiro[3.4]-, 6-azaspiro[3.4]-, and 6-azaspiro[3.5]-spirocycles has provided critical insights into structure-activity relationships (SAR).[8]
The experimental data reveals that while most synthesized compounds show high inhibitory activity against SARS-CoV-2 3CLpro in the submicromolar range, distinct differences emerge based on the spirocyclic scaffold.[8]
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following table summarizes the biochemical and cell-based assay results for a representative series of spirocyclic inhibitors. IC50 represents the concentration required to inhibit 50% of the enzyme's activity in a biochemical assay, while EC50 is the concentration required to achieve 50% of the maximum antiviral effect in a cell-based assay. CC50 is the concentration that causes 50% cytotoxicity in host cells.
| Spirocycle Scaffold | Compound ID | SARS-CoV-2 3CLpro IC50 (µM) | MERS-CoV 3CLpro IC50 (µM) | Antiviral EC50 (µM)* | Cytotoxicity CC50 (µM) |
| 6-azaspiro[3.5]nonane | 8c | 0.011 ± 0.001 | 0.009 ± 0.001 | 0.08 ± 0.02 | > 100 |
| 6-azaspiro[3.5]nonane | 9c | 0.010 ± 0.001 | 0.012 ± 0.001 | - | > 100 |
| 6-azaspiro[3.5]nonane | 10c | 0.006 ± 0.001 | 0.011 ± 0.001 | - | > 100 |
| 6-azaspiro[3.4]octane | 6c | 0.016 ± 0.001 | 0.021 ± 0.001 | - | > 100 |
| 2-azaspiro[3.4]octane | 4c | 0.022 ± 0.001 | 0.033 ± 0.002 | - | > 100 |
| 2-azaspiro[3.3]heptane | 1c | 0.045 ± 0.002 | 0.071 ± 0.003 | - | > 100 |
| Data is presented as Mean ± SD of at least 3 replicates. Antiviral EC50 was determined in a cell-based assay with plasmids expressing SARS-CoV-2 3CLpro and a luciferase reporter. Data extracted from J Med Chem. 2022; 65(12):8489-8502.[8] |
Causality Behind Performance: The Significance of Scaffold Size
The data clearly indicates that the 6-azaspiro[3.5]nonane scaffold consistently yields the most potent inhibitors. The causality lies in the inhibitor's interaction with the S4 subsite of the 3CLpro active site. X-ray crystallography studies reveal that the larger, more extended structure of the azaspiro[3.5]nonane inhibitors allows them to penetrate deeper and form more extensive interactions within the hydrophobic cleft of the S4 subsite.[8]
In contrast, smaller scaffolds like the azaspiro[3.3] compounds are not long enough to fully engage this subsite. This deeper engagement by the azaspiro[3.5]nonane derivatives effectively "locks" the inhibitor into a highly stable conformation, precluding the compound from adopting multiple, less optimal binding poses.[8] This optimized and stable binding translates directly to higher inhibitory potency, as reflected in the lower IC50 values.
References
- 1. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 3. Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. benchchem.com [benchchem.com]
- 7. Structure-Guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-like Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of 2-Methyl-7-azaspiro[3.5]nonan-2-ol Hydrochloride-Containing Compounds
Introduction: The Strategic Importance of Metabolic Stability in Drug Discovery
In the intricate process of drug discovery and development, establishing a robust pharmacokinetic profile is as crucial as demonstrating potent pharmacological activity. A key determinant of this profile is metabolic stability—the susceptibility of a drug candidate to biotransformation by metabolic enzymes. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately causing promising compounds to fail in later stages of development.[1][2] The liver is the primary site of drug metabolism, housing a vast array of enzymes, including the cytochrome P450 (CYP) superfamily (Phase I) and UDP-glucuronosyltransferases (UGTs) (Phase II), which are responsible for the clearance of approximately 60% of marketed drugs.[1][3]
The 7-azaspiro[3.5]nonane scaffold has gained significant attention in medicinal chemistry.[4][5] Its rigid, three-dimensional structure offers an escape from the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties such as solubility and providing novel intellectual property.[4][6] However, the introduction of heteroatoms and functional groups, essential for target engagement, also creates potential sites for metabolic attack. This guide focuses on compounds containing the 2-Methyl-7-azaspiro[3.5]nonan-2-ol moiety. The presence of a secondary amine within the piperidine ring and a tertiary alcohol on the cyclobutane ring presents two likely "metabolic hotspots" that require careful assessment.
This guide provides a comprehensive framework for assessing the metabolic stability of this class of compounds. We will delve into the theoretical metabolic pathways, present detailed protocols for robust in vitro comparison, and discuss the interpretation of experimental data to guide strategic decision-making in drug design.
Section 1: Theoretical Metabolic Pathways
Understanding the potential metabolic liabilities of the 2-Methyl-7-azaspiro[3.5]nonan-2-ol core is the first step in designing a robust evaluation strategy. The structure contains two primary functional groups susceptible to metabolic enzymes: a secondary amine and a tertiary alcohol.
Phase I Metabolism (Functionalization):
-
Catalyzed primarily by Cytochrome P450 (CYP) enzymes. [7]
-
N-Dealkylation: While the nitrogen is part of a ring, oxidation of the adjacent carbon atoms can lead to ring opening, although this is generally a less favored pathway for cyclic amines compared to acyclic ones.
-
C-Hydroxylation: CYP enzymes, particularly isoforms like CYP3A4 and CYP2D6, can hydroxylate the carbon atoms of both the piperidine and cyclobutane rings.[8] The positions adjacent to the nitrogen are often susceptible.
-
Oxidation of the Tertiary Alcohol: While tertiary alcohols are generally more resistant to oxidation than primary or secondary alcohols, some CYP isoforms can catalyze their oxidation, though this is less common.[9]
Phase II Metabolism (Conjugation):
-
Catalyzed primarily by UDP-glucuronosyltransferases (UGTs). [10][11]
-
N-Glucuronidation: The secondary amine is a prime target for N-glucuronidation, a common metabolic pathway for nitrogen heterocycles.[12][13] This reaction is catalyzed by UGTs, particularly UGT1A4 and UGT2B10 in humans, which conjugate the amine with glucuronic acid to form a more water-soluble metabolite.[12]
-
O-Glucuronidation: The tertiary alcohol can undergo O-glucuronidation, where a UGT enzyme attaches glucuronic acid to the hydroxyl group. This is a major clearance pathway for many alcohol-containing drugs.[11]
The interplay between these pathways will determine the compound's overall metabolic fate. For instance, a compound that is stable against CYP-mediated oxidation may still be rapidly cleared via glucuronidation.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Metabolic Stability Assays [merckmillipore.com]
- 3. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. Metabolism of alcohol and ketone by cytochrome P-450 oxygenase: fluoren-9-ol in equilibrium with fluoren-9-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-glucuronidation of drugs and other xenobiotics by human and animal UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride
As drug development professionals and laboratory scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible research. This guide provides a comprehensive, step-by-step protocol for the disposal of 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride, moving beyond simple instructions to explain the critical reasoning behind each procedure.
The fundamental principle is that this compound, like many specialized research chemicals, must be treated as hazardous waste. It should never be disposed of via standard trash or sink drains.[1][2][3] Adherence to these guidelines ensures the safety of laboratory personnel, protects our environment, and maintains full compliance with federal and local regulations.
Hazard Characterization and Profile
Understanding the inherent risks of a compound is the first step in managing its lifecycle. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar azaspiro compounds and supplier information allow for a reliable hazard assessment. The compound should be handled as a substance that is harmful if swallowed and capable of causing skin, eye, and respiratory irritation.[4][5][6]
This assessment mandates that the compound be managed through a formal hazardous waste stream.
Table 1: Hazard Profile and Physical Properties
| Property | Classification/Value | Rationale & Source |
|---|---|---|
| Physical Form | Solid | Standard state for this compound. |
| GHS Hazard Class (Anticipated) | Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Serious Eye Irritation (Category 2A)Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | Based on hazard classifications of analogous azaspiro structures.[4][5][6] |
| Storage Class | 11 - Combustible Solids | Denotes a solid material that can burn. Requires segregation from strong oxidizers. |
Regulatory Imperative: A Framework for Compliance
In the United States, the management and disposal of laboratory chemical waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] These federal regulations are codified in Title 40 of the Code of Federal Regulations (CFR), Parts 260 through 273.[8][9]
It is critical to recognize that individual states and institutions may have more stringent requirements.[7] Therefore, this guide must be used in conjunction with your institution's specific Chemical Hygiene Plan and the protocols set forth by your Environmental Health & Safety (EHS) department.
Standard Operating Procedure (SOP) for Disposal
This section provides a direct, procedural workflow for collecting and preparing this compound for final disposal.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing appropriate PPE. The rationale is to create a barrier between you and the chemical to prevent exposure via inhalation, ingestion, or skin/eye contact.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.[10]
-
Primary Directive: Designate a specific waste container solely for this compound and compatible substances.
-
Incompatibilities: Do NOT mix this waste with:
-
Strong Oxidizing Agents: To prevent a potentially violent reaction.[10]
-
Acids and Bases (unless part of a neutralized aqueous solution): To avoid uncontrolled reactions.[10]
-
Aqueous and Organic Solvent Wastes: Unless the compound is dissolved in a solvent, solid waste should be kept separate from liquid waste streams.
-
Step 3: Container Selection and Management
The integrity of the waste container is paramount to preventing leaks and spills.[11]
-
Container Type: Use a clean, dry, and chemically compatible container with a tightly sealing screw cap.[10][12] Often, the original, empty product container is an excellent choice.[1][12]
-
Condition: The container must be in good condition, free from cracks or external contamination.[11]
-
Closure: The container must be kept closed at all times except when waste is being added.[3][11][13] This prevents the release of vapors and protects the contents from environmental factors.
Step 4: Accurate and Complete Labeling
Proper labeling is a non-negotiable regulatory requirement that ensures safe handling and disposal by EHS personnel and waste contractors.[11][12]
-
Labeling Contents: Affix a hazardous waste tag provided by your EHS department to the container.
-
Required Information:
Step 5: Accumulation and Storage in a Satellite Accumulation Area (SAA)
The SAA is the designated location within your laboratory for the safe storage of hazardous waste pending pickup.[10]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10] Do not store waste containers in public hallways or unmonitored areas.[13][14]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant tub or tray.[3][10] This secondary containment must be large enough to hold the entire volume of the largest container within it, providing protection in case of a leak.
Step 6: Arranging for Waste Pickup
Laboratory personnel are responsible for managing waste within their SAA and arranging for its removal.
-
Procedure: Follow your institution's specific procedure for requesting a hazardous waste pickup from the EHS department. This is often done via an online portal or a direct request form.[3]
-
Timeliness: Do not allow waste to accumulate for excessive periods. Full containers should be scheduled for pickup promptly.[3]
Emergency Procedures for Spills
In the event of an accidental spill, a prompt and correct response is critical to mitigate exposure and contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Spill: For a small, manageable spill of solid material:
-
Wearing appropriate PPE, carefully sweep or wipe up the material with an inert absorbent material (e.g., vermiculite, sand).
-
Place all contaminated cleanup materials into a new, sealable container.
-
Label the container as hazardous waste, detailing the spilled chemical and the cleanup debris.
-
Arrange for pickup with your EHS department.
-
-
Major Spills: For large or unmanageable spills, evacuate the area immediately and contact your institution's emergency response line and EHS department.
Visualized Disposal Workflow
The following diagram illustrates the complete, compliant lifecycle for the disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. orf.od.nih.gov [orf.od.nih.gov]
- 2. orf.od.nih.gov [orf.od.nih.gov]
- 3. vumc.org [vumc.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. aksci.com [aksci.com]
- 7. store.astm.org [store.astm.org]
- 8. epa.gov [epa.gov]
- 9. youtube.com [youtube.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. nems.nih.gov [nems.nih.gov]
- 14. mwcog.org [mwcog.org]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Navigating the Unseen: A Practical Guide to Safely Handling 2-Methyl-7-azaspiro[3.5]nonan-2-ol Hydrochloride
For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities into the laboratory workflow is a routine yet critical undertaking. Among these is 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride, a spirocyclic compound with potential applications in medicinal chemistry. While its full toxicological profile may not be extensively documented, a proactive and informed approach to safety is paramount. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles behind the safe handling of this compound.
Hazard Assessment: Understanding the Risk Profile
Inferred Hazards:
-
Acute Oral and Dermal Toxicity: Assumed to be harmful if ingested or if it comes into direct contact with the skin.[1]
-
Skin and Eye Irritation: Likely to cause irritation upon contact.[2][3][4]
-
Respiratory Irritation: As a solid, fine dust or aerosols could cause respiratory tract irritation.[2][3][4]
Given its classification as a combustible solid, it does not pose a significant fire risk under standard laboratory conditions, but should be kept away from open flames and high heat sources.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment is the most critical step in mitigating exposure risks. The following table outlines the recommended PPE for handling this compound, based on the potential hazards.
| Body Part | Personal Protective Equipment | Specification/Standard | Rationale |
| Hands | Chemical-resistant gloves | Nitrile, Neoprene, or Butyl rubber. Inspect for integrity before each use. | To prevent skin contact and potential dermal absorption of the compound.[5] |
| Eyes/Face | Safety glasses with side shields or Goggles | ANSI Z87.1 certified. A face shield may be required for splash hazards. | To protect the eyes from dust particles and potential splashes.[5] |
| Body | Laboratory coat | Long-sleeved, properly fitted. | To protect the skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator | Use in a well-ventilated area. A respirator with a particulate filter may be necessary if ventilation is inadequate or if aerosols are generated.[1][5] | To prevent the inhalation of fine dust or aerosols, which could cause respiratory irritation. |
Operational Plan: From Benchtop to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Handling Procedures
-
Work in a Controlled Environment: All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.[5]
-
Prevent Dust and Aerosol Formation: Handle the solid material carefully to avoid generating dust.[5] If weighing the compound, do so in a draft-shielded balance or within the fume hood.
-
Avoid Contact: Use appropriate tools (spatulas, etc.) to handle the compound, avoiding direct contact with skin and eyes.[5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][5] Do not eat, drink, or smoke in the laboratory.[2][6]
Storage
-
Container: Store in a tightly closed container to prevent contamination and exposure to moisture.
-
Location: Keep in a dry, cool, and well-ventilated place.[5]
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[5]
Emergency and Disposal Plan: Preparedness is Key
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Immediately wash skin with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[1][6] If irritation persists, seek medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][6] Seek immediate medical attention.[2]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan
-
Waste Collection: All waste containing this compound must be collected in designated, properly labeled, and sealed containers.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.[5]
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride | C8H18Cl2N2 | CID 71743011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
